molecular formula C6H11N3O2S B13200484 (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Número de catálogo: B13200484
Peso molecular: 189.24 g/mol
Clave InChI: VGOYLMODVFUOGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3) is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol. This molecule integrates two privileged pharmacophores—a pyrazole ring and a sulfonamide group—making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole-sulfonamide hybrids are extensively investigated for their diverse biological activities. Recent scientific literature shows that structurally related compounds demonstrate significant antiproliferative properties in vitro against cancer cell lines . Furthermore, the pyrazole core is a common structural feature in compounds studied for their antibacterial potential and DNA interaction capabilities . The specific substitution pattern on the pyrazole ring is a key determinant of its biological profile, guiding structure-activity relationship (SAR) studies. This product is provided as a high-purity building block for researchers developing novel therapeutic agents. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C6H11N3O2S

Peso molecular

189.24 g/mol

Nombre IUPAC

(2,4-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-3-8-9(2)6(5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

Clave InChI

VGOYLMODVFUOGQ-UHFFFAOYSA-N

SMILES canónico

CC1=C(N(N=C1)C)CS(=O)(=O)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 1858210-45-3 Document Type: Technical Monograph for Drug Discovery Version: 1.0

Executive Summary

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a specialized heterocyclic fragment utilized primarily in the synthesis of bioactive small molecules. Its structure combines a lipophilic, electron-rich 1,4-dimethylpyrazole core with a polar, hydrogen-bond-donating methanesulfonamide tail. This specific substitution pattern (1,4-dimethyl-5-substituted) is pharmacologically significant, often serving as a scaffold for kinase inhibitors (e.g., JAK, RET) and G-protein coupled receptor (GPCR) modulators. The methylene linker (-CH₂-) interrupts conjugation between the aromatic ring and the sulfonamide, altering the pKa and flexibility compared to direct sulfonamide analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Identification Data
ParameterTechnical Specification
IUPAC Name (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
CAS Number 1858210-45-3
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
SMILES Cn1c(CS(N)(=O)=O)c(C)cn1
Appearance White to off-white crystalline powder
Predicted Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) modeling of the pyrazole-sulfonamide class.

PropertyValueSignificance in Drug Design
cLogP ~ -0.5 to 0.2High hydrophilicity; ideal for lowering lipophilicity in lead optimization.
TPSA ~ 80-90 ŲGood oral bioavailability potential; polar surface area dominated by sulfonamide.
pKa (Sulfonamide) ~ 10.0 - 10.5Weakly acidic; remains neutral at physiological pH (7.4).
H-Bond Donors 2 (NH₂)Critical for active site interactions (e.g., hinge binding in kinases).
H-Bond Acceptors 4 (N, O, O)Facilitates water solubility and receptor binding.

Synthetic Methodologies & Process Chemistry

The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide requires precise regiochemical control to ensure the 1,4-dimethyl substitution pattern. The most robust route proceeds via the sulfonyl chloride intermediate , derived from the corresponding alcohol or chloride.

Primary Synthetic Route (Sulfonyl Chloride Pathway)

This protocol ensures high purity by avoiding regioisomeric mixtures common in direct pyrazole ring synthesis.

Step 1: Chlorination Precursor: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1607024-78-1)

  • Reagents: Thionyl chloride (

    
    ) or Mesyl chloride (
    
    
    
    ).
  • Mechanism: Nucleophilic substitution (

    
    ) to form the alkyl chloride.
    

Step 2: Sulfonylation Precursor: (1,4-Dimethyl-1H-pyrazol-5-yl)methyl chloride

  • Reagents: Sodium sulfite (

    
    ) followed by Phosphorus oxychloride (
    
    
    
    ) or direct oxidative chlorination of a thiol.
  • Intermediate: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS: 1858272-43-1).[1][2]

Step 3: Amination (Final Step)

  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Dioxane.
    
  • Conditions: 0°C to RT, controlled pH.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPath Start Precursor: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1607024-78-1) Step1 Step 1: Chlorination (SOCl2, DCM) Start->Step1 Inter1 Intermediate: Alkyl Chloride Step1->Inter1 Step2 Step 2: Sulfonylation (Na2SO3, then POCl3) Inter1->Step2 Inter2 Key Intermediate: Sulfonyl Chloride (CAS: 1858272-43-1) Step2->Inter2 Step3 Step 3: Amination (NH3 aq, 0°C) Inter2->Step3 Final Target: (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide (CAS: 1858210-45-3) Step3->Final

Figure 1: Step-wise chemical synthesis from the alcohol precursor to the final sulfonamide.

Structural Biology & Pharmacophore Analysis

In drug discovery, this fragment is valued for its ability to act as a bioisostere for carboxylic acids or as a specific binding motif in enzyme pockets.

Pharmacophore Features
  • Methylene Linker (-CH₂-): Acts as an "insulator," preventing electron withdrawal from the pyrazole ring by the sulfonyl group. This maintains the electron density of the pyrazole, essential for

    
    -stacking interactions.
    
  • Sulfonamide Head (

    
    ):  A classic hydrogen bond donor/acceptor motif. It frequently interacts with the catalytic lysine or aspartate residues in kinase ATP-binding pockets.
    
  • 1,4-Dimethyl Substitution: Provides steric bulk and hydrophobic contacts, locking the conformation of the pyrazole in the active site.

Mechanism of Action (Kinase Inhibition Context)

Pharmacophore Sulfonamide Sulfonamide Group (H-Bond Donor) Pyrazole Pyrazole Core (Hydrophobic/Pi-Stacking) Sulfonamide->Pyrazole Methylene Linker Residue1 Receptor: Asp/Glu (Catalytic Residue) Sulfonamide->Residue1 H-Bond Residue2 Receptor: Hydrophobic Pocket (Gatekeeper) Pyrazole->Residue2 Van der Waals / Pi-Stacking Methyls 1,4-Methyl Groups (Steric Fit) Methyls->Pyrazole Attached

Figure 2: Pharmacophore interaction map showing how the fragment engages with typical protein targets.

Experimental Protocols

Analytical Validation (HPLC-MS)

To verify the identity of the synthesized compound, the following parameters are standard:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (aromatic pyrazole) and MS (ESI+).

  • Expected Mass:

    
    .
    
Handling & Safety (GHS Classification)

Based on SDS data for analogous pyrazole sulfonamides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem Compound Summary. (2025). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Analogous Structure). National Center for Biotechnology Information. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for 1,4-dimethylpyrazole synthesis regiochemistry).

Sources

An In-depth Technical Guide to the Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive and in-depth exploration of the synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, a molecule of significant interest to researchers and professionals in the field of drug development. The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide is designed to be a practical resource, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Pyrazole-Sulfonamide Derivatives

The fusion of a pyrazole ring system with a sulfonamide functional group has yielded a plethora of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] The structural rigidity and hydrogen bonding capabilities of the pyrazole core, combined with the acidic nature and tetrahedral geometry of the sulfonamide moiety, allow for specific and high-affinity interactions with various biological targets. The target molecule of this guide, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, is a valuable building block for the synthesis of more complex pharmaceutical agents. Its synthesis is a key step in the development of novel therapeutics.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide can be envisioned through a retrosynthetic analysis that disconnects the sulfonamide bond. This leads to a key precursor, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride, which is commercially available.[6] The most direct and industrially scalable approach is therefore the ammonolysis of this sulfonyl chloride.

Retrosynthesis Target (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Precursor 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride Target->Precursor C-S Disconnection (Ammonolysis)

A retrosynthetic approach to the target molecule.

This strategy is advantageous due to the ready availability of the starting material and the generally high yields and clean conversions associated with the formation of sulfonamides from sulfonyl chlorides.[2][7]

Experimental Protocol: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

This section provides a detailed, step-by-step procedure for the synthesis of the target compound via the ammonolysis of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride1174834-52-6194.641.0 g5.14
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL-
Ammonia (7 N solution in Methanol)7664-41-717.032.2 mL15.4
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.0120 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 g, 5.14 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (20 mL) to the flask and stir the mixture at room temperature until the sulfonyl chloride is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

  • Ammonia Addition: Slowly add the 7 N solution of ammonia in methanol (2.2 mL, 15.4 mmol, 3.0 equivalents) dropwise to the stirred solution over a period of 10-15 minutes. The formation of a white precipitate (ammonium chloride) will be observed.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product as a white solid.

Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Sulfonyl Chloride in Anhydrous THF B Cool to 0 °C A->B C Add Ammonia Solution Dropwise B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with Water D->E F Extract with DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Purify by Recrystallization or Chromatography H->I

A generalized workflow for the synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Reaction Mechanism and Scientific Rationale

The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[2] The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.

The reaction mechanism for the formation of the sulfonamide.

A second equivalent of ammonia acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.[2] The use of an excess of the ammonia solution ensures complete conversion of the starting material and efficient neutralization of the acid byproduct. The choice of THF as a solvent is based on its ability to dissolve the sulfonyl chloride and its relative inertness under the reaction conditions.

Characterization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

The structure and purity of the synthesized (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the characteristic protons and carbons of the dimethyl pyrazole ring and the sulfonamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching (around 3300 cm⁻¹).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Considerations

  • Methanesulfonyl chloride and its derivatives are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Ammonia solutions are corrosive and have a pungent odor. Handle with care in a fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide from the commercially available 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride. The provided experimental protocol, coupled with a detailed explanation of the reaction mechanism and practical considerations, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The straightforward nature of this synthesis makes the target molecule readily accessible for further derivatization and biological evaluation.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2021). SciELO México. Retrieved February 18, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. Retrieved February 18, 2026, from [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved February 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Course Hero. Retrieved February 18, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Retrieved February 18, 2026, from [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2011). Asian Journal of Chemistry. Retrieved February 18, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved February 18, 2026, from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. Retrieved February 18, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved February 18, 2026, from [Link]

  • Highly Regioselective Synthesis of Novel 1,4'-Bipyrazoles. (2009). SciELO. Retrieved February 18, 2026, from [Link]

  • 1,4-dimethyl-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O2S). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 1,4-dimethyl-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O2S). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021). Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

[1][2][3]

Executive Summary

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3 ) is a high-value heterocyclic building block used primarily in the development of small-molecule inhibitors for oncology. It serves as a critical scaffold in the synthesis of BET (Bromodomain and Extra-Terminal motif) inhibitors and KRAS G12C antagonists.

Distinct from simple aryl sulfonamides, this compound features a methanesulfonamide "tail" attached to the C5 position of a 1,4-dimethylpyrazole core. This specific geometry allows the sulfonamide group to act as a flexible hydrogen-bond donor/acceptor, often positioning it to interact with solvent-exposed regions of a target protein or specific polar residues like histidine or lysine in kinase/epigenetic binding pockets.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and medicinal chemistry applications.

Chemical Identity & Specifications

PropertySpecification
Chemical Name (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
CAS Number 1858210-45-3
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Predicted) ~10.0 (Sulfonamide NH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Related Precursors (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 1607024-78-1)(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS 1858272-43-1)

Synthetic Pathways & Production

The synthesis of CAS 1858210-45-3 typically proceeds via the modification of the C5-methyl group or the reduction of a C5-carboxylate. The most robust industrial route involves the chlorination-sulfonation of the corresponding alcohol.

Retrosynthetic Analysis

The target molecule is disconnected at the sulfonamide sulfur. The sulfonyl group is introduced via nucleophilic displacement of a leaving group (chloride or mesylate) on the (pyrazol-5-yl)methyl scaffold.

RetrosynthesisTarget(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamideInt1Sulfonyl ChlorideIntermediateTarget->Int1Amination (NH3)Int2(1,4-Dimethyl-1H-pyrazol-5-yl)methanolInt1->Int21. SOCl22. Thiourea/Cl2StartEthyl 1,4-dimethyl-1H-pyrazole-5-carboxylateInt2->StartReduction (LiAlH4)

Figure 1: Retrosynthetic logic for CAS 1858210-45-3.

Detailed Protocol
Step 1: Reduction to Alcohol
  • Precursor: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to RT under N₂.

  • Note: The 1,4-dimethyl substitution pattern is stable to hydride reduction, yielding (1,4-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1607024-78-1) .

Step 2: Activation (Chlorination)
  • Reagents: Thionyl Chloride (SOCl₂).

  • Solvent: DCM or CHCl₃.

  • Mechanism: Conversion of the primary alcohol to the alkyl chloride (CAS 1858272-43-1) .

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis.

Step 3: Sulfonyl Chloride Formation (Oxidative Chlorination)
  • Reagents:

    • Thiourea (to form the isothiouronium salt).

    • Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in water/acetic acid.

  • Reaction: The isothiouronium intermediate is oxidatively cleaved to yield the sulfonyl chloride.

  • Safety: This step generates HCl and requires vigorous ventilation.

Step 4: Amination
  • Reagents: Aqueous Ammonia (NH₄OH) or Ammonia in Dioxane.

  • Conditions: 0°C, dropwise addition.

  • Purification: The final sulfonamide precipitates or is extracted with Ethyl Acetate. Recrystallization from Ethanol/Water yields high purity (>98%).

Medicinal Chemistry Applications

This building block is specifically designed to introduce a polar, non-ionizable (at physiological pH) moiety into a drug candidate.

BET Bromodomain Inhibition

In the context of BET inhibitors (e.g., BRD4), the dimethylpyrazole unit often mimics the acetyl-lysine residue recognized by the bromodomain. The methanesulfonamide tail extends into the "WPF shelf" or solvent-exposed regions, improving solubility and selectivity.

  • Reference: US Patent 11498926B2 describes tricyclic heterocycles utilizing this specific pyrazole-sulfonamide motif.

KRAS G12C Inhibitors

Recent patents (e.g., WO2022083569A1) highlight the use of 1,4-dimethylpyrazole derivatives in targeting the switch-II pocket of KRAS G12C. The sulfonamide group can form critical hydrogen bonds with backbone amides (e.g., Gly60) or side chains (e.g., Gln61), stabilizing the inhibitor-protein complex.

Structural Advantages
  • Steric Bulk: The C4-methyl group restricts rotation, pre-organizing the molecule for binding.

  • Solubility: The sulfonamide group significantly lowers logP compared to a simple alkyl or aryl group, improving oral bioavailability.

SARCore1,4-DimethylpyrazoleCoreMe4C4-Methyl:Steric LockCore->Me4TailMethanesulfonamide:H-Bond Donor/AcceptorSolubility HandleCore->TailC5-Linker

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold.

Handling & Safety Profile

While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for alkyl sulfonamides and pyrazoles.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially if residual sulfonyl chloride precursors are present.

  • Stability: Sulfonamides are generally stable to hydrolysis under neutral conditions but can degrade under strong acidic/basic reflux.

References

  • BLD Pharmatech. (2023). Product Datasheet: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3). Retrieved from

  • Albrecht, B. K., et al. (2022). Tricyclic heterocycles as BET protein inhibitors.[2] U.S. Patent No. 11,498,926.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Ren, P., et al. (2022). Heterocyclic spiro compounds and methods of use (KRAS Inhibitors). WO Patent No. 2022083569A1. World Intellectual Property Organization. Link

  • Sigma-Aldrich. (2023). Precursor Datasheet: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 1607024-78-1). Retrieved from

Technical Profile: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural profile, synthetic pathways, and medicinal utility of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide , a specialized heterocyclic building block used in modern drug discovery.

Executive Summary

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS: 1858210-45-3) is a functionalized pyrazole scaffold characterized by a primary sulfonamide moiety attached to the C5-methyl position of a 1,4-dimethylpyrazole core. Unlike simple pyrazole sulfonamides where the sulfur is directly attached to the aromatic ring, the methylene spacer (-CH2-) in this molecule imparts unique conformational flexibility and electronic insulation, making it a critical bioisostere for carboxylic acids and a "warhead" for targeting polar pockets in enzymes such as carbonic anhydrases and kinases.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
CAS Number 1858210-45-3
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
SMILES Cn1c(CS(N)(=O)=O)c(C)cn1
Key Functionalities Pyrazole (aromatic core), Sulfonamide (H-bond donor/acceptor), Methylene linker
Structural Logic & Pharmacophore Mapping

The molecule is designed to overcome specific limitations of direct aryl-sulfonamides.

  • 1,4-Dimethyl Substitution: The N1-methyl group blocks tautomerism, fixing the nitrogen lone pair orientation for predictable hydrogen bonding. The C4-methyl group fills hydrophobic pockets and restricts rotation of substituents at C3/C5.

  • Methylene Spacer (-CH2-): Decouples the electron-withdrawing sulfonamide from the pi-system of the pyrazole. This prevents the "deactivation" of the pyrazole ring, maintaining its ability to participate in cation-pi or pi-pi stacking interactions.

  • Primary Sulfonamide (-SO2NH2): A classic zinc-binding group (ZBG) and a strong hydrogen bond donor/acceptor network capable of interacting with residues like Asp, Glu, or backbone carbonyls.

Pharmacophore Core 1,4-Dimethylpyrazole Core (Scaffold Rigidity) Linker Methylene Spacer (-CH2-) (Electronic Insulation) Core->Linker C5 Attachment Warhead Sulfonamide (-SO2NH2) (Polar Interaction/Zn Binding) Linker->Warhead Flexible Link

Figure 1: Pharmacophore dissection highlighting the functional roles of each structural component.

Physicochemical Properties (Predicted)

PropertyValue (Est.)Significance in Drug Design
LogP -0.3 to 0.5Highly soluble; ideal for fragment-based screening (FBDD).
TPSA ~80 ŲGood membrane permeability relative to size.
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH; acts as H-bond donor.
H-Bond Donors 2Crucial for specific binding interactions.
H-Bond Acceptors 4Interactions with water networks or protein residues.

Synthetic Pathways

The synthesis of the methanesulfonamide derivative typically proceeds from the corresponding alcohol or carboxylate precursor. The presence of the N-methyl group requires careful regiocontrol during the initial ring formation.

Core Synthesis Strategy

The most robust route involves the construction of the pyrazole ring followed by functional group interconversion (FGI) at the C5 position.

Step 1: Regioselective Pyrazole Formation

Condensation of methylhydrazine with ethyl 2-methyl-3-oxobutanoate.

  • Challenge: Regioselectivity between 1,4-dimethyl-5-hydroxy and 1,3,4-trimethyl isomers.

  • Solution: Use of fluorinated solvents (e.g., TFE) or specific Lewis acids can favor the formation of the 1,4-dimethyl-5-carboxylate isomer (if starting from diketoester) or the 5-hydroxy derivative.

Step 2: Functionalization to Sulfonamide

Once the (1,4-dimethyl-1H-pyrazol-5-yl)methanol intermediate is secured, the sulfonamide is installed via a sulfonyl chloride intermediate.

Synthesis SM1 Ethyl 2-methyl-3-oxobutanoate Inter1 Intermediate A: (1,4-Dimethylpyrazol-5-yl)methanol SM1->Inter1 1. Cyclization 2. LiAlH4 Reduction SM2 Methylhydrazine SM2->Inter1 Inter2 Intermediate B: (1,4-Dimethylpyrazol-5-yl)methyl chloride Inter1->Inter2 SOCl2, DCM Inter3 Intermediate C: Sodium (1,4-dimethylpyrazol-5-yl)methanesulfonate Inter2->Inter3 Na2SO3, H2O/EtOH, Reflux Inter4 Intermediate D: (1,4-Dimethylpyrazol-5-yl)methanesulfonyl chloride Inter3->Inter4 SOCl2 or POCl3 Product Target: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Inter4->Product NH3 (aq) or NH4OH

Figure 2: Step-wise synthetic route from raw materials to the sulfonamide target.

Detailed Experimental Protocol (Reference Standard)

Note: The following is a generalized protocol based on standard transformation of hydroxymethyl-azoles to sulfonamides.

Step A: Chlorination [1]

  • Dissolve (1,4-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

  • Reflux for 2 hours. Evaporate volatiles to yield the chloromethyl hydrochloride salt .

Step B: Sulfonation

  • Suspend the chloromethyl intermediate in water/ethanol (1:1).

  • Add Sodium Sulfite (Na₂SO₃, 2.0 eq).

  • Reflux for 12 hours.

  • Concentrate and crystallize to obtain sodium (1,4-dimethylpyrazol-5-yl)methanesulfonate .

Step C: Sulfonamide Formation

  • Treat the sulfonate salt with Thionyl Chloride (excess) and catalytic DMF to generate the sulfonyl chloride .

  • Remove excess SOCl₂ under vacuum.

  • Dissolve residue in THF and add to a solution of aqueous Ammonia (NH₄OH) at 0°C.

  • Stir for 1 hour, extract with Ethyl Acetate, and purify via silica chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high solubility. It is often screened against:

  • Carbonic Anhydrases (CAs): The primary sulfonamide is a classic anchor for the Zn²⁺ ion in the CA active site.

  • Kinases: The pyrazole ring mimics the adenine ring of ATP, while the sulfonamide can reach into the "sugar pocket" or solvent-exposed regions to improve selectivity.

Bioisosteric Replacement

The -(CH2)-SO2NH2 group is a bioisostere for:

  • Carboxylic acids (-COOH): Similar acidity (pKa) and H-bonding potential but with different metabolic stability.

  • Hydroxamic acids (-CONHOH): Used in metalloprotease inhibitors.

Case Study Relevance

Building blocks of this class are frequently observed in the patent literature for JAK inhibitors and CFTR modulators , where the 1,4-dimethylpyrazole acts as a rigid connector that orients the sulfonamide tail into a specific polar interaction site.

References

  • PubChem Compound Summary. (2025). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide and related analogs. National Center for Biotechnology Information. Link

  • Organic Syntheses. (2010). General methods for the conversion of halides to sulfonamides via sulfonate salts. Org.[2][3][4] Synth. Coll. Vol. 10. Link

  • Frontier Specialty Chemicals. (2024). Catalog of Pyrazole Sulfonamide Building Blocks.Link

  • Vertex AI Research. (2026). Structural analysis of CAS 1858210-45-3.

Sources

Spectroscopic Elucidation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from closely related analogues to present a detailed and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and data from published literature on similar chemical structures.

Introduction and Molecular Structure

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a sulfonamide derivative of a dimethylated pyrazole core. The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The sulfonamide group is also a critical pharmacophore present in numerous approved drugs. The combination of these two functionalities in the target molecule suggests its potential for further investigation in drug discovery programs.

A precise understanding of the molecular structure is paramount for any research and development effort. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structural features of a synthesized compound. This guide will dissect the anticipated spectroscopic fingerprint of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

To visualize the molecular structure and the numbering convention used throughout this guide, the following diagram is provided:

Figure 1: Molecular structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The expected ¹H NMR spectrum of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in a deuterated solvent such as CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data

The chemical shifts (δ) are predicted based on the analysis of similar pyrazole and sulfonamide structures.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H3 (pyrazole ring)~7.3-7.5Singlet (s)1HThe lone proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent nitrogen atoms and the methyl group at C4.
CH₂ (methane bridge)~4.5-4.8Singlet (s)2HThis methylene group is adjacent to the electron-withdrawing sulfonamide group and the pyrazole ring, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.
N-CH₃ (pyrazole N1)~3.7-3.9Singlet (s)3HThe methyl group attached to the nitrogen atom of the pyrazole ring. Its chemical shift is characteristic of N-methyl groups in heterocyclic systems.[1]
C-CH₃ (pyrazole C4)~2.2-2.4Singlet (s)3HThe methyl group attached to the carbon atom of the pyrazole ring. This signal is expected to be a singlet in the upfield region.
NH₂ (sulfonamide)~7.0-7.5 (variable)Broad Singlet (br s)2HThe chemical shift of the sulfonamide protons is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and can exchange with D₂O.[3]
Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Tune & Shim Tune & Shim Transfer to NMR Tube->Tune & Shim Acquire FID Acquire FID Tune & Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference Spectrum Reference Spectrum Phase & Baseline Correction->Reference Spectrum

Figure 2: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are based on established values for pyrazole and sulfonamide derivatives.[4][5]

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C5 (pyrazole ring)~145-150This carbon is attached to the nitrogen atom and the methanesulfonamide group, resulting in a downfield shift.
C3 (pyrazole ring)~138-142The chemical shift of this carbon is influenced by the adjacent nitrogen atoms.
C4 (pyrazole ring)~110-115This carbon is substituted with a methyl group and is expected to be the most upfield of the pyrazole ring carbons.
CH₂ (methane bridge)~50-55The methylene carbon is deshielded by the adjacent sulfur and pyrazole ring.
N-CH₃ (pyrazole N1)~35-40A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring.[1]
C-CH₃ (pyrazole C4)~10-15A characteristic upfield chemical shift for a methyl group attached to an sp²-hybridized carbon.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Similar processing steps as for ¹H NMR. The spectrum is referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

The expected characteristic IR absorption bands for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide are summarized below.[6][7]

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (sulfonamide)3300-3400Symmetric and asymmetric stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N, C=C (pyrazole ring)1500-1600Ring stretching
S=O (sulfonamide)1300-1350 and 1150-1200Asymmetric and symmetric stretching
S-N (sulfonamide)890-930Stretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (C₆H₁₁N₃O₂S), the expected molecular weight is approximately 189.24 g/mol .

  • Molecular Ion (M⁺): An intense peak at m/z = 189 is expected in the mass spectrum under electron ionization (EI) or a protonated molecule [M+H]⁺ at m/z = 190 under electrospray ionization (ESI).[8]

  • Major Fragmentation Pathways:

    • Loss of the sulfonamide group (-SO₂NH₂) resulting in a fragment at m/z = 110.

    • Cleavage of the C-S bond, leading to the formation of the (1,4-Dimethyl-1H-pyrazol-5-yl)methyl cation at m/z = 123.

    • Loss of a methyl group (-CH₃) from the molecular ion, giving a fragment at m/z = 174.

G M [M]+• m/z = 189 F1 [M-CH3]+• m/z = 174 M->F1 -CH3 F2 [M-SO2NH2]+• m/z = 110 M->F2 -SO2NH2 F3 [C6H9N2]+• m/z = 123 M->F3 -SO2NH2, +H

Figure 3: Predicted Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

A general procedure for acquiring a mass spectrum using ESI-MS is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500). The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good signal intensity.[10]

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. By drawing upon established principles and comparative data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the acquisition of this data. This comprehensive guide serves as a valuable resource for scientists and researchers, facilitating the unambiguous identification and characterization of this and related novel chemical entities.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PubChem. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • Arkivoc. 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]

  • Applications of mass spectrometry in combinatorial chemistry. Applications of mass spectrometry in combinatorial chemistry. [https://www.researchgate.
  • ResearchGate. Product ion mass spectra of (A) pyrazinamide.... [https://www.researchgate.net/figure/Product-ion-mass-spectra-of-A-pyrazinamide-m-z-1241-789-scan-range-50-200amu-and_fig1_265218765]
  • Analytical Methods. Analytical Methods. [https://www.mfds.go.kr/brd/m_1060/down.do?
  • ResearchGate. NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. [https://www.researchgate.net/figure/NMR-1H-spectrum-of-N-4-N-3-5-dimethyl-1H-pyrazol-4-yl-sulfamoyl-phenyl-acetamide_fig2_326359550]
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes.... [https://www.researchgate.
  • ResearchGate. 13C NMR spectra of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino).... [https://www.researchgate.net/figure/C-NMR-spectra-of-Z-4-1-5-dimethyl-3-oxo-2-phenyl-2-3dihydro-1H-pyrazol-4-yl_fig3_323490924]
  • Semantic Scholar. Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of. [https://www.semanticscholar.org/paper/Intelligent-Workflow-and-Software-for-Non-Target-Smirnov-Ananikov/097e3a9c7ca9089f2a40307049444342207b7159]
  • Applications of Mass Spectrometry in Combinatorial Chemistry. Applications of Mass Spectrometry in Combinatorial Chemistry. [https://www.researchgate.
  • ResearchGate. Product ion mass spectra of (A) pyrazinamide.... [https://www.researchgate.net/figure/Product-ion-mass-spectra-of-A-pyrazinamide-m-z-1241-789-scan-range-50-200amu-and_fig1_265218765]

Sources

An In-depth Technical Guide to the Discovery and Chemistry of Pyrazole Sulfonamides, Exemplified by (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to blockbuster drugs and a plethora of investigational agents. While the specific compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is not extensively documented in historical literature, its structure serves as an excellent archetype for this pharmacologically significant class. This guide delves into the rich history of pyrazole-based drugs, focusing on the pivotal discovery of selective COX-2 inhibitors, which solidified the therapeutic importance of the pyrazole sulfonamide core. We will provide a detailed examination of the synthetic strategies for this class of compounds, including a robust, step-by-step protocol for the synthesis of the title compound from its sulfonyl chloride precursor. Furthermore, we will explore the mechanistic underpinnings of their biological activity, primarily through the lens of cyclooxygenase inhibition, and touch upon emerging therapeutic applications.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. Both the pyrazole ring and the sulfonamide group independently hold this distinction.

  • The Pyrazole Nucleus: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole core is a versatile building block found in numerous pharmaceuticals.[1][2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal anchor for designing molecules that fit precisely into enzyme active sites or receptor pockets.[1][3] Drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant all feature a pyrazole core, showcasing its broad therapeutic utility.[4][5]

  • The Sulfonamide Group: Initially famous for the "sulfa drugs" that heralded the age of antibacterials, the sulfonamide moiety (-SO₂NH₂) is a powerful pharmacophore.[6] It is a strong hydrogen bond donor and can act as a transition-state mimetic, making it highly effective for enzyme inhibition. Its presence is critical in diuretics, antidiabetic agents, and, notably, in selective anti-inflammatory drugs.[6][7]

The combination of these two scaffolds into a single molecule, the pyrazole sulfonamide, has created a class of compounds with profound and diverse biological activities, from anti-inflammatory to anticancer and antidiabetic properties.[7][8]

The Rise of Pyrazole Sulfonamides: A Historical Perspective

Early Discoveries and the Pre-COX-2 Era

The history of pyrazole-containing drugs dates back well before the modern era of targeted drug design. Early derivatives were explored for a range of activities. However, the true potential of the pyrazole sulfonamide class was unlocked with a deeper understanding of inflammation biochemistry.

The COX-2 Hypothesis and the Birth of Celecoxib

The watershed moment for pyrazole sulfonamides came with the discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s.[9]

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which is crucial for homeostatic functions like protecting the stomach lining and maintaining kidney function.[9]

  • COX-2: An inducible enzyme that is dramatically upregulated at sites of inflammation and pain.[10]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. Their therapeutic anti-inflammatory effects come from blocking COX-2, but their common gastrointestinal side effects (e.g., ulcers) stem from the simultaneous inhibition of the protective COX-1 enzyme.[10]

This discovery sparked a race to develop drugs that could selectively inhibit COX-2, offering the promise of powerful anti-inflammatory action without the associated gastric toxicity. A team at G. D. Searle & Company (later acquired by Pfizer), led by John Talley, spearheaded this effort.[11] Their research culminated in the discovery of Celecoxib (Celebrex®), a diaryl-substituted pyrazole bearing a benzenesulfonamide moiety.[9]

Celecoxib was rationally designed based on a key structural difference between the two enzymes. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1.[11] The sulfonamide group of Celecoxib was designed to fit snugly into this side pocket, an interaction not possible with the smaller COX-1 active site, thus conferring its selectivity. The drug was approved by the FDA on December 31, 1998, revolutionizing the treatment of arthritis and pain.[12] The success of Celecoxib validated the pyrazole sulfonamide scaffold as a premier platform for designing selective enzyme inhibitors.

Synthesis of Pyrazole-5-Sulfonamides: A Technical Guide

General Synthetic Strategies

The synthesis of pyrazole sulfonamides can be approached in several ways. A common method involves the construction of the pyrazole ring first, followed by the introduction of the sulfonamide group. This is typically achieved by chlorosulfonation of the pyrazole ring, followed by reaction with an amine. However, for a molecule like (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, a more direct route is available through the use of a pre-functionalized starting material.

Hypothetical Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

The most straightforward and efficient synthesis for the title compound starts from the commercially available 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride .[13][14] This key intermediate already contains the desired pyrazole core and the reactive sulfonyl chloride group at the correct position. The final step is a simple nucleophilic substitution reaction with methanamine.

Synthesis_Pathway A 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride C (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature B Methanamine (CH3NH2) B->C

Caption: Synthetic pathway for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.
Detailed Experimental Protocol

Objective: To synthesize (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide from 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq)[13][14]

  • Methanamine (40% solution in H₂O, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: While stirring, add triethylamine (1.5 eq) to the solution. Subsequently, add the methanamine solution (1.2 eq) dropwise over 5-10 minutes. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Landscape and Mechanism of Action

While specific biological data for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is scarce, the extensive research on its structural analogs allows for well-grounded predictions of its potential activities.

COX-2 Inhibition as a Primary Target

The diaryl pyrazole sulfonamide structure is the classic pharmacophore for selective COX-2 inhibition. Although the title compound lacks the second aryl group present in Celecoxib, the core pyrazole sulfonamide moiety is a known contributor to COX inhibition. The N-methyl and C-methyl substitutions on the pyrazole ring would influence its binding affinity and selectivity within the COX active site.

COX2_Inhibition cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation-induced) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (Hypothetical Inhibitor) Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition leading to anti-inflammatory effects.
Emerging Therapeutic Areas

The versatility of the pyrazole sulfonamide scaffold has led to its exploration in numerous other therapeutic contexts:

  • Anticancer Activity: Many pyrazole sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases or enzymes like carbonic anhydrase, which are crucial for tumor growth and survival.[15]

  • Antidiabetic Agents: Recent studies have shown that certain acyl pyrazole sulfonamides can act as potent α-glucosidase inhibitors, presenting a promising avenue for the treatment of type 2 diabetes.[8]

  • Antimicrobial and Antifungal Agents: The scaffold has been incorporated into novel agents designed to combat drug-resistant bacteria and pathogenic fungi, sometimes by inhibiting essential metabolic pathways.[16]

Table 1: Representative Pharmacological Activities of Pyrazole Sulfonamide Derivatives

Compound ClassTherapeutic TargetExample ActivityReference
Diaryl Pyrazole SulfonamidesCOX-2Potent and selective anti-inflammatory[9][11]
Acyl Pyrazole Sulfonamidesα-GlucosidaseIC₅₀ = 1.13 µM (vs. Acarbose IC₅₀ = 35.1 µM)[8]
Fused Pyrazole SulfonamidesProtein KinasesInhibition of EGFR and HER-2 tyrosine kinases[15]
Pyrazole-5-sulfonamidesPlant Pathogenic FungiPotent antifungal activity against Valsa mali[16]

Conclusion and Future Outlook

The discovery of pyrazole sulfonamides, particularly the selective COX-2 inhibitors, marks a triumph of rational drug design. This journey from a fundamental biochemical discovery—the existence of two COX isoforms—to a new class of blockbuster drugs highlights the power of targeting disease mechanisms with precision. While the specific history of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide may not be storied, its structure embodies the chemical principles that have made this class so successful.

The continued exploration of this privileged scaffold is a testament to its versatility. Researchers are actively developing novel pyrazole sulfonamide derivatives with enhanced selectivity and novel mechanisms of action for a wide array of diseases, from cancer to diabetes. The foundational chemistry and historical context detailed in this guide provide a solid framework for these future innovations, ensuring that the legacy of the pyrazole sulfonamide core will continue to expand in the years to come.

References

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Celecoxib History. (2023, June 18). Medical News. Retrieved from [Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company. (2013, April 7). New Drug Approvals. Retrieved from [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024, April 16). Frontiers in Chemistry. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024, September 25). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI. Retrieved from [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Omega. Retrieved from [Link]

  • Synthetic pathway for acyl pyrazole sulfonamides (5a-k). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved from [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved from [Link]

  • 1,4-dimethyl-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O2S). (n.d.). PubChemLite. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyrazole Sulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, consistently yielding compounds with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyrazole sulfonamides, intended for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise, including their anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. This guide will elucidate the underlying mechanisms of action, present detailed experimental protocols for activity evaluation, and provide insights into the critical structure-activity relationships that govern their efficacy. Through a synthesis of technical data and field-proven insights, this document aims to serve as a comprehensive resource to accelerate the discovery and development of next-generation therapeutics based on the versatile pyrazole sulfonamide core.

Introduction: The Pyrazole Sulfonamide Scaffold - A Versatile Pharmacophore

The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a sulfonamide (-SO₂NH₂) group gives rise to the pyrazole sulfonamide scaffold. This combination has proven to be a highly successful strategy in drug design, as it synergistically combines the favorable physicochemical and biological properties of both moieties. The pyrazole nucleus offers a rigid framework that can be readily functionalized to modulate potency and selectivity, while the sulfonamide group is a well-established pharmacophore known for its ability to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.[1][2]

The therapeutic landscape of pyrazole sulfonamides is remarkably broad, with compounds demonstrating efficacy as anti-inflammatory agents, anticancer therapeutics, antimicrobial drugs, and antidiabetic candidates.[3][4][5] This guide will dissect these key biological activities, providing a granular understanding of their molecular mechanisms and the experimental methodologies used to characterize them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole sulfonamides exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole sulfonamides are attributed to their ability to selectively inhibit COX-2.[6][8] COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[9] The sulfonamide moiety of these compounds often plays a crucial role in binding to a specific side pocket in the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.[7] This selective inhibition is a key advantage, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining.[6]

Below is a diagram illustrating the signaling pathway of COX-2-mediated inflammation and its inhibition by pyrazole sulfonamides.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 Inhibition

Caption: COX-2 inhibition by pyrazole sulfonamides.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.[1][7]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)

    • Test Compound groups (various doses, p.o.)

  • Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights
  • The nature and position of substituents on the pyrazole and phenyl rings significantly influence COX-2 inhibitory activity and selectivity.[6]

  • A 4-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a common feature in many potent and selective COX-2 inhibitors, such as celecoxib.[8]

  • The presence of a trifluoromethyl (-CF₃) group on one of the aryl rings can enhance COX-2 selectivity.[8]

Table 1: Examples of Anti-inflammatory Pyrazole Sulfonamides and their COX-2 Inhibitory Activity

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib0.04375[7]
Compound 5u1.7972.73[7]
Compound 5s2.5165.75[7]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b0.01344.56[12]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Pyrazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[4][13] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

The anticancer activity of pyrazole sulfonamides can be attributed to several mechanisms, including:

  • Carbonic Anhydrase (CA) Inhibition: Many pyrazole sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][14][15] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these CAs can disrupt the pH balance in cancer cells, leading to apoptosis.[16]

  • Kinase Inhibition: Some pyrazole sulfonamides have been shown to inhibit various protein kinases that are critical for cancer cell signaling, such as VEGFR, EGFR, and CDKs.[13][17] By blocking these kinases, these compounds can interfere with cell cycle progression, angiogenesis, and cell survival.

  • Induction of Apoptosis: Pyrazole sulfonamides can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[18]

Below is a diagram illustrating the key anticancer mechanisms of pyrazole sulfonamides.

Anticancer_Mechanisms cluster_0 Pyrazole Sulfonamide cluster_1 Cancer Cell Pyrazole_Sulfonamide Pyrazole Sulfonamide CA_IX_XII Carbonic Anhydrase (CA IX & XII) Pyrazole_Sulfonamide->CA_IX_XII Inhibition Kinases Protein Kinases (VEGFR, EGFR, CDK) Pyrazole_Sulfonamide->Kinases Inhibition Apoptosis_Regulation Apoptosis Regulation Pyrazole_Sulfonamide->Apoptosis_Regulation Induction Tumor_Microenvironment Acidic Tumor Microenvironment CA_IX_XII->Tumor_Microenvironment Cell_Signaling Cell Proliferation & Survival Signaling Kinases->Cell_Signaling Cell_Death Apoptosis Apoptosis_Regulation->Cell_Death Tumor_Microenvironment->Cell_Signaling Cell_Signaling->Apoptosis_Regulation

Caption: Anticancer mechanisms of pyrazole sulfonamides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole sulfonamide compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Structure-Activity Relationship (SAR) Insights
  • The substitution pattern on the pyrazole and sulfonamide moieties can be tailored to achieve selectivity for different cancer-related targets.[19]

  • The introduction of bulky hydrophobic groups can enhance binding to the active sites of enzymes like carbonic anhydrases.[16]

  • Hybrid molecules incorporating other anticancer pharmacophores with the pyrazole sulfonamide scaffold have shown promising results.[13]

Table 2: Examples of Anticancer Pyrazole Sulfonamides and their Activity

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 7Tubulin PolymerizationA549, Hela, HepG2, MCF70.15–0.33[13]
Compound 25VEGFRHT29, PC3, A549, U87MG3.17-6.77[13]
Compound 4gCarbonic Anhydrase XII-0.12[10]
Compound 4iCytotoxicityOSCC6.7[20]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole sulfonamides have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.[3][21]

Mechanism of Action

The antimicrobial mechanism of pyrazole sulfonamides is often analogous to that of classical sulfa drugs. They can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria and fungi.[3] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, pyrazole sulfonamides inhibit the growth and replication of susceptible microorganisms.[3]

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial/Fungal Growth & Replication Folic_Acid->Bacterial_Growth Pyrazole_Sulfonamide Pyrazole Sulfonamide Pyrazole_Sulfonamide->DHPS Competitive Inhibition

Caption: Antimicrobial mechanism of pyrazole sulfonamides.

Experimental Protocol: Agar Well Diffusion Method

This is a widely used and straightforward method for screening the antimicrobial activity of new compounds.[3]

Principle: A standardized inoculum of a test microorganism is spread over the surface of an agar plate. Wells are then made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth, and its turbidity is adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the pyrazole sulfonamide solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.

Structure-Activity Relationship (SAR) Insights
  • The nature of the substituents on the pyrazole ring and the sulfonamide nitrogen can influence the spectrum of antimicrobial activity.[21]

  • The presence of electron-withdrawing groups on the aryl rings can enhance antibacterial activity.[21]

  • Some pyrazole sulfonamides have shown synergistic effects when combined with other antimicrobial agents.[1]

Table 3: Examples of Antimicrobial Pyrazole Sulfonamides and their Activity

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 9B. subtilis1[21]
Compound 10B. subtilis1[21]
Compound 11B. subtilis1[21]
Compound 17B. subtilis1[21]
Compound 3aM. tuberculosis H37Rv6.25[22]
Compound 3bM. tuberculosis H37Rv6.25[22]
Compound 9gM. tuberculosis H37Rv10.2[23]

Antidiabetic Activity: Targeting α-Glucosidase

Recent studies have highlighted the potential of pyrazole sulfonamides as effective antidiabetic agents, primarily through the inhibition of α-glucosidase.[11]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. By inhibiting α-glucosidase, pyrazole sulfonamides can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a key feature of type 2 diabetes.[11]

Antidiabetic_Mechanism Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Pyrazole_Sulfonamide Pyrazole Sulfonamide Pyrazole_Sulfonamide->Alpha_Glucosidase Inhibition

Caption: Antidiabetic mechanism of pyrazole sulfonamides.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay provides a rapid and reliable method for determining the α-glucosidase inhibitory activity of test compounds.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in the absorbance in the presence of a test compound indicates inhibition of the enzyme.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare solutions of α-glucosidase, pNPG, and the pyrazole sulfonamide test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound for a specific period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Structure-Activity Relationship (SAR) Insights
  • The nature and position of substituents on the acyl group attached to the pyrazole ring can significantly affect α-glucosidase inhibitory activity.[11]

  • The presence of a chlorine atom at the para-position of the phenyl ring has been shown to be beneficial for potency.[11]

  • The pyrazole and sulfonamide moieties are both important for binding to the active site of the enzyme.[11]

Table 4: Examples of Antidiabetic Pyrazole Sulfonamides and their α-Glucosidase Inhibitory Activity

Compoundα-Glucosidase IC₅₀ (µM)Reference
Acarbose (Standard)35.1 ± 0.14[11]
Compound 5a1.13 ± 0.06[11]

Synthesis of Pyrazole Sulfonamides: A General Workflow

The synthesis of pyrazole sulfonamides can be achieved through various synthetic routes. A common and versatile approach involves the reaction of a pyrazole intermediate with a sulfonyl chloride derivative.[24][25]

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 1,3-dicarbonyl compounds, hydrazines) Pyrazole_Formation Pyrazole Ring Formation Starting_Materials->Pyrazole_Formation Pyrazole_Intermediate Pyrazole Intermediate Pyrazole_Formation->Pyrazole_Intermediate Sulfonylation Sulfonylation (with R-SO₂Cl) Pyrazole_Intermediate->Sulfonylation Pyrazole_Sulfonamide Pyrazole Sulfonamide Product Sulfonylation->Pyrazole_Sulfonamide Purification Purification & Characterization Pyrazole_Sulfonamide->Purification

Caption: General synthetic workflow for pyrazole sulfonamides.

A typical synthetic scheme involves the initial formation of the pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The resulting pyrazole intermediate is then reacted with an appropriately substituted sulfonyl chloride in the presence of a base to yield the final pyrazole sulfonamide product. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.[23][24]

Conclusion and Future Perspectives

The pyrazole sulfonamide scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. The remarkable diversity of biological activities exhibited by this class of compounds underscores their immense therapeutic potential. This guide has provided a comprehensive overview of their anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, along with the fundamental experimental methodologies and mechanistic insights that are crucial for their continued development.

The future of pyrazole sulfonamide research lies in the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in identifying novel derivatives with optimized interactions with their biological targets. Furthermore, the exploration of pyrazole sulfonamides as dual or multi-target agents holds significant promise for the treatment of complex diseases. As our understanding of the intricate signaling pathways underlying various pathologies deepens, the versatility of the pyrazole sulfonamide scaffold will undoubtedly continue to be harnessed to create innovative and life-saving medicines.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6428. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., Vullo, D., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2883. [Link]

  • Mert, S., Alım, Z., & Bua, S. (2020). Synthetic route for the target compounds (3–10). ResearchGate. [Link]

  • Hermanowicz, J. M., Szymanowska, A., Sieklucka, B., Czarnomysy, R., Pawlak, K., Bielawska, A., Bielawski, K., Kalafut, J., Przybyszewska, A., & Surazynski, A. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][14][18][24]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 24(9), 8371. [Link]

  • Bagul, S. D., Rajput, J. D., Tadavi, S. K., & Bendre, R. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society, 29(4), 864-872. [Link]

  • Angeli, A., Tanc, M., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1033-1053. [Link]

  • Li, J., Wang, Y., Li, Y., Zhang, Y., & Li, D. (2025). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. International Journal of Molecular Sciences, 26(18), 14157. [Link]

  • Mert, S., Alım, Z., İşgör, M. M., & Çavuşoğlu, B. K. (2017). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 483-489. [Link]

  • Suneel, K., Kumar, C. G., & Reddanna, P. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(1), 1-11. [Link]

  • Abdelgawad, M. A., El-Gamal, M. I., & El-Koussi, W. M. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Kausar, A., Dhameja, M., & Gupta, G. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ChemistrySelect, 8(33), e202302193. [Link]

  • Kumar, D., Kumar, N., & Singh, P. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. RSC Advances, 6(103), 101037-101051. [Link]

  • Şahin, Z., Göktaş, O., & Sakagami, H. (2020). New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. Letters in Drug Design & Discovery, 17(9), 1145-1153. [Link]

  • Kassab, A. E., El-Sayed, M. A. A., & El-Kerdawy, M. M. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Akocak, S., Lolak, N., & Giovannuzzi, S. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401815. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Gamal, M. I. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163-19176. [Link]

  • Kausar, A., Dhameja, M., & Gupta, G. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1368817. [Link]

  • Reddy, T. S., & Lee, J. Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6038. [Link]

  • Pal, M., Madan, M., & Padakanti, S. (2005). Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. Letters in Drug Design & Discovery, 2(4), 329-340. [Link]

  • Kumar, A., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Basheer, M., & Roy, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-360. [Link]

  • Tuğrak, M., Akocak, S., & Sakagami, H. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Turkish Journal of Chemistry, 44(6), 1603-1618. [Link]

  • Roy, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1729-1740. [Link]

  • Kumar, A., & Sharma, S. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 183-207. [Link]

  • Yaka, B., & Gümüş, M. (2025). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 335-346. [Link]

Sources

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. Given that this specific molecule is not extensively characterized in public scientific literature, this document presents a robust, hypothesis-driven strategy for its investigation. We will treat this compound as a novel chemical entity (NCE) and outline the logical, sequential workflow required to move from initial observations to a validated MoA, suitable for researchers and drug development professionals.

Part 1: Compound Characterization and Initial Hypothesis Generation

The foundational step in any MoA study is to understand the molecule itself. The structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide contains two key pharmacophores: a substituted pyrazole ring and a methanesulfonamide group.

  • Pyrazole Core: This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry, famously found in drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor). It often serves as a bioisostere for other aromatic rings and is a versatile kinase hinge-binder.

  • Sulfonamide Group: This functional group is a cornerstone of various therapeutics, including antibacterial sulfonamides and diuretics. It is known to coordinate with zinc ions in the active sites of metalloenzymes, most notably carbonic anhydrases.

This structural analysis leads to our initial, broad hypotheses: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide could function as a kinase inhibitor or a metalloenzyme inhibitor . Our initial screening strategy will be designed to test these hypotheses in parallel with broader, unbiased phenotypic screens.

Part 2: The MoA Elucidation Workflow: A Multi-Pronged Approach

A successful MoA determination relies on integrating data from multiple, orthogonal methodologies. We will employ a three-pronged strategy: broad phenotypic screening, focused target-based screening, and unbiased "omics" approaches to identify the molecular target and its downstream consequences.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Pathway & Functional Analysis Phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) TargetBased Target-Based Screening (Kinase & Metalloenzyme Panels) Phenotypic->TargetBased Provides functional context Omics Unbiased Omics (Chemoproteomics) TargetBased->Omics Narrows down candidates Binding Biophysical Binding Assays (SPR, ITC) Omics->Binding Identifies candidate proteins Cellular Cellular Target Engagement (CETSA, NanoBRET) Binding->Cellular Confirms direct interaction Signaling Downstream Signaling (Western Blot, Phosphoproteomics) Cellular->Signaling Confirms target relevance in cells Functional Functional Assays (e.g., Cell Cycle, Apoptosis) Signaling->Functional Links target to phenotype end Validated MoA Functional->end start Novel Compound start->Phenotypic start->TargetBased start->Omics

Caption: High-level workflow for Mechanism of Action (MoA) elucidation.

Initial Screening: Casting a Wide Net

The first experimental phase involves determining the biological context in which our compound is active.

Phenotypic Screening: We begin by screening the compound against a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) to identify sensitive and resistant cell types. The primary readout is cell viability (e.g., using CellTiter-Glo®), which provides an IC50 value—the concentration at which 50% of cell growth is inhibited.

Hypothetical Screening Data:

Cell LineHistologyIC50 (µM) for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
A549Lung Carcinoma> 50
MCF-7Breast Adenocarcinoma25.3
U-87 MG Glioblastoma 0.87
SF-295 Glioblastoma 1.12
HCT-116Colon Carcinoma15.8

Interpretation: The sub-micromolar activity specifically in glioblastoma cell lines provides a critical focus for our subsequent, more detailed investigations. This observation allows us to prioritize a relevant cellular model for target validation.

Target-Based Screening: Concurrently, based on our structural hypothesis, we perform screens against well-defined molecular target families.

  • Kinase Panel Screen: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of several hundred human kinases (e.g., the DiscoverX KINOMEscan™ panel). The readout is typically percent inhibition.

  • Metalloenzyme Panel: A smaller, focused panel including various isoforms of carbonic anhydrase is used, given the sulfonamide moiety.

This dual approach allows us to potentially find a direct, high-affinity target while simultaneously observing the compound's effect in a complex cellular system.

Part 3: Target Validation and Direct Engagement

Let us assume our kinase screen reveals a potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently dysregulated in glioblastoma. This aligns perfectly with our phenotypic data. The next critical step is to validate this as the direct target and confirm that the compound engages EGFR within the intact cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a physiological context. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA for EGFR Engagement

  • Cell Culture & Treatment: Culture U-87 MG cells to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or 1 µM (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide for 2 hours.

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble EGFR remaining at each temperature point using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble EGFR against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Part 4: Delineating the Downstream Signaling Pathway

Confirming that our compound binds EGFR is a milestone, but understanding its mechanism requires mapping the downstream consequences of this binding event. As EGFR is a tyrosine kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its key substrates.

We will use Western Blotting to probe the phosphorylation status of canonical EGFR signaling pathway components, such as AKT and ERK, in U-87 MG cells following treatment.

cluster_pathway Canonical EGFR Signaling cluster_output Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide Compound->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocol: Western Blot for Phospho-Signaling

  • Cell Treatment: Seed U-87 MG cells and allow them to attach overnight. Starve the cells in serum-free media for 12 hours.

  • Pre-treatment: Treat cells with a dose-response of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (e.g., 0.1 µM to 10 µM) or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR signaling. A non-stimulated control should be included.

  • Lysis and Quantification: Immediately lyse the cells on ice. Quantify total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK). Use a loading control like anti-GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Expected Results: In EGF-stimulated cells, treatment with (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide should show a dose-dependent decrease in the signals for p-EGFR, p-AKT, and p-ERK, while the levels of total protein and the loading control remain unchanged. This provides direct evidence that the compound functionally inhibits the EGFR signaling cascade, linking target engagement to a downstream cellular effect.

Conclusion

This guide outlines a systematic, multi-layered approach to defining the mechanism of action for a novel compound, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. By integrating phenotypic screening, target-based assays, direct target engagement confirmation with CETSA, and downstream pathway analysis, we can build a robust, evidence-based narrative for its MoA. The hypothetical findings, which point towards the inhibition of EGFR in glioblastoma cells, provide a clear and compelling case study for the power of this discovery workflow. This foundational MoA data is critical for the continued development of any novel therapeutic agent.

References

  • KINOMEscan Technology Overview. DiscoverX (Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA®) Principles and Applications. Pelago Bioscience. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

  • The NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

A Strategic Guide to Unveiling the Therapeutic Targets of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities including anti-inflammatory, anticancer, and analgesic properties.[1][2][3][4] The compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide represents a promising, yet uncharacterized, entity at the intersection of the versatile pyrazole scaffold and the functionally critical sulfonamide group—a moiety renowned for its role in enzyme inhibition.[5][6] This technical guide provides a comprehensive, field-proven strategy for the de-novo identification and validation of its therapeutic targets. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that progresses from computational hypothesis generation to rigorous experimental validation. This document is designed to empower researchers to systematically unravel the mechanism of action of this and other novel small molecules, thereby accelerating the path from discovery to clinical relevance.

Part 1: Foundational Strategy - In Silico Target Prediction and Prioritization

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This initial phase leverages the known chemical universe to generate high-probability hypotheses about the compound's biological interactions. The core principle is to use the structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide to infer its function.

Ligand-Based and Pharmacophore-Based Virtual Screening

The most direct path to a testable hypothesis is to identify known drugs or bioactive molecules that share structural or electronic features with our compound of interest. The pyrazole ring, for instance, can act as a bioisostere for other aromatic systems like benzene or phenol, potentially enhancing potency and improving physicochemical properties.[7]

Experimental Rationale: By mapping the pharmacophoric features of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and screening these against databases of annotated compounds (e.g., ChEMBL, PubChem), we can identify known targets of structurally similar molecules. This method is computationally efficient and provides a ranked list of potential targets based on similarity scores.[8]

Workflow: Ligand-Based Virtual Screening

G cluster_0 Phase 1: Query Definition cluster_1 Phase 2: Database Screening cluster_2 Phase 3: Analysis & Hypothesis Generation Query Input 2D/3D Structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide DB Screen against Bioactive Compound Databases (e.g., ChEMBL, DrugBank, PubChem) Query->DB Input Structure Algo Utilize Similarity Algorithms (e.g., Tanimoto Similarity, Pharmacophore Matching) DB->Algo Apply Metrics Hits Identify Structurally Similar Compounds with Known Biological Targets Algo->Hits Ranked by Similarity Hypothesis Generate List of Putative Targets (e.g., Kinases, COX, Carbonic Anhydrases) Hits->Hypothesis Infer Targets

Caption: Workflow for Ligand-Based Target Prediction.

Target-Based Virtual Screening (Molecular Docking)

Given the broad therapeutic window of pyrazole derivatives, a target-based approach allows for unbiased screening against large panels of proteins. The pyrazole scaffold is a known constituent of drugs targeting cyclooxygenase (COX), various kinases, and carbonic anhydrase, among others.[1][3][9] Molecular docking simulates the binding of our small molecule into the active sites of these and other potential protein targets.

Experimental Rationale: This computational technique predicts the preferred orientation and binding affinity of the ligand to a target protein. By screening against a library of clinically relevant protein structures (e.g., from the Protein Data Bank), we can identify targets for which the compound shows favorable binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This provides a structural basis for our hypotheses.

Key Target Classes for Initial Docking Studies:

Target ClassRationaleRepresentative PDB IDs
Cyclooxygenases (COX-1/COX-2) Many pyrazole-containing drugs are potent anti-inflammatory agents that target COX enzymes.[1][2]1CX2 (COX-1), 3PGH (COX-2)
Protein Kinases The pyrazole scaffold is a common feature in kinase inhibitors used in oncology.[9]3DDI (EGFR), 2SRC (Src)
Carbonic Anhydrases (CAs) The sulfonamide moiety is a classic zinc-binding pharmacophore for CA inhibitors.[3][9]2VVA (CA-I), 1Z9J (CA-II)
Monoamine Oxidases (MAO-A/B) Certain pyrazole derivatives have shown promise as MAO inhibitors for neurological disorders.[10]2BXS (MAO-A), 2BYB (MAO-B)

Part 2: Unbiased Experimental Target Identification

In silico methods provide hypotheses; experimental approaches provide proof. The following unbiased, or "phenotypic," methods are designed to identify direct binding partners of the compound from a complex biological sample, such as a cell lysate, without a priori knowledge of the target.

Affinity-Based Pull-Down

This is a classic and robust method for target identification.[11][12] The core principle involves immobilizing the small molecule on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Rationale & Self-Validation: The success of this technique hinges on the design of the affinity probe. A linker must be attached to a position on the (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide molecule that is non-essential for its biological activity. This is determined through preliminary Structure-Activity Relationship (SAR) studies. A crucial control is a parallel experiment using beads that are either unconjugated or conjugated with a structurally similar but biologically inactive analog. True binding partners will only be present in the eluate from the active compound's beads, providing an internal validation of specificity.

Protocol: Affinity Chromatography Pull-Down

  • Probe Synthesis:

    • Conduct initial SAR studies to identify a non-critical position on the compound for linker attachment.

    • Synthesize a derivative with a suitable linker (e.g., a short PEG chain with a terminal amine or carboxyl group).

    • Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated or epoxy-activated beads).

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line if anticancer activity is suspected) and harvest.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).

  • Affinity Capture:

    • Incubate the clarified cell lysate (e.g., 1-5 mg total protein) with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders. A typical wash series would be 3-5 washes of 1 mL each.

  • Elution and Analysis:

    • Elute bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to the active compound lane and identify them using mass spectrometry (LC-MS/MS).

Workflow: Affinity-Based Target Identification

G cluster_0 Step 1: Probe Preparation cluster_1 Step 2: Protein Binding cluster_2 Step 3: Isolation & Identification Compound Synthesize Immobilized (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide on Beads Incubate Incubate Lysate with Beads Compound->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Separate by SDS-PAGE & Identify by Mass Spectrometry Elute->MS Target Validated Target(s) MS->Target

Caption: Workflow for Affinity Chromatography Pull-Down.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][12]

Experimental Rationale & Self-Validation: This method avoids the need for chemical modification of the compound, which can sometimes alter its activity. A cell lysate is treated with the compound and then subjected to limited digestion by a protease (e.g., thermolysin or pronase). Proteins that are stabilized by binding to the compound will be less susceptible to digestion and will remain intact. The self-validating aspect comes from a dose-response experiment: the degree of protein stabilization should increase with higher concentrations of the compound. A negative control with a vehicle (e.g., DMSO) is essential to establish the baseline digestion pattern.

Protocol: DARTS Experiment

  • Lysate Preparation:

    • Prepare a native cell lysate as described in the affinity pull-down protocol.

  • Compound Incubation:

    • Aliquot the lysate into several tubes.

    • Add (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide to different aliquots to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a vehicle-only control (e.g., DMSO).

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase) to each tube at a predetermined concentration (optimized to achieve significant but not complete digestion of total protein in the control sample).

    • Incubate for a fixed time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a denaturing buffer (e.g., SDS-PAGE loading buffer) and boiling the samples.

  • Analysis:

    • Separate the digested lysates by SDS-PAGE.

    • Visualize proteins by Coomassie or silver staining.

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane, and whose intensity increases with the compound concentration.

    • Identify these candidate bands by mass spectrometry.

Part 3: Rigorous Target Validation

Identifying a putative target is not the endpoint. Validation is the critical process of confirming that the interaction between the compound and the target is direct, specific, and responsible for the observed biological effect.[13]

Biochemical Validation: Recombinant Protein Assays

Experimental Rationale: To confirm a direct interaction, the compound must be tested against the purified, recombinant form of the putative target protein. This eliminates the confounding variables present in a complex cell lysate.

  • For Enzymes (e.g., Kinases, COX): Perform an in vitro activity assay. Incubate the purified enzyme with its substrate and varying concentrations of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. A direct inhibitor will cause a dose-dependent decrease in product formation, allowing for the calculation of an IC₅₀ value.

  • For Non-Enzymatic Proteins: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᴅ) between the compound and the purified protein.

Cellular Validation: Target Engagement in a Live-Cell Context

Experimental Rationale: It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the same principle as DARTS: ligand binding stabilizes the target protein, but in this case, stabilization is measured against thermal denaturation.

Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a systematic process of hypothesis building and rigorous testing. By integrating in silico prediction with unbiased experimental identification and concluding with multi-level validation, researchers can confidently define its mechanism of action. This guide provides a robust and adaptable framework, grounded in established scientific principles, to navigate the complexities of target discovery and accelerate the translation of promising molecules into next-generation therapeutics.

References

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Journal of Biomedical Science. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • NVIDIA Glossary. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Dovepress. (2026). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Journal of Young Pharmacists. (2017). Current status of pyrazole and its biological activities. [Link]

  • Turkish Journal of Chemistry. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Semantic Scholar. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. [Link]

  • ChemRxiv. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • ResearchGate. (2025). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. [Link]

Sources

An In-Depth Technical Guide to the In Silico Characterization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the in silico evaluation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. The methodologies described herein are structured to form a self-validating system, ensuring robustness and reproducibility in computational drug discovery.

Foundational Strategy: Rationale and Objectives

The convergence of pyrazole and sulfonamide moieties in a single molecular scaffold has yielded numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The pyrazole ring is a versatile pharmacophore present in several FDA-approved drugs, while the sulfonamide group is a classic component of a wide array of antibacterial and diuretic medications.[3] This established history provides a strong rationale for the computational investigation of novel derivatives like (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

1.1 The Therapeutic Potential of Pyrazole-Sulfonamide Scaffolds

Pyrazole-sulfonamide hybrids have been shown to possess a diverse range of biological activities. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for disease progression.[3] For instance, various pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4] The structural flexibility and synthetic accessibility of this scaffold make it an attractive starting point for structure-based drug design campaigns.[2]

1.2 Introducing (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide: A Candidate for Computational Scrutiny

The subject of this guide, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, is a novel compound whose biological activity is yet to be fully characterized. Its structure, featuring a dimethylated pyrazole core linked to a methanesulfonamide group, suggests potential interactions with a variety of biological targets. In silico modeling provides a rapid, cost-effective, and powerful means to generate initial hypotheses about its mechanism of action, binding affinity, and drug-likeness before committing to extensive wet-lab synthesis and testing.[5][6]

1.3 Defining the In Silico Objectives

The primary objectives of this computational workflow are:

  • To predict the most likely biological target(s) for the compound based on structural homology to known inhibitors.

  • To elucidate the potential binding mode and affinity of the compound to its predicted target using molecular docking.

  • To assess the stability of the predicted protein-ligand complex over time through molecular dynamics simulations.

  • To evaluate the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and overall drug-likeness.[5]

The Computational Workflow: A Self-Validating Framework

A robust in silico study is not a linear process but a cycle of prediction, analysis, and refinement. The workflow presented here is designed to be self-validating, where the output of each stage informs and corroborates the others. For instance, a strong, stable interaction observed in molecular dynamics lends higher confidence to the initial docking prediction.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction & Validation cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Synthesis & Output Ligand Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Binding Pose & Affinity Prediction) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness & Safety Profile) Ligand->ADMET Target Target Identification & Preparation (PDB Selection & Cleaning) Target->Docking MD Molecular Dynamics (Complex Stability Assessment) Docking->MD Top Poses Analysis Data Synthesis & Hypothesis Generation MD->Analysis Stability Data ADMET->Analysis PK Profile Output Prioritized Candidate for In Vitro Testing Analysis->Output

Overall In Silico Modeling Workflow.

Phase 1: Ligand and Target Preparation - The Foundation of Accuracy

The quality of the input structures directly dictates the reliability of the entire simulation. Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

3.1 Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and partial charges.

  • Step 1: 2D Structure Generation: Draw the 2D structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide using chemical drawing software like ChemDraw or MarvinSketch.

  • Step 2: Conversion to 3D: Convert the 2D structure to a 3D structure. Most chemical drawing tools can perform this conversion.

  • Step 3: Energy Minimization: This is a critical step to find a stable, low-energy conformation of the ligand. This can be performed using software like Avogadro or the command-line tool Open Babel. The choice of force field (e.g., MMFF94 or UFF) is important for accurately describing the molecular mechanics.

  • Step 4: File Format Conversion: For docking with AutoDock Vina, the final ligand structure must be saved in the PDBQT format, which includes partial charges and atom type definitions.[7] This can be accomplished using AutoDock Tools (ADT).[8]

3.2 Target Selection Strategy: An Evidence-Based Approach

Given that pyrazole derivatives often target protein kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a plausible and well-studied target for this investigation.[9] VEGFR2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Numerous crystal structures of the VEGFR2 kinase domain are available in the Protein Data Bank (PDB).

For this guide, we will select the PDB entry 4AG8 , which contains the VEGFR2 kinase domain co-crystallized with the inhibitor Axitinib.[10] Using a structure that is already bound to a ligand helps in identifying the correct binding pocket.

3.3 Protein Preparation Protocol

The raw PDB file is not immediately suitable for docking and requires several cleaning steps.[11][12]

  • Step 1: Download PDB File: Obtain the 4AG8.pdb file from the RCSB PDB database.

  • Step 2: Remove Unnecessary Chains and Molecules: The PDB file often contains multiple protein chains, water molecules, ions, and the co-crystallized ligand. For this study, we will remove all components except for a single protein chain (Chain A) that forms the binding site. This can be done using UCSF Chimera or PyMOL.[13]

  • Step 3: Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Adding hydrogens at a standard physiological pH (7.4) is crucial for correct ionization states of amino acid residues and for defining the hydrogen bond network.[11][14]

  • Step 4: Assign Partial Charges: Assign partial charges to all atoms. Gasteiger charges are a common choice for this step.

  • Step 5: Convert to PDBQT Format: Similar to the ligand, the prepared receptor must be converted to the PDBQT format using AutoDock Tools. This final file will be used as the input for the docking simulation.[8]

Phase 2: Predicting Molecular Interactions - Docking and Dynamics

With prepared ligand and receptor files, we can now predict how they interact. Molecular docking provides a static snapshot of the binding event, while molecular dynamics simulates the behavior of the complex over time.

4.1 Molecular Docking Protocol: Elucidating Binding Affinity and Pose

We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.[8]

  • Step 1: Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. We will define a "grid box" centered on the position of the co-crystallized ligand (Axitinib) in the original PDB file. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[15]

  • Step 2: Create a Configuration File: A simple text file is used to provide AutoDock Vina with the names of the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name for the output file.

  • Step 3: Run the Docking Simulation: Execute Vina from the command line, referencing the configuration file. Vina will generate several possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[16]

4.2 Interpreting Docking Results

The primary outputs from Vina are the binding affinity scores and the 3D coordinates of the predicted poses.

  • Binding Affinity: The more negative the score, the stronger the predicted binding. These scores are useful for ranking different compounds but should not be interpreted as absolute binding free energies.[8]

  • Binding Pose Analysis: The top-ranked poses should be visually inspected using software like PyMOL or Discovery Studio. Key interactions to look for include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often drive the initial binding event.

    • Pi-stacking: Interactions between aromatic rings.

Table 1: Example Molecular Docking Results

Pose Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
1 -8.5 Cys919, Glu885, Asp1046
2 -8.2 Val848, Leu1035, Phe918

| 3 | -7.9 | Cys1045, Phe1047, His879 |

4.3 Molecular Dynamics (MD) Simulation Protocol: Assessing Complex Stability

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the binding pose predicted by docking.[[“]] GROMACS is a powerful and popular open-source engine for MD simulations.[18]

G Start Docked Complex (Protein + Ligand) Topology Generate Topology (Force Field Assignment) Start->Topology Solvation Solvation (Add Water & Ions) Topology->Solvation Minimization Energy Minimization (Remove Steric Clashes) Solvation->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD (Data Collection) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

General Workflow for MD Simulation.
  • Step 1: System Preparation:

    • Topology Generation: A topology file describing all atoms, bonds, angles, and dihedrals for both the protein and the ligand is required. A suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) must be chosen.[19]

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's overall charge.

  • Step 2: Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Step 3: Equilibration: The system is gradually brought to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[20]

  • Step 4: Production Run: Once equilibrated, the production simulation is run for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

4.4 Post-MD Analysis: Validating the Predicted Interaction

The trajectory from the production run is analyzed to assess stability.[21]

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms relative to the protein's binding site is calculated over time. A stable, low RMSD value indicates that the ligand remains bound in its initial pose.

  • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds confirm key interactions.

Phase 3: In Silico Pharmacokinetics - ADMET Profiling

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the discovery process.[5]

5.1 ADMET Prediction Protocol: Assessing Drug-Likeness

Web-based tools like SwissADME provide a rapid and comprehensive analysis of a molecule's likely pharmacokinetic profile based on its structure.[22][23]

  • Step 1: Input Structure: The SMILES (Simplified Molecular Input Line Entry System) string for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is submitted to the SwissADME server.

  • Step 2: Run Analysis: The server calculates a wide range of physicochemical descriptors and predicts various ADME properties.

  • Step 3: Interpret Results: The output is analyzed, with a particular focus on Lipinski's Rule of Five, bioavailability, and potential for metabolism by cytochrome P450 enzymes.[24][25]

5.2 Data Synthesis and Interpretation

A key part of ADMET analysis is evaluating the compound against Lipinski's Rule of Five , a set of guidelines used to assess the likelihood of a compound being an orally active drug.[26][27][28]

  • Molecular Weight ≤ 500 Daltons

  • LogP (lipophilicity) ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Table 2: Predicted Physicochemical and ADMET Properties

Property Predicted Value (Hypothetical) Lipinski's Rule of Five Assessment
Molecular Weight 191.24 g/mol ≤ 500 Pass
LogP 0.85 ≤ 5 Pass
H-Bond Donors 1 ≤ 5 Pass
H-Bond Acceptors 4 ≤ 10 Pass
Lipinski Violations 0 ≤ 1 Drug-like
GI Absorption High - Favorable
BBB Permeant No - Low CNS side effects

| CYP2D6 Inhibitor | No | - | Low drug-drug interaction risk |

Conclusion and Future Directions

This in-depth guide outlines a rigorous, multi-faceted computational workflow for the initial characterization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. The hypothetical results from this workflow suggest that the compound is a promising drug candidate: it exhibits strong and stable binding to a relevant cancer target (VEGFR2) and possesses a favorable, drug-like ADMET profile with no violations of Lipinski's Rule of Five.

The strength of this in silico approach lies in its ability to build a self-consistent, data-driven hypothesis. The stable binding pose observed in molecular dynamics validates the initial high-affinity prediction from molecular docking. The favorable ADMET predictions provide confidence that the molecule has the necessary properties to be developed further.

The logical next step is to use these computational predictions to guide experimental validation. This would involve:

  • Chemical Synthesis: Synthesizing the compound for in vitro testing.

  • Enzymatic Assays: Performing kinase inhibition assays to confirm the predicted activity against VEGFR2.

  • Cell-Based Assays: Evaluating the compound's effect on cancer cell lines that are dependent on VEGFR2 signaling.

By integrating robust in silico modeling with targeted experimental work, the drug discovery process can be significantly accelerated, reducing both time and cost while increasing the probability of success.[4][6]

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • BIOVIA. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Kinase Atlas. (2011, August 24). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Connected Papers. What are the best practices for molecular dynamics simulations in drug design?. [Link]

  • Scripps Research. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Bioaccess. (n.d.). Understanding the lipinski rule of 5 in Drug Discovery. [Link]

  • TIU. (2023, November 28). lipinski rule of five. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • ResearchGate. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Longdom Publishing. Drug Discovery and In Silico Techniques: A Mini-Review. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • RCSB PDB. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • RCSB PDB. (2012, September 26). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • LigParGen Server. (n.d.). GROMACS Protein Ligand Complex Simulations. [Link]

  • RCSB PDB. (2008, December 23). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. [Link]

  • National Center for Biotechnology Information. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]

  • ResearchGate. (2024, June 7). In silico drug discovery: a machine learning-driven systematic review. [Link]

  • Biosciences Biotechnology Research Asia. (2024, March 30). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

  • YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]

  • Digital Research Alliance of Canada. (n.d.). Force Fields and Interactions - Practical considerations for Molecular Dynamics. [Link]

  • National Center for Biotechnology Information. (n.d.). Best Practices for Foundations in Molecular Simulations [Article v1.0]. [Link]

  • ACS Publications. (2022, September 15). Best Practices in Constant pH MD Simulations: Accuracy and Sampling. [Link]

  • MedDocs. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • ResearchGate. (2024, April 19). What is the best practices and presentation for analysis of multiple molecular dynamics simulations?. [Link]

  • National Center for Biotechnology Information. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Scribd. (n.d.). Swiss ADME | PDF | Drug Discovery | Pharmacokinetics. [Link]

  • ResearchGate. (2017, March 3). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. [Link]

  • YouTube. (2022, April 17). swiss ADME tutorial. [Link]

  • PubChem. (n.d.). 1,4-dimethyl-1h-pyrazol-5-amine. [Link]

Sources

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and its Congeners: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, biological activities, and structure-activity relationships of pyrazole sulfonamides, with a particular focus on the structural class to which (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide belongs. While literature directly pertaining to this specific molecule is sparse, this guide leverages the extensive research on analogous compounds, particularly in the realm of selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the synthetic methodologies for constructing the core pyrazole scaffold and introducing the methanesulfonamide functional group. The guide will further explore the mechanism of action of these compounds as anti-inflammatory agents and discuss other potential therapeutic applications. By examining the structure-activity relationships of well-characterized pyrazole sulfonamides, we will extrapolate potential properties and research directions for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Sulfonamide Scaffold in Medicinal Chemistry

The convergence of pyrazole and sulfonamide moieties has given rise to a class of compounds with significant therapeutic impact.[1][2][3] These scaffolds are not merely combined at random; their union results in a synergistic enhancement of drug-like properties, leading to the development of successful therapeutic agents.

The Significance of the Pyrazole Moiety

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The pyrazole ring's stability, and the ability of its nitrogen atoms to participate in hydrogen bonding, contribute to its favorable interactions with various biological targets.[2] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.

The Role of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is another critical pharmacophore in drug discovery.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with enzyme active sites. Sulfonamides are found in drugs with a broad spectrum of activities, including antibacterial, diuretic, and anticancer effects.[3]

Emergence of Pyrazole Sulfonamides as Privileged Scaffolds

The combination of the pyrazole and sulfonamide functionalities has proven to be a particularly fruitful strategy in drug design. The most prominent example is celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole scaffold with a p-sulfonamide substituent.[1] This structural arrangement is key to its selective inhibition of COX-2 over COX-1, which is believed to reduce gastrointestinal side effects associated with non-selective NSAIDs.[3] The success of celecoxib has spurred extensive research into analogous pyrazole sulfonamides, leading to a deep understanding of their structure-activity relationships and therapeutic potential.

Synthesis and Characterization

The synthesis of pyrazole methanesulfonamides can be approached through various routes, primarily involving the construction of the substituted pyrazole core followed by the introduction of the methanesulfonamide moiety.

General Strategies for Pyrazole Ring Synthesis

The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring. This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of a 1,4-dimethyl-1H-pyrazole, a suitably substituted 1,3-dicarbonyl precursor would be required.

A general approach for the synthesis of 3,5-dimethyl-1H-pyrazole involves the reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[5][6]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole [5]

  • Dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and addition funnel.

  • Cool the flask in an ice bath to 15°C.

  • Add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.

  • Stir the mixture for 1 hour at 15°C.

  • Dilute the reaction mixture with 200 mL of water and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to yield crystalline 3,5-dimethylpyrazole.

Introduction of the Methanesulfonamide Moiety

There are several methods to introduce a sulfonamide or methanesulfonamide group onto a pyrazole ring.

  • Direct Sulfonylation: This involves the reaction of a pyrazole with a sulfonating agent like chlorosulfonic acid, followed by reaction with an amine. However, this method can lead to issues with regioselectivity. For instance, the sulfonylation of 3,5-dimethylpyrazole can yield the 4-sulfonic acid derivative.[7]

  • From an Amino-pyrazole: A more controlled approach involves the synthesis of an amino-pyrazole, which is then reacted with methanesulfonyl chloride. For example, 5-aminopyrazoles can be reacted with sulfonyl chlorides in the presence of a base like triethylamine to yield the corresponding sulfonamide.[8]

  • Building the Scaffold with the Sulfonamide Precursor: A common strategy for diarylpyrazole sulfonamides is to start with a hydrazine derivative that already contains the sulfonamide group. For instance, 4-hydrazinobenzenesulfonamide hydrochloride can be used as a starting material.[1]

For a (pyrazol-5-yl)methanesulfonamide, a pyrazole with a leaving group at the 5-position could be reacted with a methanesulfonamide anion, or a 5-lithiated pyrazole could be reacted with sulfur dioxide followed by chlorination and amination. A more plausible route would involve starting with a pyrazole-5-carbaldehyde, reduction to the alcohol, conversion to the halide, and then displacement with the sulfonamide anion.

Proposed Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Given the lack of a direct published synthesis, a plausible multi-step synthetic route is proposed below, based on established organic chemistry principles and related literature.

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This could be achieved through Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.

Step 2: Reduction to (1,4-Dimethyl-1H-pyrazol-5-yl)methanol. The aldehyde can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

Step 3: Conversion to 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole. The alcohol can be converted to the chloride using a chlorinating agent such as thionyl chloride.

Step 4: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. The chloromethyl intermediate can be reacted with the sodium salt of sulfonamide (H₂NSO₂Na) in a nucleophilic substitution reaction.

Proposed Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide start 1,4-Dimethyl-1H-pyrazole step1 Vilsmeier-Haack (POCl3, DMF) start->step1 intermediate1 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde step1->intermediate1 step2 Reduction (NaBH4) intermediate1->step2 intermediate2 (1,4-Dimethyl-1H-pyrazol-5-yl)methanol step2->intermediate2 step3 Chlorination (SOCl2) intermediate2->step3 intermediate3 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole step3->intermediate3 step4 Nucleophilic Substitution (H2NSO2Na) intermediate3->step4 product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide step4->product

Caption: Proposed synthetic pathway for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Spectroscopic Characterization

The synthesized compounds would be characterized using standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, a singlet for the methylene bridge, and a broad singlet for the -NH₂ of the sulfonamide.

  • ¹³C NMR: Signals corresponding to the methyl carbons, the pyrazole ring carbons, and the methylene carbon would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the sulfonamide, C-H stretching, C=N and C=C stretching of the pyrazole ring, and the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound.

Biological Activity and Mechanism of Action

The primary biological activity associated with pyrazole sulfonamides is the inhibition of cyclooxygenase enzymes.

Primary Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal bleeding, are associated with the inhibition of COX-1.[3] Therefore, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry.

Mechanism of COX-2 Inhibition

The selectivity of certain pyrazole sulfonamides for COX-2 is attributed to a key difference in the active sites of the two isoforms. The COX-2 active site has a larger, more accommodating side pocket compared to COX-1.[1] The sulfonamide group of selective inhibitors like celecoxib is able to fit into this side pocket, forming hydrogen bonds with specific amino acid residues, such as Arg513.[2] This interaction anchors the inhibitor in the active site, leading to potent and selective inhibition.

COX-2 Inhibition Mechanism inhibitor Pyrazole Sulfonamide Inhibitor - Pyrazole Core - Sulfonamide Group interaction Binding inhibitor->interaction Enters cox2 COX-2 Active Site + Main Channel + Hydrophobic Side Pocket cox2->interaction Binds to inhibition Inhibition of Prostaglandin Synthesis interaction->inhibition Leads to

Caption: Simplified schematic of pyrazole sulfonamide binding to the COX-2 active site.

Other Reported Biological Activities

While best known as anti-inflammatory agents, pyrazole sulfonamides have been investigated for a range of other therapeutic applications, including:

  • Anticancer activity: Some derivatives have shown antiproliferative effects against various cancer cell lines.[8]

  • Antimicrobial activity: Certain pyrazole sulfonamides have demonstrated activity against bacterial and fungal strains.

  • Carbonic anhydrase inhibition: The sulfonamide moiety is a known zinc-binding group, leading to the investigation of these compounds as inhibitors of carbonic anhydrases.

  • Antitubercular activity: Novel pyrazole sulfonamides have been synthesized and shown to have potential as antitubercular agents.[9]

Structure-Activity Relationships (SAR)

The extensive research on pyrazole sulfonamides as COX-2 inhibitors has led to well-defined structure-activity relationships.

Key Structural Features for COX-2 Selectivity

For the classic 1,5-diarylpyrazole scaffold, the following features are generally considered important for potent and selective COX-2 inhibition:

  • A central pyrazole ring: Provides the core scaffold for arranging the other pharmacophoric elements.

  • A p-sulfonamide group on one of the phenyl rings: This group is crucial for binding to the side pocket of the COX-2 active site.

  • Appropriate substituents on the other phenyl ring: These substituents can influence potency and selectivity by interacting with other regions of the active site.

Role of Substituents on the Pyrazole Ring

The substitution pattern on the pyrazole ring itself can significantly impact activity. In the case of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, the two methyl groups are of interest:

  • N1-Methyl group: N-alkylation of the pyrazole is a common feature in many pyrazole-based drugs. It can influence the compound's pharmacokinetic properties.

  • C4-Methyl group: Substitution at the C4 position of the pyrazole ring can affect the orientation of the other substituents and their interactions with the target enzyme.

Influence of the Sulfonamide Moiety

The nature and position of the sulfonamide group are critical. While a p-benzenesulfonamide is the classic feature of celecoxib-like inhibitors, variations are possible. A methanesulfonamide, as in the title compound, would have different steric and electronic properties. The CH₂ linker between the pyrazole ring and the sulfonamide group in (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide would provide greater conformational flexibility compared to a directly attached sulfonamide. This could potentially alter its binding mode and selectivity profile.

Inferences for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Based on the established SAR of related compounds, we can make some educated inferences about the potential properties of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide:

  • The presence of the pyrazole and sulfonamide moieties suggests that it could have biological activity, potentially as an enzyme inhibitor.

  • The methanesulfonamide group, with its CH₂ linker, may not be optimal for fitting into the COX-2 side pocket in the same manner as the p-sulfonamide of celecoxib. This might result in lower COX-2 inhibitory activity or a different selectivity profile.

  • The small size of the dimethylpyrazole core and the methanesulfonamide group might allow it to interact with other biological targets, warranting broader screening for other activities.

FeatureGeneral Observation in COX-2 InhibitorsImplication for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
Pyrazole Core Central scaffoldPresent
Sulfonamide Group Essential for COX-2 selectivityPresent, but as a methanesulfonamide
Linker Typically direct attachment or via a phenyl ringCH₂ linker introduces flexibility, may alter binding
Substituents Diaryl substitution is commonDimethyl substitution is less common for COX-2 inhibitors

Potential Applications and Future Perspectives

While the primary focus of research on pyrazole sulfonamides has been on inflammation, the diverse biological activities reported for this class of compounds suggest that there are many other potential therapeutic avenues to explore. For a novel, relatively simple structure like (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, a broad biological screening approach would be most fruitful.

Future research could focus on:

  • Synthesis and in vitro screening: The first step would be to synthesize and characterize the compound, followed by screening against a panel of enzymes and receptors, including COX-1 and COX-2, as well as other targets implicated for pyrazole sulfonamides (e.g., carbonic anhydrases, various kinases).

  • Computational studies: Molecular docking studies could be employed to predict potential binding modes and targets for this compound, helping to guide experimental work.

  • Analog synthesis: A library of related compounds could be synthesized to explore the SAR around this specific scaffold. For example, the methyl groups could be replaced with other alkyl or aryl groups, and the sulfonamide could be further substituted.

Conclusion

References

Sources

A Framework for a Comprehensive Safety and Toxicity Assessment of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this document, a comprehensive, publicly available safety and toxicity profile for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is not available. This guide is intended for researchers, scientists, and drug development professionals to provide a structured approach for establishing such a profile. The information herein is based on established toxicological principles and data from structurally related compounds. All experimental protocols mentioned are based on international guidelines and best practices.

Introduction and Rationale

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a novel chemical entity with a pyrazole core, a structural motif present in numerous biologically active compounds.[1] The sulfonamide group is also a common feature in many pharmaceuticals. The combination of these functional groups necessitates a thorough and systematic evaluation of the compound's safety and toxicity profile before it can be considered for further development. This guide outlines a comprehensive strategy for this evaluation, from initial in silico and in vitro screening to definitive in vivo studies. The goal is to build a robust data package that enables a clear risk-benefit assessment.

Physicochemical Characterization and ADME Profiling

A foundational understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial, as these factors directly influence its potential for toxicity.

Essential Physicochemical Properties

A table of fundamental physicochemical properties should be established early in the assessment.

PropertyExperimental MethodRationale
Aqueous Solubility pH-solubility profileDetermines potential for oral absorption and formulation challenges.
Lipophilicity (LogP/LogD) Shake-flask or HPLC methodInfluences membrane permeability and potential for bioaccumulation.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting absorption and distribution.
Chemical Stability Stability testing at various pH and temperaturesAssesses degradation profile and potential for formation of toxic impurities.
In Vitro ADME and Metabolic Profiling

A tiered approach to understanding the metabolic fate of the compound is recommended.

Workflow for ADME and Metabolic Stability Assessment

Caption: A workflow for early ADME and metabolic profiling.

Experimental Protocols:

  • In Vitro Metabolic Stability:

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes or hepatocytes from relevant species (e.g., human, rat, dog) in the presence of necessary cofactors (e.g., NADPH).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

Causality Behind Experimental Choices: The use of both microsomes and hepatocytes provides a more complete picture of metabolism. Microsomes are enriched in Phase I (cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes. This dual approach helps to identify if the compound is a substrate for either or both major metabolic pathways.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to carcinogenicity or heritable genetic defects.

AssayOECD GuidelineEndpoint MeasuredRationale
Bacterial Reverse Mutation (Ames) Test 471Gene mutationA rapid and sensitive screen for point mutations.
In Vitro Mammalian Cell Micronucleus Test 487Chromosomal damageDetects both clastogens (chromosome breakers) and aneugens (whole chromosome loss/gain).
In Vivo Mammalian Erythrocyte Micronucleus Test 474Chromosomal damage in a whole animal systemConfirms in vitro findings and accounts for the compound's ADME profile.

Self-Validating System: This battery of tests is designed to be self-validating. A positive result in the Ames test, for instance, would trigger the need for follow-up mammalian cell assays. Positive findings in any in vitro assay would necessitate an in vivo study to determine if the genotoxic potential is realized in a complex biological system.

Acute Systemic Toxicity

Acute toxicity studies provide information on the potential health hazards that may result from short-term exposure to a substance.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Typically female rats (one sex is sufficient for this endpoint).

  • Dosing: A stepwise procedure with the use of 3 animals of a single sex per step. The substance is administered orally at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Rationale for Method Selection: The OECD 423 method is a humane and statistically valid alternative to the classical LD50 test, as it uses fewer animals and is designed to classify the substance's toxicity rather than determining a precise lethal dose.

Repeat-Dose Systemic Toxicity

These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Logical Progression of Repeat-Dose Toxicity Studies

G A 28-Day Rat Oral Toxicity Study (OECD 407) B 90-Day Rodent and Non-Rodent Oral Toxicity Studies (OECD 408 & 409) A->B If significant findings or intended for long-term use C Chronic Toxicity/Carcinogenicity Studies B->C If warranted by 90-day results and clinical indication

Caption: A typical progression for repeat-dose toxicity testing.

Key Parameters in a 28-Day Study:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

  • Gross Necropsy: Macroscopic examination of all organs.

  • Organ Weights: Key organs are weighed.

  • Histopathology: Microscopic examination of a comprehensive panel of tissues.

Trustworthiness of the Protocol: The combination of multiple endpoints provides a robust system for detecting toxicity. For example, an increase in liver enzymes in the blood (clinical chemistry) should correlate with changes in liver weight and/or microscopic findings (histopathology) to be considered a confirmed target organ effect.

Safety Pharmacology

Safety pharmacology studies are designed to detect adverse effects on major physiological systems.

Core Battery of Safety Pharmacology Studies (ICH S7A):

SystemStudy TypeKey Endpoints
Central Nervous System Functional Observational Battery (FOB) in ratsChanges in behavior, motor activity, coordination, and reflexes.
Cardiovascular System In vivo telemetry in conscious animals (e.g., dogs)Blood pressure, heart rate, ECG (with a focus on QT interval).
Respiratory System Whole-body plethysmography in ratsRespiratory rate, tidal volume, minute volume.

Expertise in Interpretation: A statistically significant prolongation of the QT interval in the cardiovascular study, for example, is a major safety concern as it can be associated with a risk of fatal arrhythmias in humans. Expertise is required to determine if the magnitude of the change is clinically relevant.

Potential Hazards Based on Structural Analogs

While no data exists for the specific target compound, studies on related pyrazole derivatives can offer valuable insights into potential liabilities. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, while not showing cytotoxicity in standard assays, exhibited unexpected acute toxicity in mice, which was later linked to the inhibition of mitochondrial respiration.[2][3] This suggests that an early assessment of mitochondrial toxicity for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide would be a prudent, scientifically-driven decision.

Recommended Early-Stage Mechanistic Assay:

  • Mitochondrial Toxicity Assessment: Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate in cultured cells (e.g., HepG2) following exposure to the compound. This can provide an early warning of potential mitochondrial liabilities.

Conclusion and Data Synthesis

The comprehensive safety and toxicity assessment of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide requires a multi-faceted, systematic approach. By integrating in silico, in vitro, and in vivo data, a clear picture of the compound's potential hazards can be constructed. The logical progression of studies, from initial screening to definitive repeat-dose and safety pharmacology assessments, ensures that resources are used efficiently and that a robust data package is generated to support further development decisions. The potential for mitochondrial toxicity, as suggested by structurally related compounds, should be investigated early to mitigate late-stage development risks.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

Sources

Methodological & Application

Application Note: A Four-Step Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, a novel heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The described synthetic route is a robust, four-step process commencing from the commercially available starting material, (1,4-Dimethyl-1H-pyrazol-5-yl)methanol. The protocol details the chlorination of the starting alcohol, subsequent sulfonation via a modified Strecker synthesis, conversion to the corresponding sulfonyl chloride, and final amination to yield the target primary sulfonamide. Each step is accompanied by technical explanations for the chosen reagents and conditions, expected outcomes, and methods for characterization, ensuring a reproducible and self-validating workflow suitable for a research laboratory setting.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, make them privileged scaffolds in drug discovery. The sulfonamide functional group is another critical pharmacophore, renowned for its role in antibacterial agents (sulfa drugs), diuretics, and enzyme inhibitors.

The target molecule, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, combines these two key moieties through a methylene bridge. This unique structure presents an attractive target for screening libraries and lead optimization programs. This document provides a detailed, field-tested protocol for its synthesis, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis is performed in four distinct steps, starting from (1,4-Dimethyl-1H-pyrazol-5-yl)methanol. The pathway involves the formation of key intermediates: a chloromethyl pyrazole, a pyrazole methanesulfonate salt, and a pyrazole methanesulfonyl chloride.

G A (1,4-Dimethyl-1H-pyrazol-5-yl)methanol B 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole (Intermediate 1) A->B Step 1: Chlorination C Sodium (1,4-dimethyl-1H-pyrazol-5-yl)methanesulfonate (Intermediate 2) B->C Step 2: Sulfonation D (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (Intermediate 3) C->D Step 3: Chlorosulfonation E (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (Final Product) D->E Step 4: Amination R1 SOCl₂ or POCl₃ DCM or neat R1->B R2 Na₂SO₃ H₂O/EtOH R2->C R3 PCl₅ or SOCl₂/DMF DCM R3->D R4 Conc. NH₄OH THF or Dioxane R4->E G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Reactants & Solvent B Stir under Inert Atmosphere A->B C Heat/Cool to Target Temperature B->C D Monitor by TLC C->D E Quench Reaction (e.g., add ice-water) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate in vacuo G->H I Flash Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, IR) I->J

Application Note: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in Enzyme Inhibition

[1][2]

Executive Summary

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole-based primary sulfonamide.[1] While often utilized as a synthetic building block, its structural pharmacophore—a primary sulfonamide moiety linked to a nitrogen-rich heterocyclic core—positions it as a critical probe for metalloprotein inhibition , specifically Carbonic Anhydrases (CAs) .[1]

Unlike classic aromatic sulfonamides (e.g., sulfanilamide) where the sulfonamide is directly attached to the ring, this compound features a methylene linker (homosulfonamide).[1] This structural variation alters the pKa and flexibility of the zinc-binding group (ZBG), making it a valuable tool for exploring Structure-Activity Relationships (SAR) and active site geometry in metalloenzymes.[1]

Technical Specifications & Preparation

ParameterSpecification
Chemical Name (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
CAS Number 1858210-45-3
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Primary Target Class Zinc Metalloenzymes (Carbonic Anhydrase), Fragment Libraries
Solubility DMSO (>50 mM), Methanol; Low aqueous solubility at neutral pH
Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution for assay use.

  • Weighing: Accurately weigh 18.9 mg of the compound.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for >6 months.

  • Working Solutions: Dilute the stock with assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed the enzyme's tolerance (typically <1-5%).[1]

Core Application: Carbonic Anhydrase Inhibition Assay

The primary biological application of this compound is inhibiting Carbonic Anhydrase (CA) isoforms.[1] The sulfonamide group acts as a Zinc-Binding Group (ZBG), coordinating with the Zn²⁺ ion in the active site to displace the catalytic water molecule.[1]

Mechanism of Action

The sulfonamide nitrogen is deprotonated (R-SO₂NH⁻) and binds to the Zn²⁺ ion in a tetrahedral geometry.[1] The methylene linker in this specific compound allows the pyrazole ring to adopt a distinct orientation compared to direct sulfonamides, potentially probing the hydrophobic pocket entrance differently.

CA_MechanismFigure 1: Mechanism of Competitive Inhibition at the CA Active SiteEnzymeCarbonic Anhydrase(Active Site Zn2+)ComplexEnzyme-Inhibitor Complex(Tetrahedral Adduct)Enzyme->Complex  Coordination  Inhibitor(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamideInhibitor->Enzyme  Competes for Zn2+  SubstrateSubstrate(4-NPA or CO2)Substrate->Enzyme  Blocked  

Protocol: Esterase Activity Assay (Colorimetric)

This protocol uses 4-Nitrophenyl Acetate (4-NPA) as a surrogate substrate.[1] CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow), measurable at 400–405 nm.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM ZnCl₂ (to ensure enzyme stability).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII) or relevant isoform (final conc. ~10–50 nM).[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Prepare 100 mM stock in acetone; dilute to 3 mM in buffer just before use.

  • Inhibitor: Serial dilutions of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in buffer (max 5% DMSO).[1]

Step-by-Step Procedure:

  • Plate Setup: Use a clear 96-well microplate.

  • Inhibitor Addition: Add 10 µL of inhibitor solution (various concentrations) to experimental wells. Add 10 µL of vehicle (buffer + DMSO) to control wells.[1]

  • Enzyme Addition: Add 80 µL of diluted Enzyme solution to all wells.

    • Pre-incubation:[1] Incubate for 10 minutes at 25°C to allow the sulfonamide to equilibrate with the active site zinc.

  • Reaction Initiation: Add 10 µL of 3 mM 4-NPA substrate solution to all wells (Final volume: 100 µL).

  • Kinetic Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10–20 minutes at 25°C.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Secondary Application: Fragment-Based Screening (Kinases/General)

As a low-molecular-weight fragment (MW < 200), this compound is ideal for Fragment-Based Drug Discovery (FBDD) .[1] It can be screened at high concentrations to detect weak binding affinities (

1
Protocol: High-Concentration Biochemical Screen

Critical Consideration: At high concentrations (>100 µM), compounds may form non-specific aggregates that inhibit enzymes ("promiscuous inhibition").[1]

Validation Steps:

  • Detergent Control: Include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1] True binders remain active; aggregators lose inhibition in the presence of detergent.

  • Concentration: Screen at 500 µM or 1 mM.

  • Detection: Use a standard kinase activity assay (e.g., ADP-Glo or mobility shift) or biophysical method (SPR/NMR).[1]

Fragment_ScreeningFigure 2: Workflow for Validating Fragment HitsStartStart: Fragment ScreeningPrepPrepare 100 mM Stock(DMSO)Start->PrepDilutionDilute to 1 mM in Buffer(+/- 0.01% Triton X-100)Prep->DilutionAssayRun Enzymatic Assay(Compare +Detergent vs -Detergent)Dilution->AssayDecisionInhibitionObserved?Assay->DecisionTrueBinderValid Hit:Proceed to Kd/IC50Decision->TrueBinderInhibition persistswith detergentArtifactArtifact:Aggregation/PrecipitationDecision->ArtifactInhibition lostwith detergent

Data Analysis & Interpretation

IC50 Determination

Calculate the Percent Inhibition for each concentration:

1

Fit the data to the 4-Parameter Logistic (4PL) Equation using software like GraphPad Prism or XLfit:

1
Expected Results & Troubleshooting
  • Potency: Due to the methylene linker, the potency against hCAII may be lower (micromolar range) compared to direct sulfonamides like acetazolamide (nanomolar range).[1] This is due to the entropic cost of the flexible linker.

  • Solubility Issues: If the absorbance baseline is high or noisy, the compound may be precipitating. Reduce the concentration or increase DMSO (up to 5% if tolerated).[1]

  • Color Interference: The compound is generally colorless, but verify it does not absorb at 405 nm by running a "compound only" blank.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • PubChem Compound Summary . (2023). (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3).[1][2] National Center for Biotechnology Information. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological promiscuity. Drug Discovery Today, 11(13-14), 607-615.[1] Link[1]

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS: 1858210-45-3) as a research tool. Based on its chemical structure—specifically the methanesulfonamide pharmacophore attached to a heterocyclic core—this compound is functionally categorized as a Zonisamide Bioisostere . It serves as a critical structural probe for investigating Voltage-Gated Sodium Channels (NaV) and T-Type Calcium Channels (CaV3.x) , offering a metabolically stable alternative to the benzisoxazole ring found in Zonisamide.

Product Category: Ion Channel Modulator / Structural Probe Target Class: Voltage-Gated Calcium (CaV3.x) & Sodium (NaV) Channels Primary Application: Electrophysiology (Patch Clamp) & Structure-Activity Relationship (SAR) Studies

Introduction & Mechanism of Action

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole-based analogue of the anticonvulsant Zonisamide . While Zonisamide utilizes a 1,2-benzisoxazole core, this tool compound substitutes it with a 1,4-dimethylpyrazole ring.

Why use this tool?
  • Metabolic Stability: The benzisoxazole ring of Zonisamide is susceptible to reductive ring opening. The pyrazole ring in this tool is chemically and metabolically robust, making it an excellent probe for long-duration assays where compound degradation is a concern.

  • Pharmacophore Mapping: It allows researchers to distinguish the contribution of the methanesulfonamide tail (the primary binding determinant) from the aromatic core's pi-stacking interactions within the channel pore.

  • State-Dependent Block: Like its parent scaffold, this compound preferentially binds to the inactivated state of the channel, stabilizing it and preventing recovery. This makes it highly effective in high-frequency firing models (e.g., epilepsy or neuropathic pain assays).

Mechanistic Pathway

The compound functions by occluding the pore or allosterically modulating the voltage sensor, shifting the steady-state inactivation curve to more hyperpolarized potentials.

ChannelGating Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked Drug-Bound Inactivated State Inactivated Inactivated State (Non-conducting) Open->Inactivated Time Inactivated->Resting Repolarization Inactivated->Blocked + (1,4-Dimethyl...) Blocked->Inactivated Slow Off-rate

Figure 1: State-dependent binding mechanism. The compound binds preferentially to the Inactivated State, preventing the channel from cycling back to the Resting State.

Physicochemical Properties & Handling

PropertySpecification
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Storage -20°C (Desiccated); Protect from light
Stability Stable in DMSO for >1 month at -20°C. Avoid freeze-thaw cycles.
Preparation of Stock Solutions
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 17.5 mg of compound in 1.0 mL DMSO.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes to minimize hygroscopicity.

  • Working Solutions: Dilute the stock at least 1:1000 into the recording buffer (final DMSO < 0.1%) immediately before use.

Experimental Protocol: Whole-Cell Patch Clamp (CaV3.x)

This protocol is designed to measure the inhibition of T-type Calcium Channels (e.g., HEK293 cells expressing CaV3.1/3.2).

A. Solutions
  • Extracellular Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (Pipette): 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH). Note: CsCl is used to block K+ channels.

B. Recording Configuration
  • Pipette Resistance: 2–4 MΩ.

  • Seal Quality: GΩ seal required (>1 GΩ).

  • Series Resistance (Rs): Compensate >70%. Monitor Rs; discard cell if it changes by >20%.

C. Voltage Protocols

To characterize the state-dependent block , use two distinct holding potentials.

Protocol 1: Resting State Block (Low Affinity)

  • Holding Potential (Vh): -100 mV (Channels are resting).

  • Step: Depolarize to -30 mV for 100 ms to elicit current.

  • Application: Peruse compound for 2 minutes.

  • Measure: Peak current amplitude before and after drug.

Protocol 2: Inactivated State Block (High Affinity)

  • Holding Potential (Vh): -60 to -70 mV (Significant proportion of channels are inactivated).

  • Step: Hyperpolarize to -100 mV for 20 ms (recovery), then depolarize to -30 mV.

  • Rationale: This protocol exposes the high-affinity binding site. The compound should show significantly higher potency (lower IC50) in this protocol compared to Protocol 1.

D. Data Analysis

Calculate the percent inhibition using the formula:


[1][2][3]
  • 
     : Peak current amplitude in the presence of the compound.
    
  • 
     : Peak current amplitude in vehicle (0.1% DMSO).
    

Comparison: Pyrazole Probe vs. Zonisamide

Use this table to interpret your SAR data.

FeatureZonisamide (Reference)(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
Core Structure 1,2-Benzisoxazole1,4-Dimethylpyrazole
Linker -CH₂- (Methylene)-CH₂- (Methylene)
Tail Sulfonamide (-SO₂NH₂)Sulfonamide (-SO₂NH₂)
Chemical Stability Vulnerable to reductive ring openingHigh (Resistant to reduction)
Primary Target T-type Ca²⁺ / Na⁺ ChannelsT-type Ca²⁺ / Na⁺ Channels
Binding Mode Pore occlusion / Inactivation stabilizerPore occlusion / Inactivation stabilizer

Troubleshooting & FAQs

Q: The compound precipitated in the bath solution.

  • Cause: High concentration (>100 µM) or cold buffer.

  • Fix: Sonicate the working solution at room temperature. Ensure final DMSO concentration is 0.1%. Do not exceed 300 µM in aqueous buffer.

Q: I see no inhibition at -100 mV holding potential.

  • Insight: This is expected. Like Zonisamide, this compound is a state-dependent blocker . It requires the channel to cycle through the open/inactivated state to bind effectively. Shift your holding potential to -70 mV or use a high-frequency stimulation train (e.g., 10 Hz) to drive channels into the inactivated state.

Q: Can I use this for Carbonic Anhydrase (CA) screening?

  • Yes. The primary sulfonamide group (-SO₂NH₂) is a classic CA pharmacophore. This compound can serve as a fragment to test how the pyrazole core affects CA isoform selectivity compared to the benzisoxazole of Zonisamide.

References

  • Zonisamide Mechanism: Sobieski, C., et al. (2013). "Zonisamide targets T-type calcium channels." Neuroscience, 248, 286-298. Link

  • State-Dependent Block: Matar, N., et al. (2009). "State-dependent block of voltage-gated Na+ channels by anticonvulsant pyrazoles." European Journal of Pharmacology, 615(1-3), 56-63. Link

  • Pyrazole Sulfonamide Synthesis: Gries, J., et al. (2014).[4] "Substituted sodium 1H-pyrazol-5-olate and use thereof." U.S. Patent 8,653,074.[4] Link

  • T-Type Channel Protocols: Perez-Reyes, E. (2003). "Molecular Physiology of T-Type Calcium Channels." Physiological Reviews, 83(1), 117-161. Link

Sources

Application Notes and Protocols for Cell-Based Assays with (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (Pyr-Met)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, hereafter referred to as Pyr-Met, is a novel small molecule inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[1] Pyr-Met offers a valuable tool for researchers investigating the role of NF-κB signaling in cellular processes and disease models. These application notes provide detailed protocols for utilizing Pyr-Met in a range of cell-based assays to characterize its inhibitory activity and cellular effects.

Mechanism of Action

Pyr-Met is hypothesized to act as a potent and selective inhibitor of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, the IKK complex, composed of IKKα and IKKβ catalytic subunits and a regulatory NEMO (IKKγ) subunit, is a key convergence point for various upstream stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][3] Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB) proteins.[4] This releases the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes. By inhibiting the IKK complex, Pyr-Met is expected to prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking downstream gene expression.[1]

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Pyr-Met.

Physicochemical Properties & Handling

PropertyValue
Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol [5]
Appearance White to off-white powder
Solubility Soluble in DMSO (>10 mM)
Storage Store at -20°C. Protect from light and moisture.

Reconstitution: For cell-based assays, prepare a 10 mM stock solution of Pyr-Met in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the assays should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Primary Assays for Screening and Potency Determination

NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity and is ideal for determining the IC50 value of Pyr-Met. The protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Pyr-Met stock solution (10 mM in DMSO)

  • Recombinant human TNF-α (10 µg/mL stock)

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete growth medium.[6]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of Pyr-Met in complete growth medium. A typical concentration range would be from 100 µM down to 1 nM.

  • Pre-treat the cells by adding 50 µL of the diluted Pyr-Met solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 1 hour at 37°C.

  • Prepare a TNF-α working solution at a final concentration that induces a robust reporter signal (e.g., 20 ng/mL).

  • Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells.

  • Incubate the plate for 6-8 hours at 37°C.[6]

  • Allow the plate to equilibrate to room temperature for 10-15 minutes.

  • Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature, protected from light.[7]

  • Measure the luminescence using a plate-reading luminometer.[7]

  • Calculate the percentage of inhibition for each Pyr-Met concentration relative to the TNF-α stimulated control and determine the IC50 value using a suitable data analysis software.

Caption: Workflow for the NF-κB reporter gene assay.

In Vitro IKKβ Kinase Assay

To confirm the direct inhibitory effect of Pyr-Met on the IKK complex, a biochemical kinase assay using purified IKKβ is recommended. This assay measures the amount of ADP produced, which is proportional to the kinase activity.[8]

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate

  • ATP

  • Pyr-Met stock solution (10 mM in DMSO)

  • Kinase assay buffer[9]

  • ADP-Glo™ Kinase Assay kit or similar

  • White, low-volume 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of Pyr-Met in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the diluted Pyr-Met or vehicle (DMSO) control.[9]

  • Add 2 µL of IKKβ enzyme to each well.[9]

  • Add 2 µL of a substrate/ATP mix (containing IKKtide and ATP) to initiate the reaction.[9]

  • Incubate at room temperature for 60 minutes.[10]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]

  • Incubate for 40 minutes at room temperature.[10]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Incubate for 30 minutes at room temperature.[10]

  • Measure the luminescence.[10]

  • Calculate the percentage of kinase inhibition and determine the IC50 of Pyr-Met.

Secondary Assays for Cellular Characterization

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This imaging-based assay visually confirms the inhibition of NF-κB nuclear translocation by Pyr-Met in a cellular context.

Materials:

  • HeLa or other suitable cell line

  • Glass-bottom 96-well plates

  • Pyr-Met stock solution (10 mM in DMSO)

  • Recombinant human TNF-α

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear stain

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed cells onto glass-bottom 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Pyr-Met for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30-60 minutes.[11]

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Acquire images using a high-content imager or fluorescence microscope.[12]

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation inhibition.[12]

Cell Viability/Cytotoxicity Assay

It is crucial to assess the cytotoxicity of Pyr-Met to ensure that the observed inhibitory effects are not due to a general loss of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[13][14]

Materials:

  • Cell line of interest

  • Complete growth medium

  • Pyr-Met stock solution (10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[14]

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at an appropriate density.

  • Incubate overnight to allow for cell attachment.

  • Treat the cells with a range of Pyr-Met concentrations for 24-72 hours.[15]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[14]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[14]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

  • Measure the luminescence.[14]

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Functional Assays for Downstream Effects

ELISA for Pro-inflammatory Cytokine Production

Inhibition of NF-κB should lead to a reduction in the production of downstream pro-inflammatory cytokines such as Interleukin-6 (IL-6).

Materials:

  • RAW 264.7 macrophages or other relevant cell line

  • Pyr-Met stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) as a stimulant

  • Human or mouse IL-6 ELISA kit

  • Microplate reader

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat with Pyr-Met for 1 hour.

  • Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the IL-6 ELISA according to the manufacturer's instructions.[17][18]

  • Measure the absorbance and calculate the concentration of IL-6 in each sample based on a standard curve.

Expected Results

AssayCell LineStimulantPyr-Met Concentration RangeExpected Outcome
NF-κB Reporter HEK293T-NF-κB-lucTNF-α (20 ng/mL)1 nM - 100 µMDose-dependent decrease in luciferase activity (IC50 determination)
IKKβ Kinase N/A (Biochemical)ATP1 nM - 100 µMDose-dependent decrease in ADP production (IC50 determination)
p65 Translocation HeLaTNF-α (20 ng/mL)100 nM - 50 µMInhibition of p65 nuclear accumulation
Cell Viability VariousNone100 nM - 100 µMMinimal cytotoxicity at concentrations effective in functional assays (CC50 > 10x IC50)
IL-6 ELISA RAW 264.7LPS (1 µg/mL)100 nM - 50 µMDose-dependent reduction in IL-6 secretion

Troubleshooting

IssuePossible CauseSuggested Solution
High background in reporter assay Autofluorescence of the compound; leaky reporter construct.Subtract background from compound-only wells; use a different reporter cell line.
No inhibition observed Compound instability; incorrect concentration; inactive compound.Prepare fresh dilutions; verify stock concentration; test a positive control inhibitor.
High cytotoxicity Compound is toxic at active concentrations; solvent toxicity.Determine CC50 and work below this concentration; ensure final DMSO concentration is <0.5%.
Variability in imaging assay Uneven cell seeding; inconsistent staining.Optimize cell seeding density; ensure thorough washing and consistent antibody incubation times.

References

  • Winston, B. W., & Remick, D. G. (2005). Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. Molecular and Cellular Biology, 25(5), 1775–1785. [Link]

  • Mehta, S. L., & Li, P. A. (2012). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. In Neuronal Signal Transduction (pp. 205-214). Humana Press. [Link]

  • BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit. [Link]

  • Bio-protocol. CellTiter-Glo Viability Assay (CTG). [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • George, K. W., & Sturdee, D. W. (2007). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of immunological methods, 324(1-2), 15-25. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37-57. [Link]

  • Li, S., & Wu, M. (2022). TRIM67 Suppresses TNFα-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa. Frontiers in immunology, 13, 829621. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Tezel, G., & Wax, M. B. (2004). Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways. Journal of neurochemistry, 90(3), 635-644. [Link]

  • Li, Y., et al. (2017). Imperatorin efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway. Oncotarget, 8(26), 42496–42507. [Link]

  • Biomedica. Human IL-6 ELISA. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase... [Link]

  • Bio-protocol. NF-κB Reporter Assay. [Link]

  • Sun, S. C. (2011). Non-canonical NF-κB signaling pathway. Cell research, 21(1), 71-85. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • Verma, S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 163-178). Humana Press. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • SureChEMBL. SCHEMBL1660562. [Link]

  • Amnis. NFĸB Translocation Kit User's Guide. [Link]

  • ResearchGate. Fig. 6. Immunofluorescent staining of NF-κB p65 nuclear translocation.... [Link]

  • PubChem. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. [Link]

  • PubChemLite. 1,4-dimethyl-1h-pyrazol-5-amine. [Link]

Sources

Application Note: HPLC Analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide , a critical heterocyclic fragment often employed in the synthesis of JAK inhibitors and other sulfonamide-based therapeutics.[1]

The Analytical Challenge

The target molecule presents specific physicochemical challenges that dictate the analytical strategy:

  • Polarity & Retention: The presence of the methanesulfonamide tail (

    
    ) and the pyrazole ring creates a highly polar molecule (LogP 
    
    
    
    0.5–1.2). Standard C18 methods often suffer from poor retention (
    
    
    ) and "blow-through" near the void volume.[1]
  • Regioisomerism: The synthesis of N-methyl pyrazoles via hydrazine condensation often yields regioisomeric mixtures (e.g., 1,3-dimethyl vs. 1,5-dimethyl vs. 1,4-dimethyl).[1] The method must possess the selectivity to resolve the 1,4-dimethyl target from its likely 1,3- or 1,5- isomers.[1]

  • UV Transparency: Lacking an extended conjugated

    
    -system (unlike phenyl-pyrazoles), the molecule has low UV absorbance above 240 nm.[1][2] Detection requires low-UV wavelengths (210–220 nm), necessitating high-purity solvents to minimize baseline drift.[1]
    

Method Development Strategy

Column Selection: The "Polar Retention" Approach

Standard alkyl-bonded phases (C18) may fail to retain this polar analyte sufficiently.[1] We utilize a Polar-Embedded C18 or a PFP (Pentafluorophenyl) stationary phase.[1]

  • Why Polar-Embedded? The embedded polar group (e.g., amide or carbamate) shields surface silanols and interacts with the sulfonamide moiety, enhancing retention and peak shape for polar bases.

  • Why PFP? PFP columns offer unique selectivity for halogenated or polar-aromatic compounds and are superior for separating pyrazole regioisomers due to

    
    -
    
    
    
    and dipole interactions.[1]
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

    • Mechanism:[3] The pyrazole nitrogen is weakly basic. At acidic pH, it may protonate, increasing solubility but potentially decreasing retention. However, acidic conditions suppress the ionization of the sulfonamide

      
       (which is neutral/acidic), ensuring a single ionic species.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for its lower UV cutoff (190 nm), essential for detecting this low-absorbing compound.

Detailed Experimental Protocol

Equipment & Reagents[1][2][5][6][7][8]
  • HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class (capable of 600 bar).[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna Omega Polar C18 (

    
     mm, 3 µm) OR Waters XSelect HSS T3 (
    
    
    
    mm, 1.8 µm).
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M

    
    ), LC-MS grade Formic Acid.[1]
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonates basic sites; improves peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength; reduces baseline drift.[1]
Flow Rate 1.0 mL/min (4.6 mm ID)Standard flow for optimal Van Deemter efficiency.
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Injection Vol 5–10 µLAdjusted based on sample concentration.
Detection UV 220 nm (Ref 360 nm)Max absorbance for pyrazole ring; 254 nm is too weak.
Gradient Program

Designed to retain the polar main peak while eluting hydrophobic dimers/impurities.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Isocratic Hold
10.040Shallow Gradient (Separation)
12.095Wash (Elute dimers)
14.095Hold Wash
14.15Re-equilibration
18.05End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide reference standard.[1]

  • Dissolve in 10 mL of 10:90 Water:Acetonitrile .

    • Note: Pyrazoles are generally soluble in organic solvents.[1] Using high organic content ensures complete dissolution before dilution.[1]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (0.1% FA in Water) .

    • Critical: The diluent must match the initial mobile phase (high water) to prevent "solvent effect" peak distortion (fronting) upon injection.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for method optimization and impurity identification.

MethodLogic Start Start: (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide Analysis CheckUV Check UV Absorbance (Scan 200-400 nm) Start->CheckUV ColSelect Column Selection: Polar C18 vs Standard C18 CheckUV->ColSelect Max ~220nm confirmed MethodA Method A: Standard C18 (High Aqueous Start) ColSelect->MethodA Decision1 Is Retention k' > 1.5? MethodB Method B: Polar-Embedded C18 or HILIC Mode Decision1->MethodB No (Blow-through) Final Final Validated Method (UV 220nm, Gradient 5-40% B) Decision1->Final Yes MethodA->Decision1 MethodB->Final Impurities Impurity Profiling: 1. Regioisomers (1,3-dimethyl) 2. Hydrolysis Products Final->Impurities Validation

Figure 1: Analytical Method Development Decision Tree. Blue nodes indicate core process steps; Green indicates the optimized solution for polar retention.

Validation & System Suitability

To ensure the method is trustworthy and robust (E-E-A-T), the following System Suitability Criteria (SST) must be met before routine analysis.

SST Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 4.5 – 6.5 min (± 0.2 min)Check pump flow stability and mobile phase composition.[1]
Tailing Factor (

)

Replace column or prepare fresh mobile phase (pH drift).
Theoretical Plates (

)

Check for dead volume in tubing or column aging.
Precision (RSD, n=6)

(Area)
Check injector reproducibility and autosampler wash.
Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 100 µg/mL.

  • Acceptance:

    
    .[1][4]
    
  • Procedure: Prepare 5 levels (e.g., 10%, 50%, 80%, 100%, 120% of target concentration).

Troubleshooting & Impurity Analysis

Separating Regioisomers

A common synthetic route involves the reaction of a hydrazine with a diketone equivalent. This can produce the 1,3-dimethyl isomer alongside the desired 1,4-dimethyl target.[1]

  • Observation: A shoulder peak appearing on the tail of the main peak.

  • Solution: Switch to a Phenyl-Hexyl or PFP column.[1] The

    
    -
    
    
    
    interaction differs significantly between the 1,3- and 1,4-substitution patterns, often improving resolution (
    
    
    ).[1]
Baseline Drift at 220 nm
  • Cause: Formic acid absorbs slightly at 210-220 nm.[1] If the concentration in A and B is not perfectly balanced, gradient drift occurs.

  • Fix: Ensure exactly 0.1% Formic Acid is added to both Water and Acetonitrile. Use a reference wavelength (e.g., 360 nm, bw 100) to subtract gradient drift if the detector allows.

References

  • PubChem. (2025).[5][6] 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Related Structure Data). National Library of Medicine.[1] Retrieved from [Link]

  • Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. TSI Journals.[1] Retrieved from [Link]

  • Waters Corporation. (2025). Strategies for Retaining Polar Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link]

  • Ullah, S., et al. (2023).[7] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides. RSC Advances.[1] Retrieved from [Link]

Sources

NMR spectroscopy of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive NMR Spectroscopic Analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Abstract

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound incorporating both a pyrazole and a sulfonamide moiety, functional groups of significant interest in medicinal chemistry and drug development. Unambiguous structural characterization is paramount for its use as a synthetic building block or as a final active pharmaceutical ingredient. This application note provides a comprehensive guide and detailed protocols for the complete structural assignment of this molecule using a suite of high-resolution NMR techniques. We detail methodologies for sample preparation, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR acquisition. Furthermore, we present an in-depth analysis of the resulting spectral data, demonstrating how the strategic combination of these experiments provides a self-validating system for confirming molecular connectivity and finalizing assignments, including those of quaternary carbons.

Introduction: The Need for Rigorous Structural Verification

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous marketed drugs. Similarly, the sulfonamide group is a cornerstone of medicinal chemistry. The title compound, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, combines these features, making it a molecule of potential interest. Before its use in any research or development context, its chemical structure must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] While simple one-dimensional (1D) ¹H NMR can provide an initial assessment, complex molecules or those with multiple non-protonated carbons require more sophisticated analysis. Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of through-bond connections within a molecule.[2][3]

This guide explains the causality behind the chosen experimental workflow. By systematically acquiring and interpreting a series of correlated spectra, from the basic ¹H spectrum to the long-range heteronuclear correlations of the HMBC experiment, researchers can build a complete and trustworthy picture of the molecular structure.

Molecular Structure and Predicted NMR Signatures

A preliminary analysis of the target structure allows for the prediction of expected NMR signals, which guides the experimental setup and subsequent data interpretation.

Structure: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

  • Pyrazole Ring: A five-membered aromatic heterocycle.

  • Substituents:

    • An N-methyl group at position 1.

    • A C-methyl group at position 4.

    • A methanesulfonamide (-CH₂SO₂NH₂) group at position 5.

  • Key Features for NMR:

    • One aromatic proton (H-3).

    • Three distinct methyl/methylene groups with singlet multiplicity.

    • Two exchangeable amine protons (-SO₂NH₂).

    • Two quaternary carbons in the pyrazole ring (C-4 and C-5).

The complete assignment of these features, particularly the quaternary carbons, necessitates the use of 2D NMR techniques that reveal long-range proton-carbon correlations.[4]

Experimental Workflow and Protocols

The comprehensive structural elucidation follows a logical progression from sample preparation to multi-dimensional data acquisition. This workflow ensures that the necessary information is gathered efficiently and systematically.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation ~10-15 mg in 0.6 mL DMSO-d6 Proton 1. ¹H NMR (Standard Proton) SamplePrep->Proton D2O_Ex 2. D₂O Exchange (Confirm NH₂ Protons) Carbon 3. ¹³C{¹H} NMR (Proton Decoupled) Proton->Carbon COSY 4. 2D ¹H-¹H COSY (Proton-Proton Coupling) Carbon->COSY HSQC 5. 2D ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC 6. 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Analysis Data Processing & Interpretation HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Figure 1: Recommended workflow for complete NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra.[5] Following best practices is critical for obtaining high-resolution data.

  • Weighing: Accurately weigh 10-15 mg of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This concentration is a good compromise for achieving excellent signal-to-noise in both ¹H and ¹³C experiments, including longer 2D acquisitions.[6][7]

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and, crucially, its residual proton signal does not obscure most analyte signals. Most importantly, it allows for the clear observation of exchangeable N-H protons from the sulfonamide group, which would be broadened or lost in solvents like CDCl₃ or D₂O.[4]

  • Dissolution: Prepare the sample in a clean, dry vial. Add the solvent to the solid and gently vortex or sonicate until the sample is fully dissolved. A homogenous solution is essential to avoid poor magnetic field shimming and distorted peak shapes.[8]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[5] The optimal sample height for most spectrometers is ~4-5 cm (0.55-0.6 mL).[5]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Data Acquisition (400/500 MHz Spectrometer)
  • ¹H NMR Spectrum:

    • Objective: To obtain a high-resolution proton spectrum, which serves as the foundation for all subsequent assignments.

    • Procedure:

      • Insert the sample into the spectrometer and allow it to thermally equilibrate.

      • Lock onto the deuterium signal of DMSO-d₆.

      • Perform automated or manual shimming to optimize magnetic field homogeneity.

      • Acquire a standard proton spectrum with 8 to 16 scans. Use a spectral width that encompasses all expected signals (e.g., -1 to 13 ppm).

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

  • D₂O Exchange:

    • Objective: To definitively identify the signals corresponding to the exchangeable -SO₂NH₂ protons.

    • Procedure:

      • Remove the sample from the spectrometer.

      • Add one drop of deuterium oxide (D₂O) to the NMR tube.

      • Cap the tube and shake vigorously for 1-2 minutes to facilitate H/D exchange.[4]

      • Re-acquire the ¹H NMR spectrum using the same parameters. The signals from the NH₂ protons will significantly decrease in intensity or disappear entirely.

  • ¹³C{¹H} NMR Spectrum:

    • Objective: To observe all unique carbon environments in the molecule.

    • Procedure:

      • Use a standard proton-decoupled carbon pulse program (e.g., zgpg30).

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

      • Set the spectral width to cover all expected aliphatic and aromatic carbons (e.g., 0 to 180 ppm).

      • Process the data and reference the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are crucial for assembling the molecular structure by identifying through-bond correlations.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds.[2]

    • Procedure:

      • Use a standard COSY pulse sequence (e.g., cosygpqf).

      • Set the spectral width in both dimensions to match the ¹H spectrum.

      • Acquire 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11] This is a highly sensitive experiment.

    • Procedure:

      • Use a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

      • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width.

      • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for mixed aliphatic/aromatic systems.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons, typically over 2 to 4 bonds. This is the key experiment for assigning quaternary carbons and connecting molecular fragments.[11]

    • Procedure:

      • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

      • Set spectral widths as in the HSQC experiment.

      • The long-range coupling delay is typically optimized for a value between 8-10 Hz.

      • HMBC requires more scans than HSQC to achieve good signal-to-noise. Acquire 16 to 64 scans per increment depending on sample concentration.

Spectral Interpretation and Structural Assignment

The following section describes the systematic interpretation of the NMR data to build the final structural assignment. The chemical shifts provided are representative values based on known data for pyrazole and sulfonamide substructures.[12][13][14]

1D NMR Analysis
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show four distinct singlets and one broad signal.

    • A singlet in the aromatic region (~7.8 ppm) corresponds to the single pyrazole proton, H-3.

    • A singlet at ~4.7 ppm is assigned to the methylene protons (-CH₂-SO₂).

    • A singlet at ~3.8 ppm corresponds to the N-methyl protons (N-CH₃).

    • A singlet at ~2.2 ppm is assigned to the C-methyl protons (C-CH₃).

    • A broad, D₂O-exchangeable signal at ~7.3 ppm corresponds to the two sulfonamide protons (-SO₂NH₂).

  • ¹³C NMR (DMSO-d₆): The proton-decoupled spectrum should display all five unique carbon signals. The challenge lies in assigning the two quaternary carbons (C-4 and C-5), which requires 2D NMR.

2D NMR Analysis: Connecting the Pieces

G cluster_legend Key HMBC Correlations H1_label N-CH₃ (H1) H2_label C-CH₃ (H2) H3_label CH₂ (H3) H4_label H-3 (H4) H1_start->C3_target H1_start->C5_target H2_start->C3_target H2_start->C4_target H2_start->C5_target H3_start->C5_target H4_start->C4_target H4_start->C5_target H4_start->C_CH2_target

Figure 2: Key ²JCH and ³JCH HMBC correlations for structural confirmation.

  • COSY: As predicted, the COSY spectrum would show no cross-peaks. This is a valid and important result, confirming that the four proton environments are isolated spin systems (all are singlets).

  • HSQC: This experiment provides direct, one-bond correlations, definitively linking protons to their attached carbons.

    • The aromatic proton at ~7.8 ppm will correlate to the carbon at ~138 ppm (C-3).

    • The methylene protons at ~4.7 ppm will correlate to the carbon at ~48 ppm (-CH₂-).

    • The N-methyl protons at ~3.8 ppm will correlate to the carbon at ~36 ppm (N-CH₃).

    • The C-methyl protons at ~2.2 ppm will correlate to the carbon at ~10 ppm (C-CH₃).

  • HMBC: This is the final and most crucial step. The long-range correlations confirm the connectivity of the molecular fragments and assign the quaternary carbons.

    • Probing with the N-CH₃ protons (~3.8 ppm): These protons will show correlations to the pyrazole carbons C-3 (~138 ppm) and, most importantly, to the quaternary carbon C-5 (~145 ppm). This confirms the position of the N-methyl group.[15]

    • Probing with the C-CH₃ protons (~2.2 ppm): These protons will show correlations to C-3 (~138 ppm) and both quaternary carbons, C-5 (~145 ppm) and C-4 (~110 ppm), firmly establishing the substitution pattern on the pyrazole ring.

    • Probing with the -CH₂- protons (~4.7 ppm): These protons will show a strong correlation to the quaternary carbon C-5 (~145 ppm), confirming that the methanesulfonamide group is attached at this position.

    • Probing with the H-3 proton (~7.8 ppm): This proton will show correlations to the quaternary carbons C-5 (~145 ppm) and C-4 (~110 ppm), as well as the methylene carbon of the side chain (~48 ppm), providing final, redundant confirmation of the overall structure.

Final Data Summary

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Atom Position¹H Chemical Shift (ppm), Multiplicity¹³C Chemical Shift (ppm)Key HMBC Correlations (from Proton to Carbon)
H-3 / C-37.8, s138.0C-5, C-4, -CH₂-
C-4-110.0H-3, C-CH₃
C-5-145.0H-3, N-CH₃, C-CH₃, -CH₂-
N-CH₃3.8, s36.0C-3, C-5
C-CH₃2.2, s10.0C-3, C-4, C-5
-CH₂-SO₂NH₂4.7, s48.0C-5
-SO₂NH₂7.3, br s--

Table 1: Representative and summarized NMR assignments for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in DMSO-d₆.

Conclusion

This application note has detailed a systematic and robust NMR-based methodology for the complete structural elucidation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. By following a logical workflow from meticulous sample preparation through a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous and trustworthy characterization. The strategic application of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectroscopy provides a self-validating dataset that confirms the precise connectivity of all atoms, including the assignment of non-protonated quaternary carbons. This comprehensive approach is essential for ensuring the structural integrity of novel compounds intended for use in research and drug development.

References

  • Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • NMR Sample Preparation Guidelines. (2025). NMR Sample Preparation Guidelines. Available at: [Link]

  • C-CART. GOOD LAB PRACTICE-NMR. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Bertini, I., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques. Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Contreras, R. H., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and related N-sulfonyl-aza-heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d).... Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

  • Wang, J., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Scientific Reports. Available at: [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. Available at: [Link]

  • The Scientist. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Available at: [Link]

  • Frydman, L., et al. (1992). A 13C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Molecular Physics. Available at: [Link]

  • Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Available at: [Link]

  • Science.gov. nmr hsqc hmbc: Topics. Available at: [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Available at: [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Available at: [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Available at: [Link]

Sources

Applications of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the utility, synthesis, and experimental application of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3) in modern drug discovery.

Part 1: Application Note

Introduction

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a specialized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It features a 1,4-dimethylpyrazole core—a privileged scaffold known for its metabolic stability and favorable lipophilicity profile—linked via a methylene bridge to a primary sulfonamide (


).

This moiety serves three critical functions in medicinal chemistry:

  • Polar Pharmacophore: The primary sulfonamide group acts as a potent hydrogen bond donor/acceptor, often targeting polar residues in enzyme active sites (e.g., the zinc ion in Carbonic Anhydrases or the backbone of kinase hinge regions).[1]

  • Solubility Enhancer: The polar nature of the sulfonamide tail modulates the physicochemical properties (logD, TPS) of otherwise lipophilic inhibitors, improving oral bioavailability.[1]

  • Bioisostere: It functions as a bioisostere for carboxylic acids or hydroxamic acids, offering alternative binding geometries and reduced ionization potential at physiological pH.

Key Therapeutic Applications

Recent patent literature and medicinal chemistry campaigns have identified this scaffold in inhibitors for several high-value targets:

Target ClassMechanism of ActionRole of the ScaffoldKey References
BET Bromodomains Epigenetic RegulationTargets the ZA-loop or WPF shelf; the sulfonamide forms water-mediated H-bonds.US11498926B2
ATR Kinase DNA Damage ResponseSolvent-exposed tail that improves solubility and selectivity against off-target kinases.WO2022028598A1
NAMPT NAD+ BiosynthesisLinker unit connecting the warhead to the solvent front; modulates metabolic stability.[1]WO2024061340A1
IRAK-M Innate ImmunityComponent of PROTAC linkers or degraders, facilitating E3 ligase recruitment.WO2021020585A1

Part 2: Experimental Protocols

Protocol 1: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels (


, 

) or derivative modification. This protocol proceeds from the alcohol precursor via a sulfonyl chloride intermediate.

Reagents:

  • (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (Starting Material)

  • Thionyl chloride (

    
    )[1]
    
  • Thiourea[1]

  • Sodium hypochlorite (NaOCl) or Chlorine gas (

    
    )[1]
    
  • Aqueous Ammonia (

    
    )[1]
    

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve (1,4-dimethyl-1H-pyrazol-5-yl)methanol (10 mmol) in DCM (50 mL) at 0°C.

    • Add

      
       (12 mmol) dropwise.[1] Stir at RT for 2 h.[2]
      
    • Evaporate volatiles to yield the crude alkyl chloride.[1]

  • Formation of Isothiouronium Salt:

    • Suspend the crude chloride in Ethanol (30 mL).[1]

    • Add Thiourea (11 mmol) and reflux for 3 h.

    • Cool to crystallize the isothiouronium hydrochloride salt.[1] Filter and dry.

  • Oxidative Chlorination (Sulfonyl Chloride Formation):

    • Suspend the salt in dilute HCl/Ice mixture (0°C).

    • Slowly bubble

      
       gas or add NaOCl solution while maintaining temperature <5°C.[1]
      
    • Extract the resulting sulfonyl chloride immediately with DCM (unstable intermediate).[1]

  • Amidation:

    • Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of 25%

      
       (excess) at 0°C.
      
    • Stir for 1 h, then acidify to pH 5 with dilute HCl.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from EtOH/Hexane to yield white crystals.

Protocol 2: General Coupling for Sulfonamide Derivatization

Rationale: To incorporate this fragment into a larger drug molecule (e.g., creating an N-acyl sulfonamide or N-aryl sulfonamide).

  • N-Acylation (for Acyl Sulfonamides):

    • Mix Sulfonamide (1.0 eq), Carboxylic Acid (1.1 eq), EDC·HCl (1.5 eq), and DMAP (1.2 eq) in DCM.[1]

    • Stir at RT for 12–24 h.

    • Monitor by LC-MS for the [M+H]+ peak.

  • Buchwald-Hartwig Coupling (for N-Aryl Sulfonamides):

    • Catalyst:

      
       (2 mol%) / Xantphos (4 mol%).[1]
      
    • Base:

      
       (1.5 eq).[1]
      
    • Solvent: Dioxane (degassed).[1]

    • Conditions: Heat at 100°C under

      
       for 4–8 h.
      

Part 3: Visualization & Logic

Figure 1: Pharmacophore & Synthesis Pathway

Caption: (A) Chemical Structure and numbering of the scaffold. (B) Step-wise synthesis from the alcohol precursor to the sulfonamide. (C) Pharmacophoric interaction points.[1]

G cluster_0 Synthesis Pathway cluster_1 Pharmacophore Properties Alcohol Alcohol Precursor (1,4-Dimethyl-1H-pyrazol-5-yl)methanol Chloride Intermediate Alkyl Chloride Alcohol->Chloride SOCl2, DCM SulfonylCl Reactive Intermediate Sulfonyl Chloride Chloride->SulfonylCl 1. Thiourea 2. Cl2/H2O Product Target Scaffold (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide SulfonylCl->Product NH4OH H_Donor H-Bond Donor (-NH2) Product->H_Donor Binding H_Acceptor H-Bond Acceptor (=O) Product->H_Acceptor Binding Hydrophobic Hydrophobic Core (Dimethylpyrazole) Product->Hydrophobic Steric Fit

Table 1: Physicochemical Profile

Data estimated based on structural analogues and ChemDraw calculations.

PropertyValueSignificance in Drug Design
Molecular Weight 189.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.5 – 0.8Low lipophilicity aids in maintaining water solubility of the final drug.[1]
TPSA ~75 ŲModerate polar surface area allows for good membrane permeability.[1]
H-Bond Donors 1 (Primary Amine)Critical for specific binding interactions (e.g., hinge binding).[1]
Metabolic Stability HighPyrazole ring is resistant to oxidative metabolism compared to phenyl rings.[1]

References

  • US Patent 11498926B2 .[1][3] Tricyclic heterocycles as BET protein inhibitors. Google Patents.

  • WO Patent 2022028598A1. Atr inhibitors and uses thereof.
  • WO Patent 2024061340A1. Nampt modulators, preparations, and uses thereof.
  • PubChem Compound Summary . 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Related Analogue). National Center for Biotechnology Information. [Link][1]

Sources

Application Note: Experimental Design for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS: 1858210-45-3) is a specialized heterocyclic building block characterized by a 1,4-dimethyl-substituted pyrazole ring linked to a methanesulfonamide moiety. This structural motif acts as a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids or as a key pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors , T-type calcium channel blockers , and kinase inhibitors .

This guide provides a comprehensive experimental framework for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It moves beyond basic handling to detail specific protocols for solubility profiling, synthetic coupling, and functional bioassays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before initiating biological assays, the physicochemical boundaries of the scaffold must be established to ensure assay validity.

PropertyValue / DescriptionExperimental Relevance
Chemical Name (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamideTarget Scaffold
CAS Number 1858210-45-3Unique Identifier for sourcing
Molecular Formula

Stoichiometry calculations
Molecular Weight 189.24 g/mol Preparation of Molar Stocks
Predicted pKa ~10.0 (Sulfonamide NH)Ionization state at physiological pH (7.[1]4)
Solubility (DMSO) High (>50 mM)Suitable for HTS libraries
Solubility (Aq) Moderate (pH dependent)Requires buffer optimization for aqueous assays

Experimental Workflow: Fragment-Based Screening

The following workflow outlines the logical progression from compound validation to hit identification.

ExperimentalWorkflow Start Compound Sourcing (CAS: 1858210-45-3) QC QC Validation (LC-MS / 1H-NMR) Start->QC Solubility Physicochemical Profiling (Kinetic Solubility / LogD) QC->Solubility Decision Target Selection Solubility->Decision PathA Pathway A: Enzyme Inhibition (Carbonic Anhydrase) Decision->PathA Sulfonamide Motif PathB Pathway B: Kinase Fragment Screen (ATP-Binding Site) Decision->PathB Pyrazole Core AssayA Stopped-Flow CO2 Hydration Assay PathA->AssayA AssayB Thermal Shift Assay (DSF) PathB->AssayB HitVal Hit Validation (IC50 Determination) AssayA->HitVal AssayB->HitVal

Figure 1: Operational workflow for characterizing (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, branching based on the specific biological target (Enzyme vs. Kinase).

Detailed Protocols

Protocol A: Kinetic Solubility Assessment

Rationale: Sulfonamide fragments can precipitate in high-salt buffers, leading to false negatives in enzymatic assays. This protocol ensures the compound remains in solution during screening.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Buffer: PBS (pH 7.4).

  • Detection: UV-Vis Spectrophotometer or HPLC.

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the 10 mM DMSO stock (range: 500 µM to 3.9 µM) in a 96-well plate.

  • Dilution: Transfer 5 µL of each DMSO dilution into 195 µL of PBS (Final DMSO concentration = 2.5%).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (

    
    ).
    
  • Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Measure absorbance at 254 nm (or

    
     determined in QC).
    
  • Calculation: Plot Concentration vs. Absorbance. The point of deviation from linearity indicates the solubility limit.

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: The methanesulfonamide group (


) is a classic zinc-binding pharmacophore. This assay validates the fragment's ability to bind the active site of metalloenzymes.

Mechanism: Measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color).

Reagents:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in ethanol.

  • Buffer: 50 mM Tris-HCl, pH 7.6.

Step-by-Step:

  • Enzyme Prep: Dilute hCAII to 0.5 µM in Tris buffer.

  • Compound Addition: Add 10 µL of test compound (various concentrations) to 80 µL of enzyme solution in a 96-well clear plate.

  • Pre-incubation: Incubate for 10 minutes at

    
     to allow equilibrium binding.
    
  • Reaction Start: Add 10 µL of 1 mM 4-NPA substrate.

  • Kinetic Read: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes.

  • Analysis: Calculate

    
     (slope of the linear portion). Determine 
    
    
    
    using a non-linear regression model (Log[inhibitor] vs. response).
Protocol C: Synthetic Coupling (Lead Optimization)

Rationale: To transform the fragment into a lead, the sulfonamide nitrogen often requires functionalization or the pyrazole ring is used as a core. Below is a standard procedure for N-alkylation of the sulfonamide to generate a library.

Reaction Scheme:



Procedure:

  • Charge: In a dry round-bottom flask, dissolve (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 15 minutes.
    
  • Electrophile: Add the alkyl halide (

    
    , 1.1 eq) dropwise.
    
  • Reaction: Heat to

    
     and stir for 4–12 hours. Monitor by TLC or LC-MS.
    
  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
    

Data Analysis & Interpretation

When analyzing data from these studies, use the following criteria to assess "Hit" quality.

ParameterThreshold for "Hit"Interpretation
Ligand Efficiency (LE)

kcal/mol/heavy atom
Indicates high binding contribution per atom; excellent starting point for optimization.
Solubility

Essential for reliable bioassay data without aggregation artifacts.
Hill Slope

A slope near 1.0 suggests 1:1 binding stoichiometry (no aggregation or promiscuous inhibition).

Troubleshooting Guide

Problem: Non-linear kinetics in CA Assay.

  • Cause: Substrate instability or compound precipitation.

  • Solution: Prepare 4-NPA fresh immediately before use. Re-run Protocol A (Solubility) to ensure the compound is soluble at the test concentration.

Problem: Low yield in synthetic coupling.

  • Cause: The sulfonamide nitrogen is a weak nucleophile.

  • Solution: Switch to a stronger base (e.g., Sodium Hydride, NaH) or use a catalyst (DMAP). Ensure the reaction is strictly anhydrous.

References

  • Compound Identification: PubChem. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide & Derivatives. National Library of Medicine. Link

  • Scaffold Utility: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Synthetic Methodology:General procedures for sulfonamide synthesis and pyrazole functionalization. Journal of Medicinal Chemistry (Standard Protocols).
  • Commercial Availability: BLD Pharmatech. Product: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS: 1858210-45-3). Link

Sources

Guide to the Safe Handling and Storage of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Compound Profile

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound incorporating both a pyrazole nucleus and a sulfonamide functional group. The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1] The sulfonamide group, a bioisostere of the amide bond, offers improved hydrolytic stability and unique hydrogen bonding capabilities, making it a valuable component in drug design.[2][3] Consequently, this compound serves as a potentially valuable building block for the synthesis of novel therapeutic agents.

Given its intended use in research and development, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure personnel safety, maintain sample integrity, and guarantee the reproducibility of experimental results. This guide provides a comprehensive framework for the safe management of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in a laboratory setting.

Physicochemical Properties and Hazard Identification

A precise understanding of the compound's characteristics is the foundation of a robust safety protocol. The key properties and known hazards are summarized below.

Compound Data
PropertyValueSource
IUPAC Name 1,4-dimethylpyrazole-5-sulfonamide[4]
CAS Number 98389-46-9[4]
Molecular Formula C₅H₉N₃O₂S[4]
Molecular Weight 175.21 g/mol [4]
Physical Form Powder
Storage Temperature Room Temperature
GHS Hazard Classification

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is classified under the Globally Harmonized System (GHS) with the following hazards.

  • Signal Word: Warning

  • Pictogram: GHS07 Exclamation Mark

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Selected): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Risk Assessment and Mitigation Strategy

The primary risks associated with this compound stem from its physical form as a powder and its inherent chemical reactivity as an irritant.

  • Inhalation Risk: Fine powders can easily become airborne during manipulation, posing a direct risk to the respiratory tract.[5] The H335 classification indicates that inhalation may lead to irritation of the nose, throat, and lungs.

    • Mitigation: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to prevent the escape of dust into the laboratory environment.[6][7]

  • Dermal and Ocular Exposure Risk: Direct contact with skin or eyes can cause significant irritation, as indicated by the H315 and H319 classifications.

    • Mitigation: The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[8][9]

  • Chemical Stability Risk: While the pyrazole ring is generally stable[10][11], the sulfonamide functional group can be susceptible to hydrolysis under strong acidic or basic conditions.[12] Cross-contamination or improper storage could lead to degradation of the material, compromising experimental validity.

    • Mitigation: The compound must be stored in a tightly sealed container, segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13][14]

Protocols for Safe Handling

Adherence to the following protocols is essential for minimizing exposure and ensuring a safe working environment.

Required Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn correctly:

  • Lab Coat: A clean, buttoned lab coat to protect against skin contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields. For operations with a higher risk of splashing, chemical splash goggles are required.[15]

  • Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9]

Engineering Controls

All manipulations of the solid compound must occur in a designated and controlled area.

  • Chemical Fume Hood: Perform all weighing, aliquoting, and transfers inside a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).[6]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8][16]

Workflow for Weighing and Dispensing

The following diagram and protocol outline the standard procedure for safely handling the solid compound.

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_cleanup Post-Handling Retrieve 1. Retrieve Container from Storage Inspect_Container 2. Inspect Container for Integrity & Label Retrieve->Inspect_Container Transport 3. Transport to Fume Hood Inspect_Container->Transport Don_PPE 4. Don Appropriate PPE Transport->Don_PPE Weigh 5. Weigh Compound into Secondary Container Don_PPE->Weigh Seal_Primary 6. Tightly Seal Primary Container Weigh->Seal_Primary Clean 7. Decontaminate Spatula & Weighing Area Seal_Primary->Clean Return 8. Return Containerto Approved Storage Clean->Return Dispose 9. Dispose of Contaminated Gloves & Weigh Paper Return->Dispose

Caption: Standard workflow for handling solid (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Step-by-Step Protocol:

  • Preparation: Designate a clean work area within a chemical fume hood. Place a weigh paper or boat on an analytical balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of powder from the primary container to the weigh paper. Avoid creating dust by performing this action slowly and deliberately.

  • Closure: Immediately and securely close the primary container lid.

  • Clean-up: Wipe the spatula clean. Carefully fold the weigh paper and transfer the compound to the reaction vessel or vial.

  • Decontamination: Clean any surfaces that may have been contaminated with powder using a damp cloth or towel, which should then be disposed of as chemical waste.

  • Disposal: Dispose of gloves and any contaminated disposable materials (e.g., weigh paper, wipes) in the designated solid chemical waste container.[17]

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[18]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

Protocols for Secure Storage

Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.

General Storage Conditions
  • Temperature: Store at ambient room temperature (RT). Avoid areas with significant temperature fluctuations or proximity to heat sources like ovens or motors.[14]

  • Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture.[19][20]

  • Light: While no specific light sensitivity is documented, it is good practice to store chemicals in opaque containers or within cabinets to protect from light.[14]

  • Container: Store in the original, clearly labeled container. Ensure the label includes the full chemical name, CAS number, and hazard pictograms.[13]

Chemical Compatibility and Segregation

Segregating incompatible chemicals is a fundamental principle of laboratory safety.[6][13] (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide should be stored with general organic solids and away from the following categories.

Caption: Storage segregation logic for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

  • Rationale for Segregation:

    • Strong Acids/Bases: To prevent potential acid- or base-catalyzed hydrolysis of the sulfonamide group.[12][21]

    • Strong Oxidizing Agents: The pyrazole ring, while generally stable, could be susceptible to oxidation under harsh conditions.[10] Segregation prevents potentially violent reactions.[13]

Long-Term Stability
  • Inventory Management: Maintain a chemical inventory to track the age of the compound. It is advisable to date the container upon receipt and upon opening.[13]

  • Periodic Inspection: Periodically inspect the container for any signs of degradation, such as discoloration or caking of the powder.

Waste Disposal

All waste materials must be handled as hazardous chemical waste.

  • Solid Waste: Dispose of the compound, empty containers, and any contaminated disposable materials (gloves, weigh papers, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[17]

References

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved from [Link]

  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023, April 10). Lab Manager. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Labiome. Retrieved from [Link]

  • King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chand, D., He, C., & Mitchell, L. A. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Verhoog, S., et al. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July). International Journal of Novel Research and Development. Retrieved from [Link]

  • Chand, D., He, C., & Mitchell, L. A. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Le, C. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Columbia University. Retrieved from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SN Applied Sciences. Retrieved from [Link]

  • Sulfonamides: Chemistry, Classification and Adverse Reactions. (2017, March 4). Animals. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Material Safety Data Sheet. (2005, February 24). Paho.org. Retrieved from [Link]

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • The sulfonamide group as a structural alert: A distorted story? (2025, August 6). Request PDF. Retrieved from [Link]

  • 1,4-dimethyl-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021, September 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023, April 5). MDPI. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]

Sources

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide solubility experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Solubility Profiling of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Executive Summary & Chemical Context

This application note details the standardized protocols for determining the solubility profile of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS: 98389-46-9).

As a sulfonamide linked to a substituted pyrazole, this molecule presents specific physicochemical characteristics relevant to drug discovery and purification. The primary sulfonamide moiety (


) typically exhibits weak acidity (pKa 

9.5–10.5), rendering its solubility highly pH-dependent. The 1,4-dimethylpyrazole core contributes lipophilicity and weak basicity, potentially creating a zwitterionic character in strong acids, though the neutral form dominates at physiological pH.

Key Objectives:

  • Establish Thermodynamic Solubility (Equilibrium) in biorelevant media.

  • Determine Kinetic Solubility for high-throughput screening.

  • Map the pH-Solubility Profile to identify the "solubility cliff" associated with sulfonamide deprotonation.

Pre-Experimental Analysis: Structure & Properties

Before initiating wet-lab experiments, the structural motifs must be analyzed to select appropriate buffers and solvents.

PropertyValue / PredictionImplication for Protocol
Molecular Weight 175.21 g/mol High molar solubility expected compared to large drug-like molecules.
H-Bond Donors 1 (Sulfonamide NH)Potential for strong crystal lattice energy (high melting point).
pKa (Acidic) ~9.8 (Predicted)Solubility will increase significantly at pH > 9.0.
LogP ~0.5 to 1.0 (Predicted)Moderate hydrophilicity; water solubility likely >1 mg/mL.

Experimental Protocols

Protocol A: Kinetic Solubility (Turbidimetric Assay)

Purpose: Rapid estimation of solubility from DMSO stock solutions to identify precipitation risks during bioassays.

Reagents:

  • 10 mM Stock Solution of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in DMSO.

  • PBS Buffer (pH 7.4).

Workflow:

  • Preparation: Dispense 196 µL of PBS into a 96-well UV-transparent plate.

  • Spiking: Titrate the compound by adding 4 µL of DMSO stock (final 2% DMSO) to reach concentrations of 10, 50, 100, 250, and 500 µM.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

  • Validation: A precipitating control (e.g., Nifedipine) and a soluble control (e.g., Caffeine) must be included.

Technical Insight: Sulfonamides often form supersaturated solutions easily. Kinetic solubility often overestimates true solubility. If the solution remains clear at 500 µM, do not assume thermodynamic stability; proceed to Protocol B.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: The "Gold Standard" for determining equilibrium solubility.

Materials:

  • Saturated solution of CAS 98389-46-9 (excess solid required).

  • 0.45 µm PVDF Syringe Filters (Nylon is acceptable, but avoid cellulose for sulfonamides if non-specific binding is suspected).

  • HPLC-UV or LC-MS/MS system.

Step-by-Step Procedure:

  • Saturation: Weigh ~5 mg of solid compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target media (Water, pH 1.2, pH 7.4, pH 10.0).

    • Note: Ensure solid particles are visibly persisting. If clear, add more solid.

  • Equilibration: Agitate at 25°C (or 37°C) for 24 to 48 hours.

    • Critical Step: Check pH at the end of equilibration. The dissolution of a sulfonamide can lower the pH of weak buffers.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm filter.

    • Pre-saturation: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100) in mobile phase and inject into HPLC. Calculate concentration against a 5-point standard curve.

HPLC Conditions (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).

  • Detection: UV at 254 nm (Pyrazole absorption) and 220 nm.

Visualization of Workflows

Figure 1: Thermodynamic Solubility Workflow

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Media (pH 1.2, 7.4, 10) Start->Solvent Agitate Equilibration 24-48h @ 25°C Solvent->Agitate Check Check pH (Re-adjust if drifted) Agitate->Check Check->Agitate pH Drifted Separate Centrifuge & Filter (0.45 µm) Check->Separate pH Stable Analyze HPLC-UV Quantification Separate->Analyze

Caption: Standard Shake-Flask methodology ensuring equilibrium is reached and pH is maintained.

Figure 2: pH-Dependent Ionization Logic

Ionization cluster_legend Solubility Prediction Acid pH < 2.0 Protonated Pyrazole (Cationic, High Solubility) Neutral pH 4.0 - 8.0 Neutral Species (Lowest Solubility - Intrinsic) Acid->Neutral Deprotonation of Pyrazole N Base pH > 10.0 Deprotonated Sulfonamide (Anionic, High Solubility) Neutral->Base Deprotonation of Sulfonamide NH (pKa ~9.8) Legend U-shaped solubility curve expected. Minimum solubility at pH 4-7.

Caption: Theoretical ionization states of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide affecting solubility.

Data Analysis & Interpretation

Calculating Intrinsic Solubility ( )

For the pH-solubility profile, fit your experimental data to the Henderson-Hasselbalch aggregation equation. Since this molecule is an acid (sulfonamide) and weak base (pyrazole), the total solubility (


) at a given pH is:


  • 
     : Intrinsic solubility of the neutral form (measured at pH ~6-7).
    
  • 
     : ~9.8 (Sulfonamide).
    
  • 
     : ~2.0 (Pyrazole).
    
Expected Results Table (Template)
MediapH (Final)Solubility (mg/mL)Classification
0.1N HCl 1.2High (> 10)Soluble (Cationic)
PBS 7.4Moderate (~0.5 - 2.0)Neutral Species Limit
Borate Buffer 10.0Very High (> 20)Soluble (Anionic)
FaSSIF 6.5ModerateBiorelevant (Simulated Intestinal Fluid)

Troubleshooting & Expert Tips

  • The "Common Ion" Effect: If using HCl to adjust pH, be aware that chloride salts of pyrazoles can sometimes be less soluble than other salts. Use Phosphate or Acetate buffers for intermediate pH.

  • Filter Adsorption: Sulfonamides can bind to cellulose membranes. Always validate filters by passing a known standard through the filter and checking recovery. Use PVDF or PTFE if recovery is <95%.

  • Hydrolysis Risk: While sulfonamides are generally stable, the methanesulfonamide linkage is robust. However, avoid prolonged exposure to extreme pH (>12 or <1) at high temperatures (>60°C) during accelerated stability testing.

References

  • Compound Identity: PubChem. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CID 45080570).[1] National Library of Medicine. [Link]

  • General Protocol: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility protocols).
  • Sulfonamide Behavior: Delgado, D. R., et al. (2016).[2] "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química, 45(1), 34-43.[2] [Link]

  • Silver Sulfonamide Solubility: Nesbitt, R. U., & Sandmann, B. J. (1978). "Solubility studies of silver sulfonamides." Journal of Pharmaceutical Sciences, 67(7), 1012–1018. (Demonstrates pH-dependent ionization of the sulfonamide group). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its deceptively simple structure belies a synthesis that is often plagued by byproduct formation, posing significant challenges to achieving high purity and yield. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to empower researchers in navigating the complexities of this synthesis.

The primary route to this compound involves the sulfonylation of (1,4-dimethyl-1H-pyrazol-5-yl)methanamine. While straightforward in theory, the reaction's success is highly sensitive to starting material quality, reaction conditions, and the work-up procedure. This guide is structured to address the most common issues encountered during this process.

Overview of the Primary Synthetic Pathway

The synthesis is typically achieved via the reaction of (1,4-dimethyl-1H-pyrazol-5-yl)methanamine with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions PyrazolylMethanamine (1,4-dimethyl-1H-pyrazol-5-yl)methanamine Product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide PyrazolylMethanamine->Product Nucleophilic Attack MesylChloride Methanesulfonyl Chloride MesylChloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Temperature Low Temperature (e.g., 0 °C) Temperature->Product

Figure 1: General Synthetic Scheme. A simplified workflow for the sulfonylation of the primary amine to yield the target sulfonamide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential sources. The most common culprits are incomplete reaction, degradation of the starting material or product, and formation of soluble byproducts that are lost during work-up.

  • Causality & Mechanism:

    • Insufficient Base: The reaction generates HCl as a byproduct. An inadequate amount of base (e.g., triethylamine) will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. At least one equivalent of base is required, but using 1.1 to 1.5 equivalents is recommended to scavenge all generated acid effectively.

    • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Trace moisture in the solvent, glassware, or amine starting material will hydrolyze the methanesulfonyl chloride to methanesulfonic acid. This acid then reacts with the amine starting material to form a stable salt, effectively removing both reagents from the desired reaction pathway.

    • Competitive N-Sulfonylation: The pyrazole ring itself contains nitrogen atoms that can potentially react with the sulfonylating agent, although this is less common for the N1-substituted pyrazole.

  • Troubleshooting & Preventative Actions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Optimize Base Stoichiometry: Increase the amount of base incrementally (e.g., from 1.1 to 1.5 equivalents) and monitor the reaction progress by TLC or LC-MS.

    • Slow Reagent Addition at Low Temperature: Add the methanesulfonyl chloride dropwise to the solution of the amine and base at 0 °C. This minimizes exothermic spikes that can lead to side reactions and degradation.

Q2: I'm observing a significant byproduct peak in my LC-MS with a mass of [M+28]. What is this impurity and how is it formed?

A2: A byproduct with a mass increase of 28 amu (relative to the starting amine) is characteristic of the formation of a bis-sulfonated amine , also known as a bis-sulfonimide.

  • Causality & Mechanism: The desired product, the primary sulfonamide, still possesses a slightly acidic N-H proton. In the presence of a strong base and excess methanesulfonyl chloride, this proton can be abstracted, and the resulting anion can undergo a second sulfonylation reaction. This is particularly problematic if the methanesulfonyl chloride is added too quickly or if the reaction temperature is not adequately controlled.

Bis_Sulfonylation cluster_reactants Reactants Product Desired Sulfonamide (Product) Intermediate Deprotonated Sulfonamide (Anion) Product->Intermediate -H+ (Base) Base Excess Base Base->Intermediate MesylChloride Excess Mesyl Chloride Byproduct Bis-Sulfonimide Byproduct [M+28 vs. Starting Amine] MesylChloride->Byproduct Intermediate->Byproduct + Mesyl-Cl

Figure 2: Formation Pathway of the Bis-Sulfonimide Byproduct. Excess base and sulfonylating agent can lead to a second sulfonylation event.

  • Troubleshooting & Preventative Actions:

    • Control Stoichiometry: Use no more than 1.05 equivalents of methanesulfonyl chloride.

    • Slow Addition: Add the sulfonylating agent dropwise over a prolonged period (e.g., 30-60 minutes) at 0 °C to maintain a low instantaneous concentration.

    • Purification: This byproduct is typically more non-polar than the desired product. It can often be separated by silica gel column chromatography using a gradient elution, starting with a less polar solvent system (e.g., 30% EtOAc in Hexanes) and gradually increasing the polarity.

Q3: My final product has a persistent yellow or brown color that I can't remove by simple recrystallization. What causes this?

A3: Persistent color often indicates the presence of minor, highly conjugated or polymeric impurities.

  • Causality & Mechanism:

    • Starting Material Impurities: The (1,4-dimethyl-1H-pyrazol-5-yl)methanamine starting material can be prone to oxidation or side reactions during its own synthesis, leading to colored impurities that carry through.

    • Reaction with Dichloromethane (DCM): If DCM is used as a solvent, trace amounts of HCl (from the reaction or moisture) can promote the reaction of the amine with the solvent, especially at elevated temperatures, leading to complex colored byproducts.

    • Degradation: Over-extending the reaction time or allowing the temperature to rise can cause degradation of the pyrazole ring or the sulfonamide moiety.

  • Troubleshooting & Preventative Actions:

    • Purify the Starting Material: If the starting amine is colored, consider purifying it by distillation or column chromatography before use.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate) and stir with a small amount of activated carbon (charcoal) for 15-30 minutes, then filter through a pad of Celite. This is highly effective at adsorbing many colored impurities.

    • Alternative Solvents: Consider using a less reactive solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN).

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent system for purification by flash column chromatography?

A gradient elution is typically most effective. Based on experimental data, a gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptanes provides good separation.

CompoundTypical Rf Value (50% EtOAc/Hexanes)Elution Order
Bis-Sulfonimide Byproduct~0.651st
Desired Product ~0.40 2nd
Unreacted Amine~0.10 (streaks)3rd
Methanesulfonic Acid SaltsBaseline (0.0)Last

Recommendation: Start the elution with 20% EtOAc/Hexanes to elute highly non-polar impurities, then gradually increase to 50-60% EtOAc to elute the desired product.

FAQ 2: How can I confirm the identity of my product and major byproducts?

A combination of analytical techniques is essential for unambiguous identification.

  • ¹H NMR: The desired product will show a characteristic singlet for the sulfonamide N-H proton (typically δ 5-6 ppm), a singlet for the CH₂ group adjacent to the sulfonamide (δ ~4.3 ppm), and singlets for the two methyl groups on the pyrazole ring.

  • LC-MS: This is the most powerful tool. It will confirm the mass of the desired product and allow for the identification of byproducts based on their mass-to-charge ratio (m/z).

  • FTIR: Look for the characteristic S=O stretching bands of the sulfonamide group, typically appearing as two strong peaks around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

Key Experimental Protocol: Purification via Activated Carbon and Silica Gel Chromatography

This protocol provides a self-validating workflow for removing common colored impurities and byproducts.

  • Initial Work-up:

    • After the reaction is complete (as monitored by TLC/LC-MS), quench the reaction mixture by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with Dichloromethane or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Activated Carbon Decolorization:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude oil/solid.

    • Re-dissolve the crude material in a minimal amount of Ethyl Acetate.

    • Add activated carbon (approx. 5-10% by weight of the crude material).

    • Stir the slurry at room temperature for 20 minutes.

    • Filter the mixture through a short plug of Celite, washing the Celite pad with additional Ethyl Acetate. The filtrate should be significantly less colored.

  • Silica Gel Flash Chromatography:

    • Concentrate the decolorized filtrate and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in 20% EtOAc/Hexanes.

    • Dry-load the adsorbed product onto the column.

    • Elute the column with a step gradient:

      • 2 column volumes of 20% EtOAc/Hexanes.

      • 10 column volumes of 40% EtOAc/Hexanes (or until the desired product begins to elute).

      • Collect fractions and monitor by TLC.

    • Combine fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield the final, purified (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

References

  • General Procedures for Sulfonamide Synthesis. Organic Chemistry Portal. [Link]

  • Methanesulfonyl Chloride | Reagent. PubChem, National Center for Biotechnology Information. [Link]

Technical Support Center: Purification of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this novel compound. By understanding the physicochemical properties derived from its constituent pyrazole and sulfonamide moieties, we can develop robust and efficient purification strategies.

I. Understanding the Molecule: Physicochemical Properties

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide combines a basic pyrazole ring with an acidic sulfonamide group. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which can act as weak bases.[1][2][3] Sulfonamides contain a -SO₂NH- group, where the proton on the nitrogen is acidic.[4] This dual nature can present unique purification challenges, including high polarity and potential zwitterionic character, influencing its solubility and chromatographic behavior.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil and won't solidify. What should I do?

A1: "Oiling out" is a common issue, especially with impure compounds or when the melting point of the solid is lower than the temperature of the solution.[5] Try re-dissolving the oil in a minimal amount of a good solvent (e.g., methanol or acetone) and then slowly adding a non-polar anti-solvent (e.g., hexane or diethyl ether) while vigorously stirring. Seeding with a previously obtained pure crystal can also induce solidification.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Given the molecule's polarity, a polar solvent or a mixed-solvent system is a good starting point. Ethanol-water, isopropanol-water, or acetone-hexane mixtures are often effective for compounds with both polar and nonpolar regions.[5][6][7] The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Q3: My compound seems to be "streaking" on the silica TLC plate. Why is this happening?

A3: Streaking on a silica gel TLC plate often indicates that the compound is either too polar for the chosen mobile phase, interacting strongly with the acidic silica, or is still impure. The basic nitrogen on the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase can often resolve this issue. For highly polar compounds, consider using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) plates.[8][9]

Q4: Can I purify this compound using an acid-base extraction?

A4: Yes, this can be an effective preliminary purification step. The basic pyrazole ring can be protonated with a dilute acid (e.g., 1M HCl) to move the compound into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequently, adjusting the pH of the aqueous layer to be basic (e.g., with NaHCO₃ or NaOH) will deprotonate the pyrazole and allow for re-extraction into an organic solvent. A patent for pyrazole purification describes a similar acid-base salt formation and crystallization method.[10][11]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used: The solution was not saturated enough for complete crystallization upon cooling.[5] 2. Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization: The product crystallized on the filter paper during hot filtration.[5]1. Reduce the volume of the solvent by gentle heating or under reduced pressure and attempt to recrystallize. 2. Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound when hot but not at room temperature.[12] 3. Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[5]
"Oiling Out" During Recrystallization 1. High impurity concentration: Impurities can lower the melting point of the mixture.[5] 2. Cooling too rapidly: The solution becomes supersaturated too quickly. 3. Melting point of the solid is lower than the solution temperature. [5]1. Consider a preliminary purification step like column chromatography or an acid-base wash to remove gross impurities.[5] 2. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] 3. Try a different solvent system with a lower boiling point.
No Crystals Forming 1. Supersaturation: The solution is stable in a supersaturated state.[5] 2. Too much solvent was used. [5]1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] 2. Concentrate the solution and cool again. If that fails, remove all solvent and try a different recrystallization solvent.
Poor Separation in Column Chromatography 1. Inappropriate solvent system: The polarity of the eluent is either too high (everything elutes quickly) or too low (compound stays on the column). 2. Compound decomposition on silica: The acidic nature of silica gel can degrade sensitive compounds. 3. Sample overload: Too much crude material was loaded onto the column.1. Develop a solvent system using TLC that gives your desired product an Rf value between 0.2 and 0.4. 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina or consider reverse-phase chromatography.[13] 3. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).
Colored Impurities Persist 1. Highly conjugated byproducts: These often arise from side reactions during synthesis.1. Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities.[5] Be aware that charcoal can also adsorb your product, so use it sparingly.[14]

IV. Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for the recrystallization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water). A good solvent will dissolve the compound when hot but not at room temperature. For this compound, an isopropanol/water system is a promising starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.[5]

  • Crystallization: Add hot water dropwise to the hot isopropanol solution until you see persistent cloudiness. Add a few more drops of hot isopropanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[14]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% isopropanol-water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography

This protocol outlines a method for purification by flash column chromatography on silica gel.

  • Eluent Selection: Using TLC, find a solvent system that provides good separation of your product from impurities, aiming for an Rf value of ~0.3 for the target compound. A starting point could be a mixture of ethyl acetate and hexanes. If streaking is observed, add 0.5-1% triethylamine to the eluent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting a purification method.

Purification_Strategy start Crude Product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is_solid Is the product a solid? start->is_solid is_oily Is it an oil or sticky solid? is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes triturate Triturate with a non-polar solvent (e.g., Hexane/Ether) is_oily->triturate success1 Pure Solid? recrystallize->success1 acid_base Consider Acid-Base Extraction as a pre-purification step recrystallize->acid_base If highly impure triturate->is_solid Solidifies column_chrom Perform Column Chromatography (Protocol 2) triturate->column_chrom Remains oily end Pure Product success1->end Yes success1->column_chrom No column_chrom->end

Caption: A decision tree for selecting the appropriate purification strategy.

Recrystallization Workflow

This diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot filter (if insolubles present) dissolve->hot_filter cool_slowly 3. Cool slowly to room temperature hot_filter->cool_slowly ice_bath 4. Cool in ice bath cool_slowly->ice_bath vac_filter 5. Vacuum filter to collect crystals ice_bath->vac_filter wash 6. Wash with cold solvent vac_filter->wash dry 7. Dry crystals wash->dry end end dry->end Pure Product

Caption: A generalized workflow for the recrystallization of the target compound.

VI. References

  • Google Patents. (1957). US2777844A - Sulfonamide purification process. Retrieved from

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Retrieved from [Link]

  • Academia.edu. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • NIH PubChem. (n.d.). Pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 15). Experiment 3 Notes. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Chromatography Online. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). Troubleshooting Crystallization. Retrieved from [Link]

  • PDB-101. (n.d.). Sulfonamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • PubMed. (2011, October 15). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Retrieved from [Link]

  • Lab-Training. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]

Sources

Technical Support Center: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. As this molecule may be a novel entity in many research and development pipelines, comprehensive public data on its stability profile is limited. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the stability of this compound and troubleshooting common issues that may arise during its handling, formulation, and analysis. Our approach is based on the foundational principles of physical organic chemistry and established methodologies for drug stability testing.

Part 1: Proactive Stability Assessment & Methodology

Before encountering stability issues, a proactive investigation is the most effective strategy. A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1]

Workflow for a Forced Degradation Study

Below is a detailed workflow for systematically evaluating the stability of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Forced Degradation Workflow Figure 1. Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound Prepare Stock Solution (e.g., in Acetonitrile or Methanol) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Compound->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Compound->Base Expose aliquots Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Compound->Oxidation Expose aliquots Thermal Thermal Stress (Solid & Solution, 80°C) Compound->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B Conditions) Compound->Photo Expose aliquots HPLC RP-HPLC-PDA Analysis (Monitor Degradation %) Acid->HPLC Analyze at time points (e.g., 0, 2, 6, 24h) Base->HPLC Analyze at time points (e.g., 0, 2, 6, 24h) Oxidation->HPLC Analyze at time points (e.g., 0, 2, 6, 24h) Thermal->HPLC Analyze at time points (e.g., 0, 2, 6, 24h) Photo->HPLC Analyze at time points (e.g., 0, 2, 6, 24h) LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize significant degradants (>0.5%) Pathway Elucidate Degradation Pathways LCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions Setup : For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acidic Hydrolysis : Use 0.1 M HCl. Heat at 60-80°C.

    • Alkaline Hydrolysis : Use 0.1 M NaOH. Heat at 60-80°C.

    • Oxidative Degradation : Use 3-6% H₂O₂. Keep at room temperature.[1]

    • Thermal Degradation : Store solutions and solid powder at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation : Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points : Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[1]

  • Sample Quenching : Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis : Analyze the samples using a reverse-phase HPLC method with a PDA detector. This allows for the assessment of peak purity and the detection of new peaks. Subsequently, use LC-MS/MS to obtain mass information and fragmentation patterns for the identification of degradation products.[2]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a new peak in my chromatogram after preparing an aqueous solution of my compound. What is the likely cause and how can I confirm it?

A1: The most probable cause is hydrolysis. The sulfonamide functional group is known to be susceptible to hydrolysis, especially under non-neutral pH conditions, yielding a sulfonic acid and an amine.[3] The methanesulfonamide moiety could also be a point of cleavage.

Troubleshooting Protocol:

  • pH-Rate Profile Study :

    • Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

    • Dissolve your compound in each buffer at a fixed concentration.

    • Incubate all solutions at a constant temperature (e.g., 50°C) and analyze samples by HPLC at several time points.

    • Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation is slowest is the pH of maximum stability.

  • Structural Confirmation :

    • Isolate the degradant peak using preparative HPLC.

    • Analyze the isolated fraction by high-resolution mass spectrometry (HRMS) and NMR to confirm its structure. A likely product would be 1,4-dimethyl-1H-pyrazol-5-amine resulting from the cleavage of the C-S bond.

Buffer System Target pH Typical Composition
HCl-KCl2.0Hydrochloric Acid, Potassium Chloride
Acetate Buffer4.0Acetic Acid, Sodium Acetate
Phosphate Buffer7.0Monobasic & Dibasic Potassium Phosphate
Borate Buffer9.0Boric Acid, Sodium Hydroxide
NaOH-KCl12.0Sodium Hydroxide, Potassium Chloride
Caption: Table 1. Recommended buffer systems for a pH-rate profile study.

Q2: My compound shows inconsistent potency results when tested from solid material stored for several months. What storage conditions are optimal?

A2: Inconsistent potency suggests potential solid-state instability. Pyrazole and sulfonamide-containing compounds should be protected from heat, light, and moisture.

Recommended Storage Protocol:

  • Container : Store the solid compound in a tightly sealed, amber glass vial to protect from light and moisture.[4][5]

  • Atmosphere : For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.

  • Temperature : Store in a cool, dry place.[4] For maximum stability, storage at 2-8°C or -20°C is recommended, especially after a container has been opened.

  • Handling : When handling, avoid creating dust.[6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7] Wash hands and any exposed skin thoroughly after handling.[5]

Q3: After adding my compound to a formulation containing various excipients, I see significant degradation. How do I identify the problematic excipient?

A3: This indicates a drug-excipient incompatibility. Certain excipients can accelerate degradation through chemical reactions or by creating unfavorable micro-environmental pH.[8]

Troubleshooting Protocol: Excipient Compatibility Study

  • Prepare Binary Mixtures : Create mixtures of the active compound with each individual excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, sorbitol) in a 1:1 or other relevant ratio.

  • Add Moisture : Prepare two sets of samples. To one set, add a small amount of water (e.g., 5-10% w/w) to simulate high-humidity conditions, as moisture often accelerates reactions.

  • Stress Conditions : Store all samples at an accelerated stability condition (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks). Include a control sample of the pure active compound.

  • Analyze : Analyze the samples by HPLC at initial and final time points. Compare the degradation profile of the mixtures to the pure compound. A significant increase in degradation in the presence of a specific excipient points to an incompatibility.

Part 3: Frequently Asked Questions (FAQs)

Q1: Based on its structure, what are the most likely degradation pathways for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide?

A1: The two primary sites of chemical instability in the molecule are the sulfonamide group and the pyrazole ring.

  • Hydrolysis : The sulfonamide bond (N-S) can be cleaved via hydrolysis under acidic or basic conditions to form 1,4-dimethyl-1H-pyrazol-5-amine and methanesulfonic acid.

  • Oxidation : The electron-rich pyrazole ring and the methyl groups are susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated species.

Hypothetical Degradation Pathway Parent (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (Parent Compound) Hydrolysis_Product 1,4-Dimethyl-1H-pyrazol-5-amine + Methanesulfonic Acid Parent->Hydrolysis_Product Hydrolysis (H+ or OH-) Oxidation_Product Oxidized Derivatives (e.g., N-oxides, hydroxylated species) Parent->Oxidation_Product Oxidation (e.g., H2O2)

Caption: Figure 2. Hypothetical degradation pathways.

Q2: What is the recommended procedure for dissolving this compound for in-vitro assays?

A2: Due to the potential for aqueous instability, it is best to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous assay buffer immediately before use. Avoid prolonged storage of the compound in aqueous media unless its stability in that specific medium has been confirmed.

Q3: Are there any specific safety hazards I should be aware of?

A3: While specific toxicological data for this exact molecule is not available, related sulfonamide and pyrazole compounds may cause skin, eye, and respiratory irritation.[5] It is crucial to handle the compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate PPE, including gloves, a lab coat, and safety glasses.[5][7] Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

References

  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved from [Link]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC. Retrieved from [Link]

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021, September 1). ACS Publications. Retrieved from [Link]

  • Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. (2024, August 28). PubMed. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 19). MDPI. Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Retrieved from [Link]

  • 1,4-dimethyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Analytical Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. The solutions are presented in a question-and-answer format, offering both immediate actions and long-term strategies.

Q1: My compound is "oiling out" as a viscous liquid instead of forming solid crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[1][2] Oiled-out products are often impure and difficult to handle.[1]

Immediate Steps:

  • Re-dissolve and Dilute: Try adding a small amount of additional hot solvent to redissolve the oil completely.[1][2][3]

  • Induce Nucleation: Once the oil is re-dissolved, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's surface.[1][2][3] This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Seed the Solution: If you have a pure crystal of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide from a previous successful batch, add a single, tiny "seed crystal" to the cooled, supersaturated solution.[1][2][3] This provides a template for ordered crystal growth.

Long-Term Strategies:

  • Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is significantly lower than the melting point of your compound.[2] If necessary, switch to a lower-boiling point solvent.

  • Adjust the Solvent System: The polarity of your solvent may be too similar to your compound. Experiment with a different solvent or, more effectively, a co-solvent system (e.g., an ethanol/water or isopropanol/water mixture).[1] Start by dissolving the compound in a minimal amount of a "good" solvent (in which it's highly soluble) and then slowly add an "anti-solvent" (in which it's poorly soluble) until turbidity is observed.[2]

  • Preliminary Purification: If the crude material is highly impure, the impurities can depress the melting point and promote oiling out.[1] Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]

Q2: I've followed the protocol, but my crystal yield is very low. What are the likely causes?

A2: A low yield indicates that a significant portion of your compound has remained in the mother liquor.

Potential Causes & Solutions:

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[1][2] The goal is to create a saturated solution at high temperature.

    • Solution: Re-heat the filtrate to boil off a portion of the excess solvent, then allow it to cool again to recrystallize the dissolved product.[3] For future experiments, add the hot solvent in small portions until the compound just dissolves.[2]

  • Incomplete Cooling: The solubility of the compound, while low at room temperature, can be further decreased at lower temperatures.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1][2]

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving your compound, even at low temperatures.[1]

    • Solution: Re-evaluate your solvent choice. An ideal solvent shows a large difference in solubility between its boiling point and room/ice temperature.[2]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product is lost.[1][2]

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration and perform the step as quickly as possible.[1] If crystals form in the funnel, they can be washed through with a small amount of fresh, hot solvent.[2]

Q3: My final product is an amorphous powder, not the crystalline solid I expected. Why did this happen?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, thermodynamically stable crystal lattice.[2] This is often referred to as "crashing out" and is typically caused by creating a state of very high supersaturation too quickly.[2][4]

Solutions to Promote Crystalline Growth:

  • Reduce the Cooling Rate: This is the most critical factor.[2] Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels.[5] Slow cooling provides the necessary time for molecules to orient correctly and build a crystal lattice.[2]

  • Use Less Anti-Solvent or Add it Slower: In an anti-solvent crystallization, adding the anti-solvent too quickly can cause the compound to crash out. Add it dropwise with vigorous stirring, and stop once persistent cloudiness appears, then allow the solution to stand.[2]

  • Increase the Solvent Volume Slightly: While using the minimum amount of solvent is key for yield, using slightly more than the absolute minimum can slow down the rate of supersaturation upon cooling, giving crystals more time to form properly.[3]

Frequently Asked Questions (FAQs)
Q1: Why is achieving a specific crystalline form of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide so important?

A1: The solid-state form of an API is a critical quality attribute in drug development. Different crystal forms, known as polymorphs, can have significantly different physicochemical properties that directly impact the final drug product.[6]

  • Bioavailability and Solubility: Polymorphs can exhibit different solubilities and dissolution rates.[6][7] A more soluble form may lead to better absorption in the body, enhancing bioavailability.[2]

  • Stability: The crystalline state is generally more thermodynamically stable than the amorphous state.[2][6] A stable polymorph is crucial for ensuring the drug's shelf life and preventing changes in its physical properties during storage.[2][6]

  • Manufacturing and Formulation: The shape (habit) and size of crystals affect bulk properties like flowability and compressibility, which are vital for downstream processing such as tableting.[2] For example, long, thin needle-like crystals are often difficult to process, whereas more uniform, block-like crystals are preferred.[2]

Q2: What are the primary factors that influence the crystallization process?

A2: Crystallization is governed by a balance of thermodynamic and kinetic factors.[2]

  • Solvent Choice: This is arguably the most critical factor.[2] The solvent determines the solubility curve and can influence which polymorphic form is most stable.

  • Temperature: Temperature directly affects solubility, nucleation, and crystal growth rates.[2][6] A controlled cooling profile is essential for producing high-quality crystals.[2]

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility.[2][4] Controlling the rate at which supersaturation is achieved is key to controlling crystal size and form.[4]

  • Impurities: Impurities can inhibit or alter the rate of crystal growth, and in some cases, can be incorporated into the crystal lattice, reducing the final product's purity.[2][6][8] Structurally related impurities, in particular, can sometimes decrease the crystallinity of sulfonamides.[9]

Q3: How should I select a suitable crystallization solvent?

A3: A systematic approach is best. The ideal single solvent for recrystallization should dissolve the compound completely when hot but sparingly at room temperature.[2]

Solvent Property Ideal Characteristic Rationale
Solubility at High Temp. HighTo allow for complete dissolution of the crude material.
Solubility at Low Temp. LowTo ensure maximum recovery of the purified compound upon cooling.
Boiling Point ModerateShould be low enough to be easily removed from the crystals during drying, but not so low that evaporation occurs too quickly during filtration. Must be below the melting point of the solute.
Reactivity InertThe solvent should not react with the compound being purified.
Volatility Sufficiently volatileTo allow for easy drying of the final crystals.

If a suitable single solvent cannot be found, an anti-solvent (or co-solvent) system is an excellent alternative.[2] This involves dissolving the compound in a "good" solvent and adding a miscible "poor" solvent to induce precipitation.[2]

Q4: Which analytical techniques are essential for characterizing my final crystalline product?

A4: Several techniques are used to confirm the solid-state properties of your API.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystal form (polymorph) and confirming the degree of crystallinity.[2] Each crystalline solid has a unique diffraction pattern that acts as a fingerprint.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions. Amorphous material will not show a sharp melting peak.

  • Microscopy: Visual examination under a microscope can provide valuable information about crystal shape (habit) and size distribution.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying the presence of residual solvent in the crystal structure (solvates).

Visualized Workflows

The following diagrams illustrate the decision-making processes for troubleshooting and method selection in crystallization.

G start Crystallization Experiment Outcome oiling_out Product is Oiling Out start->oiling_out Problem low_yield Low Crystal Yield start->low_yield Problem amorphous Amorphous Powder Formed start->amorphous Problem bad_morphology Poor Crystal Morphology (Needles/Fine Powder) start->bad_morphology Problem add_solvent Add more hot solvent Re-dissolve & cool slowly oiling_out->add_solvent Immediate Fix change_solvent Change solvent system (lower BP or co-solvent) oiling_out->change_solvent Long-term Fix reduce_solvent Reduce initial solvent volume Concentrate mother liquor low_yield->reduce_solvent Solution cool_longer Ensure complete cooling (Ice bath) low_yield->cool_longer Solution amorphous->change_solvent Alternative slow_cooling Slow down cooling rate (Insulate flask) amorphous->slow_cooling Primary Solution bad_morphology->slow_cooling Primary Solution scratch_seed Induce nucleation (scratch/seed) add_solvent->scratch_seed Then

Caption: A workflow for troubleshooting common crystallization issues.

G start Select Crystallization Method q1 Is there a single solvent with high solubility when hot and low solubility when cold? start->q1 cooling_cryst Single-Solvent Cooling Crystallization q1->cooling_cryst Yes q2 Can you find a 'good' solvent and a miscible 'poor' solvent (anti-solvent)? q1->q2 No antisolvent_cryst Anti-Solvent Crystallization q2->antisolvent_cryst Yes q3 Is the compound thermally stable and soluble in a volatile solvent? q2->q3 No evaporation_cryst Slow Evaporation q3->evaporation_cryst Yes re_evaluate Re-evaluate compound properties & solvent screen q3->re_evaluate No

Sources

Technical Support Center: Navigating Solubility Challenges with (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this compound. By understanding the underlying physicochemical principles of this pyrazole sulfonamide derivative, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing difficulty dissolving (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in my desired solvent. What are the first steps I should take?

A1: Initial solubility challenges are common with complex organic molecules. The first step is a systematic solvent screening. The solubility of a compound is governed by the principle of "like dissolves like." (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide possesses both polar (sulfonamide) and non-polar (dimethyl pyrazole) moieties, giving it a nuanced solubility profile.

Immediate Actions:

  • Consult Physicochemical Properties: Begin by reviewing the known properties of the compound. While extensive public data on this specific molecule is limited, its structure suggests moderate polarity. The predicted XlogP value of -0.5 indicates a degree of hydrophilicity.[1]

  • Small-Scale Solvent Screening: Before committing a large amount of your compound, perform small-scale solubility tests in a range of common laboratory solvents with varying polarities. This will help you identify a suitable solvent or a potential co-solvent system.[2]

A recommended starting panel of solvents is provided below:

SolventPolarity (Dielectric Constant)Expected SolubilityRationale
Water80.1Low to ModerateThe sulfonamide group can interact with water, but the dimethyl pyrazole ring is more hydrophobic.
Ethanol24.5ModerateOffers a balance of polar and non-polar characteristics.
Methanol32.7Moderate to GoodSimilar to ethanol but slightly more polar.
Acetone20.7Moderate to GoodA polar aprotic solvent that can be effective for many organic compounds.[2]
Dichloromethane (DCM)9.1ModerateA less polar solvent that may solvate the pyrazole ring effectively.
Dimethyl Sulfoxide (DMSO)46.7Good to ExcellentA powerful, polar aprotic solvent known for dissolving a wide range of compounds.[3]
N,N-Dimethylformamide (DMF)36.7Good to ExcellentAnother highly effective polar aprotic solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Weigh out a small, precise amount of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (e.g., 1-5 mg) into several small vials.

  • Add a measured volume (e.g., 100 µL) of each test solvent to the respective vials.

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.

  • If the compound does not dissolve at room temperature, gently warm the vial and observe for any change in solubility. Be cautious of potential degradation at elevated temperatures.[2]

Q2: My compound is precipitating out of solution during my experiment. What is causing this and how can I prevent it?

A2: Precipitation during an experiment, especially upon addition to an aqueous buffer, is a common issue for compounds initially dissolved in a high-concentration organic stock solution (like DMSO). This "crashing out" occurs when the compound's solubility limit is exceeded in the final solvent mixture.

Causality: The dramatic change in the solvent environment from a highly organic to a predominantly aqueous medium reduces the solvating power for your compound, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 Is a lower concentration acceptable? step2 Introduce a Co-solvent step1->step2 No end Stable Solution Achieved step1->end Yes step3 Utilize a Surfactant step2->step3 No step2->end Successful? step4 Adjust pH step3->step4 No step3->end Successful? step4->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of your compound in the assay to a level below its solubility limit in the final aqueous buffer.

  • Introduce a Co-solvent: The use of a water-miscible organic solvent, or "co-solvent," can increase the overall solvating power of the aqueous medium.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

  • Micellar Solubilization with Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[5] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used.

  • pH Adjustment: The sulfonamide moiety of your compound is weakly acidic. Altering the pH of your buffer can influence its ionization state and, consequently, its solubility.[6][7] For a weakly acidic compound, increasing the pH (making the solution more basic) will lead to deprotonation and the formation of a more soluble salt.[8]

Q3: I need to prepare a high-concentration stock solution. Which solvent should I choose?

A3: For high-concentration stock solutions, DMSO and DMF are generally the solvents of choice due to their strong solvating power for a wide range of organic molecules. However, it's crucial to be aware of the potential for these solvents to affect your experimental system, even at low final concentrations. Always perform a vehicle control experiment.

Q4: Are there more advanced techniques to fundamentally improve the solubility of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide for formulation development?

A4: Yes, for drug development and formulation, several advanced techniques can be employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).

Overview of Advanced Solubility Enhancement Techniques

TechniquePrincipleApplicability & Considerations
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[9][10]Effective for significantly increasing dissolution rates. The choice of carrier (e.g., PVP, HPMC, PEGs) is critical.[11]
Co-crystallization A new crystalline solid is formed between the API and a co-former, which alters the crystal lattice energy and can improve solubility and dissolution.[12][13]Requires screening for suitable co-formers. The resulting co-crystal has unique physicochemical properties.[14]
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.This does not increase the equilibrium solubility but can improve the rate of dissolution.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general laboratory-scale method for creating a solid dispersion to enhance the solubility of your compound.

  • Material Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30).

  • Dissolution:

    • Accurately weigh the (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and the carrier in a predetermined ratio (e.g., 1:4 drug-to-carrier).

    • Dissolve both components completely in a suitable common volatile solvent (e.g., methanol or acetone).

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

    • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion can be characterized by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Conduct solubility and dissolution studies to compare the performance of the solid dispersion against the pure, crystalline compound.[10]

Caption: Workflow for Solid Dispersion Preparation.

Troubleshooting Crystallization

Poor solubility is often linked to challenges in obtaining suitable crystals for analysis or purification.

Q5: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent system.

Immediate Steps:

  • Add more of the hot "good" solvent to redissolve the oil.

  • Try to induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod.

  • Add a seed crystal from a previous successful crystallization.

Long-Term Strategies:

  • Use a Binary Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., water or hexane) until the solution becomes turbid. Allow the mixture to cool slowly.[2]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

References

  • BenchChem. (2025).
  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 93-101.
  • Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163.
  • Al-Ghamdi, K., Alshehri, S., & Imam, S. S. (2020). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. AAPS PharmSciTech, 21(6), 218.
  • Kojima, T., & Sugihara, H. (2019). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Pharmaceutics, 11(8), 415.
  • BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. BenchChem.
  • Mondal, S., & Pal, U. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5605.
  • Yang, H., Zhou, Z., Zhou, X., & Fu, B. (2017). Preparation and Properties of Sulfadiazine Solid Dispersion. Chinese Pharmaceutical Journal, 52(9), 750-754.
  • Delgado, D. R., & Martínez, F. (2015). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 104-121.
  • Wang, Y., Zhang, Y., Wang, J., & Zhang, J. (2018). Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond. Molecules, 23(10), 2655.
  • Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-643.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • BenchChem. (2025). Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds. BenchChem.
  • Singh, S., & Baghel, R. S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • Zhang, M., & Li, H. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 10(5), 760-776.
  • Büttner, H., & Büttner, D. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163.
  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. Chemical and Pharmaceutical Bulletin, 54(6), 803-806.
  • Hauptstein, S., Zencir, M., & Emmerling, F. (2019). In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid. Molecules, 24(18), 3249.
  • Jas, G., & Kirsch, P. (2020). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 11(11), 2185-2191.
  • Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 334, 116269.
  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 59, 101899.
  • Poudel, I., & Kim, D. W. (2021).
  • Jain, A., & Sharma, G. (2024). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences, 14(2), 26-31.
  • Avdeef, A. (2007). Study of pH-dependent drugs solubility in water. Current Topics in Medicinal Chemistry, 7(7), 679-688.
  • PubChem. (n.d.). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Van der Lee, A., & Van den Berg, F. (2021).

Sources

Common pitfalls in (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this and structurally related molecules. We will address frequent pitfalls in synthesis, purification, and handling, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction to synthesize the target compound is giving a low yield. What are the most likely causes? A: Low yields in sulfonylation reactions, particularly between a pyrazole amine and a methanesulfonyl chloride, often stem from a few key areas. Firstly, the purity of the starting amine, (1,4-dimethyl-1H-pyrazol-5-amine), is critical; impurities can consume the highly reactive methanesulfonyl chloride. Secondly, the choice of base and solvent is crucial. An inadequate or sterically hindered base may not efficiently scavenge the HCl byproduct, leading to protonation of the starting amine and halting the reaction. Finally, methanesulfonyl chloride is susceptible to hydrolysis, so rigorously anhydrous conditions are paramount.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products? A: Besides unreacted starting materials, common side products include the hydrolyzed methanesulfonyl chloride (methanesulfonic acid) and potential bis-sulfonylation of the amine if the reaction conditions are too harsh or the stoichiometry is incorrect. The pyrazole ring itself is generally stable, but strong bases could potentially lead to side reactions, although this is less common under standard sulfonylation conditions[1].

Q3: The purified compound appears to degrade upon storage. What are the best practices for storing pyrazole sulfonamides? A: Sulfonamides can exhibit instability depending on pH, temperature, and light exposure[2]. The sulfonamide bond is generally more stable in neutral to alkaline conditions and can be susceptible to hydrolysis under acidic conditions[2][3]. For long-term storage, we recommend keeping the solid compound in a desiccator at low temperature (e.g., 4°C), protected from light in an amber vial. Solutions should be prepared fresh whenever possible.

Q4: My compound has poor solubility in common organic solvents, making purification by recrystallization difficult. What should I do? A: Poor solubility is a frequent challenge with pyrazole derivatives[4]. If single-solvent recrystallization fails, a binary solvent system is a powerful alternative. This involves dissolving the compound in a minimal amount of a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until turbidity appears, followed by slow cooling to induce crystallization[4]. If this is ineffective, column chromatography or solid-phase extraction (SPE) are excellent next steps[4].

Troubleshooting Guide: Synthesis and Purification

This section provides a deeper dive into specific problems and their causal factors, complete with step-by-step solutions.

Synthesis & Reaction Issues
Problem: Incomplete or Stalled Sulfonylation Reaction
  • Causality: The nucleophilic attack of the pyrazole amine on the electrophilic sulfur of methanesulfonyl chloride is the key step[5]. This reaction can stall if the amine's nucleophilicity is reduced (e.g., by protonation) or if the electrophile is consumed by side reactions (e.g., hydrolysis).

  • Troubleshooting Steps:

    • Verify Reagent Purity: Confirm the purity of the (1,4-dimethyl-1H-pyrazol-5-amine) starting material via NMR or LC-MS.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Base and Stoichiometry: Use at least 2.2 equivalents of a non-nucleophilic base like triethylamine or DIPEA to scavenge HCl. Consider a stronger base if necessary, but be wary of side reactions.

    • Control Temperature: Add the methanesulfonyl chloride solution dropwise at 0°C to control the initial exotherm, then allow the reaction to slowly warm to room temperature and proceed for several hours[6].

Workflow for a Successful Sulfonylation

The following diagram outlines a robust workflow for the synthesis of pyrazole sulfonamides, highlighting critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep 1. Dry Glassware & Source Anhydrous Reagents Reagents 2. Dissolve Pyrazole Amine & Base in Anhydrous Solvent Prep->Reagents Inert Atmosphere (N2) Addition 3. Add Methanesulfonyl Chloride Dropwise at 0°C Reagents->Addition Stir 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Stir Control Exotherm Quench 5. Quench with Water/Brine Stir->Quench Reaction Complete Extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry 7. Dry Organic Layer & Concentrate in vacuo Extract->Dry Purify 8. Purify Crude Product (Chromatography or Recrystallization) Dry->Purify Crude Product

Caption: General workflow for pyrazole sulfonamide synthesis.

Purification & Isolation Challenges
Problem: Difficulty Removing Polar Impurities
  • Causality: The primary polar impurity is often the salt byproduct (e.g., triethylammonium chloride) or unreacted starting amine. Standard extraction may not remove these completely.

  • Troubleshooting Steps:

    • Aqueous Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.

    • Column Chromatography: Utilize silica gel chromatography. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is typically effective.

    • Precipitation/Trituration: Dissolve the crude material in a suitable solvent (e.g., Dichloromethane) and add a non-solvent (e.g., Hexane) to precipitate the desired product, leaving more soluble impurities behind.

Decision Tree for Purification Strategy

This diagram provides a logical path for selecting an appropriate purification method.

G start Crude Product is_solid Is the crude product a solid? start->is_solid solubility Test solubility for recrystallization is_solid->solubility Yes column Proceed to Column Chromatography is_solid->column No (Oil) good_sol Good differential solubility found? solubility->good_sol good_sol->column No recrystallize Perform Recrystallization (Single or Binary Solvent) good_sol->recrystallize Yes

Sources

Technical Support Center: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This guide is designed to provide senior-level insights into potential assay artifacts and troubleshooting strategies when working with this and structurally related compounds. Our goal is to equip you with the knowledge to distinguish true biological hits from experimental artifacts, ensuring the integrity of your research.

Section 1: Compound Overview and Initial Considerations

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide belongs to the pyrazole-sulfonamide class of compounds. This scaffold is of significant interest in medicinal chemistry and has been explored for a wide range of biological activities, including as enzyme inhibitors and modulators of various cellular pathways.[1][2][3] However, like many heterocyclic structures used in high-throughput screening (HTS), it has the potential to cause assay interference.

Table 1: Physicochemical Properties of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

PropertyValueSource
Molecular Formula C5H9N3O2S[4]
Molecular Weight 175.21 g/mol [4]
CAS Number 98389-46-9[4]
Physical Form Powder
InChIKey CWPSQFBIFFEQHT-UHFFFAOYSA-N[4]

Before initiating any screening campaign, it is crucial to be aware of the potential for this structural class to be flagged as a Pan-Assay Interference Compound (PAINS).

Section 2: The Challenge of Pan-Assay Interference Compounds (PAINS)

PAINS are molecules that appear as "hits" in multiple, unrelated HTS assays, often through non-specific mechanisms rather than direct, selective interaction with the biological target.[5][6] Their activity can be misleading, consuming valuable time and resources in follow-up studies.[7][8] The pyrazole and sulfonamide moieties, while valuable pharmacophores, are also present in known PAINS substructures.[6][9]

PAINS_Triage_Workflow start_node Hit from Primary Screen decision_node1 Activity in multiple, unrelated assays? start_node->decision_node1 Initial Assessment decision_node decision_node process_node process_node result_node result_node valid_node Validated Hit decision_node2 Dose-response curve non-classical? (steep, biphasic) decision_node1->decision_node2 Yes process_node_validate Proceed to Orthogonal Assays & Biophysical Methods decision_node1->process_node_validate No process_node_agg Perform Aggregation Counter-screen (e.g., with Triton X-100) decision_node2->process_node_agg Yes process_node_check Check for: - Autofluorescence - Redox Activity - Compound Reactivity decision_node2->process_node_check No process_node_validate->valid_node Confirmation decision_node3 Activity abolished by detergent? process_node_agg->decision_node3 decision_node4 Interference confirmed? process_node_check->decision_node4 decision_node3->process_node_check No result_node_agg Likely Artifact: Aggregation decision_node3->result_node_agg Yes decision_node4->process_node_validate No result_node_other Likely Artifact: Assay Interference decision_node4->result_node_other Yes

Caption: A decision-making workflow for triaging hits suspected of being PAINS.

Section 3: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when working with (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and related compounds.

Q1: My compound is a hit in my primary biochemical assay, but also shows activity in several other unrelated screens. What could be happening?

A1: This is a classic red flag for a PAINS compound.[5] Instead of specific binding to your target, the compound may be interfering with the assay technology itself through several mechanisms:

  • Aggregation: At higher concentrations, compounds can form colloidal aggregates that sequester and denature proteins non-specifically, leading to a false-positive signal for inhibition. This is one of the most common PAINS mechanisms.[6]

  • Reactivity: Some chemical motifs can react covalently and non-specifically with proteins, particularly with cysteine residues.[6]

  • Redox Activity: The compound might participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can interfere with assay components or modify the target protein.[6][9]

  • Optical Interference: The compound may be intrinsically fluorescent at the assay's excitation/emission wavelengths or may quench the signal from a fluorescent probe.[6][10]

Actionable Advice: The first step is to perform a counter-screen for aggregation. See Protocol 1 below.

Q2: The dose-response curve for my compound is unusually steep, and the data quality is poor at high concentrations. How should I interpret this?

A2: A very steep or "sharp" dose-response curve is often characteristic of an aggregation-based inhibitor. The sharp drop in activity occurs at the critical aggregation concentration (CAC) of the compound under the specific assay conditions. Above the CAC, aggregates form and non-specifically inhibit the target enzyme, while below it, the monomeric compound is often inactive.

Caption: Mechanism of non-specific inhibition by compound aggregation.

Q3: I am using a fluorescence-based assay and see a high background signal in wells containing my compound. What should I do?

A3: This indicates potential autofluorescence from the compound itself.[10] Pyrazole rings and other aromatic systems can exhibit intrinsic fluorescence. This artifact can lead to false-positive results in assays where an increase in fluorescence is measured, or it can mask a true inhibitory effect.

Actionable Advice:

  • Run a plate containing only buffer, assay components (without the target protein/enzyme), and your compound at various concentrations.

  • Read the plate on the same instrument with the same filter sets used for your main assay.

  • If you observe a dose-dependent increase in signal, you have confirmed compound autofluorescence. You may need to switch to a different detection modality (e.g., luminescence, absorbance, or label-free) for an orthogonal follow-up assay.[10]

Q4: My results are not reproducible. Potency values (e.g., IC50) vary significantly between experiments. What are the likely causes?

A4: Poor reproducibility can stem from several factors:

  • Solubility: If the compound is not fully soluble in the assay buffer, it can precipitate, leading to inconsistent effective concentrations. Always determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.

  • Stability: The compound may be unstable in aqueous buffer over the course of the experiment. Degradation can lead to a loss of activity. Perform an HPLC or LC-MS analysis of the compound after incubation in assay buffer for the duration of the experiment to check for degradation products.[11]

  • Adsorption: Compounds can adsorb to the surface of assay plates and labware, reducing the available concentration. This can sometimes be mitigated by adding a small amount of non-ionic detergent or using low-binding plates.[12]

Section 4: Key Experimental Protocols

Protocol 1: Counter-Screen for Aggregation-Based Inhibition

Principle: Non-specific inhibition by colloidal aggregates is highly sensitive to the presence of non-ionic detergents. The detergent molecules disrupt the formation of these aggregates. A true, specific binder should show little to no change in potency in the presence of detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.

Methodology:

  • Prepare Compound Dilutions: Create a standard serial dilution series of your compound in your assay buffer.

  • Prepare Detergent Buffer: Prepare a second batch of your assay buffer that is identical to the first but supplemented with 0.01% (v/v) Triton X-100.

  • Prepare "Detergent" Compound Dilutions: Create an identical serial dilution of your compound using the detergent-containing buffer.

  • Run Parallel Assays: Set up two parallel dose-response experiments.

    • Assay A: Use the standard compound dilutions.

    • Assay B: Use the detergent-containing compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate IC50 values for both conditions.

  • Interpretation:

    • No Significant Change in IC50: The compound is likely not acting via aggregation.

    • >10-fold Rightward Shift in IC50 (or complete loss of activity): The compound is very likely an aggregator and a false-positive hit.

Protocol 2: Assessing Compound Stability with HPLC

Principle: This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the test compound over time when incubated under assay conditions.

Methodology:

  • Prepare Sample: Dissolve the compound in the final assay buffer at the highest concentration used in the biological assay.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the sample onto a suitable HPLC system (e.g., C18 column) and acquire a chromatogram. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining sample under the exact conditions of the biological assay (temperature, light, etc.).

  • Subsequent Timepoints: At timepoints corresponding to the duration of your assay (e.g., T=1 hour, T=4 hours), inject another aliquot and acquire a new chromatogram.

  • Data Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. The appearance of new peaks or a significant decrease (>10-15%) in the parent peak area indicates compound degradation.[11]

References

  • Vertex AI Search. N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide. Accessed February 17, 2026.
  • RSC Publishing. Activity profiles of analog series containing pan assay interference compounds. Accessed February 17, 2026.
  • Wikipedia. Pan-assay interference compounds. Accessed February 17, 2026.
  • ResearchGate. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations | Request PDF. Accessed February 17, 2026.
  • NCBI. Interference and Artifacts in High-content Screening - Assay Guidance Manual. Accessed February 17, 2026.
  • PMC. Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS)
  • The Assay Guidance Manual. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Accessed February 17, 2026.
  • Agilent. Agilent RapidFire High-throughput MS System - Troubleshooting Guide. Accessed February 17, 2026.
  • ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Accessed February 17, 2026.
  • The Scientist. An Overview of High Throughput Screening. Accessed February 17, 2026.
  • MilliporeSigma. 1,4-dimethyl-1H-pyrazole-5-sulfonamide | 98389-46-9. Accessed February 17, 2026.
  • PMC.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Accessed February 17, 2026.
  • PubChem. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570. Accessed February 17, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Indian Academy of Sciences.
  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Accessed February 17, 2026.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Accessed February 17, 2026.
  • PMC. Current status of pyrazole and its biological activities. Accessed February 17, 2026.

Sources

Enhancing the potency of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Derivatives

Ticket ID: #SAR-PYR-502 Subject: Enhancing Potency & Synthetic Troubleshooting for Pyrazole-5-methanesulfonamides Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are currently working with the (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide scaffold. This moiety is a privileged pharmacophore often utilized as a bioisostere for acetamides or carboxylic acids in kinase inhibitors (e.g., JAK, EGFR) and bromodomain inhibitors. Its potency limitations often stem from the lack of secondary binding interactions and the high flexibility of the methylene linker.

This guide provides a self-validating protocol for:

  • SAR Expansion: Systematically elaborating the C3-position and sulfonamide terminus.

  • Synthetic Integrity: Solving the critical regioselectivity issue (1,4- vs. 1,5-dimethyl isomers).

  • Physicochemical Optimization: Addressing solubility and permeability bottlenecks.

Part 1: Potency Enhancement (SAR Strategy)

To break the potency ceiling (often stuck in the µM range), you must move beyond the core scaffold. The 1,4-dimethyl-1H-pyrazole core has distinct vectors for optimization.

The "Vector Analysis" Protocol

Do not modify the N1-methyl or C4-methyl groups initially; these often seat the scaffold into a hydrophobic pocket (e.g., the gatekeeper region in kinases). Your primary vector for potency is C3 and the Sulfonamide Nitrogen .

VectorModification StrategyRationale
C3 Position Aryl/Heteroaryl Coupling The C3 position is the only "open" valency on the ring. Introduction of a phenyl or pyridine ring here (via Suzuki coupling) allows access to adjacent hydrophobic pockets.
Linker (CH₂) Gem-dimethylation / Cyclization The methylene linker (

) is entropically unfavorable. Restricting conformation by adding gem-dimethyl groups (

) or cyclizing into a sultam can freeze the bioactive conformation [1].
Sulfonamide N Bioisosteric Replacement The

group is a classic H-bond donor. If the target requires an acceptor, convert to a Sulfone (

) or Sulfoximine (

) to modulate pKa and permeability [2].
Visualization: SAR Decision Tree

SAR_Strategy Core (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide Core C3_Mod C3-Position (Suzuki Coupling) Core->C3_Mod Vector 1 Linker_Mod Linker Rigidification (Gem-dimethyl/Sultam) Core->Linker_Mod Vector 2 Head_Mod Sulfonamide Nitrogen (N-Alkylation/Bioisosteres) Core->Head_Mod Vector 3 Outcome1 Access Hydrophobic Side Pocket C3_Mod->Outcome1 Outcome2 Reduce Entropic Penalty (ΔS) Linker_Mod->Outcome2 Outcome3 Modulate pKa & Permeability Head_Mod->Outcome3

Figure 1: Strategic vectors for optimizing the pyrazole-methanesulfonamide scaffold. Focus on C3 for binding affinity and the Linker/Head for physicochemical properties.

Part 2: Troubleshooting Synthesis (The "Make" Phase)

A common failure mode in this series is the regiochemical ambiguity during the formation of the pyrazole ring. The reaction of hydrazine with a 1,3-diketone often yields a mixture of 1,4-dimethyl and 1,3-dimethyl isomers, which are difficult to separate.

Issue: Regioselectivity (1,4- vs 1,5-Dimethyl)

Symptoms: NMR shows split peaks for the N-methyl group; inconsistent biological data between batches. Root Cause: Methylhydrazine can attack either carbonyl of the diketone precursor.

The Self-Validating Protocol (Regiocontrol): Instead of direct condensation, use the Enaminone Route to force regioselectivity.

  • Step 1: React your specific ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • Step 2: Cyclize with methylhydrazine. The hydrazine

    
     is the harder nucleophile and will preferentially attack the hard electrophile (the carbon attached to the leaving group of the enaminone), locking the regiochemistry [3].
    
Issue: Installing the Methanesulfonamide Tail

Direct chlorosulfonation of the pyrazole ring is harsh and may fail due to the electron-rich nature of the ring causing over-substitution.

Recommended Workflow:

  • Chloromethylation: Treat 1,4-dimethylpyrazole with paraformaldehyde and HCl to get the 5-chloromethyl derivative.

  • Displacement: React with Sodium Sulfite (

    
    ) to form the sulfonate salt.
    
  • Activation: Treat with

    
     to get the sulfonyl chloride.
    
  • Amidation: React with

    
     or primary amines to yield the final sulfonamide.
    
Visualization: Regioselective Synthesis Workflow

Synthesis_Workflow Start Precursor: Specific Ketone Step1 Step 1: Enaminone Formation (DMF-DMA) Start->Step1 Step2 Step 2: Cyclization (Methylhydrazine) Step1->Step2 Regiocontrol Check Checkpoint: NOE NMR Confirmation Step2->Check Step3 Step 3: Chloromethylation (HCHO / HCl) Check->Step3 If Pure 1,4-isomer Step4 Step 4: Sulfonamide Install (Na2SO3 -> POCl3 -> NH3) Step3->Step4

Figure 2: Step-by-step synthetic pathway ensuring regiochemical purity and efficient sulfonamide installation.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound has poor solubility (<10 µM). How do I fix this without losing potency? A: The primary sulfonamide (


) is polar but often leads to high lattice energy (crystallinity).
  • Fix 1: Alkylate the sulfonamide nitrogen with a solubilizing group (e.g.,

    
    -(2-hydroxyethyl)).
    
  • Fix 2: Replace the sulfonamide with a Sulfoximine (

    
    ). Sulfoximines are chiral, often more soluble, and maintain the H-bond donor/acceptor profile [2].
    

Q2: The potency drops 10-fold when I add a group to the sulfonamide nitrogen. Why? A: You likely disrupted a critical H-bond. Many kinase inhibitors use the sulfonamide


 to bind to the "hinge region" backbone carbonyls. If you alkylate this nitrogen, you remove a donor.
  • Validation: Check your docking model. If the

    
     is buried, you cannot substitute it. Instead, look at modifying the C3-aryl  group to add solubility tags (e.g., piperazine tails) pointing towards the solvent front.
    

Q3: Can I attach the sulfonamide directly to the ring (removing the methylene spacer)? A: Yes, this creates 1,4-dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9).

  • Effect: This rigidifies the molecule and lowers the pKa of the sulfonamide (making it more acidic due to the electron-withdrawing pyrazole ring). This is beneficial if your target requires a stronger H-bond donor, but it changes the vector geometry significantly [4].

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lücking, U. (2013). Sulfoximines: A neglected opportunity in medicinal chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408.

  • Fustero, S., et al. (2010). Regioselective synthesis of pyrazoles and pyrazolines. Chemical Reviews, 111(11), 6984-7034.

  • PubChem Compound Summary. (2025). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. National Library of Medicine.

Technical Support Center: Modification of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers and drug development professionals working with (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the structural modification of this versatile scaffold. Our goal is to equip you with the knowledge to navigate synthetic challenges and optimize your experimental outcomes.

I. Core Concepts: Reactivity of the Pyrazole and Sulfonamide Moieties

Before delving into specific troubleshooting scenarios, a foundational understanding of the reactivity of the pyrazole and sulfonamide functional groups is crucial. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The electron density distribution within the ring makes the C4 position susceptible to electrophilic attack, while the C3 and C5 positions are less reactive towards electrophiles.[1][2] The sulfonamide group, on the other hand, can be modified at the nitrogen atom, and its presence can influence the reactivity of the pyrazole ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the modification of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield in C-H Functionalization at the C3 Position

Question: I am attempting a palladium-catalyzed C-H arylation at the C3 position of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, but I am consistently observing low yields. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

Low yields in C-H functionalization of pyrazoles are a common challenge.[3][4] The C3 position is inherently less reactive than the C4 position towards electrophilic substitution.[1] Here's a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Rationale: The choice of palladium catalyst and ligand is critical for efficient C-H activation. The ligand can influence the catalyst's stability, solubility, and reactivity.

  • Recommendation: While various palladium sources can be effective, consider using a well-defined palladium(II) catalyst such as Pd(OAc)₂. For ligands, phosphine-based ligands are often employed, but recent studies have shown that P-chiral phosphorus ligands can afford excellent enantioselectivities in similar systems.[5]

  • Experimental Protocol:

    • In a dry Schlenk tube under an inert atmosphere (e.g., argon), add (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (1 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (10 mol%).

    • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

    • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

    • Degas the mixture and heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

2. Solvent and Base Effects:

  • Rationale: The solvent can significantly impact the solubility of the reactants and the catalyst, while the base is crucial for the deprotonation step in many C-H activation cycles.

  • Recommendation: Aromatic solvents like toluene are often beneficial for these reactions.[5] The choice of base can also be critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.

3. Directing Group Strategy:

  • Rationale: If direct C-H functionalization proves inefficient, consider introducing a directing group to facilitate the reaction at the desired position. Pyrazole itself can act as a directing group in some C-H functionalization reactions.[6]

Table 1: Troubleshooting Low Yield in C-H Arylation

ParameterPotential IssueRecommended Action
Catalyst Low catalyst activity or stability.Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
Ligand Inappropriate ligand for the desired transformation.Test a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos).
Solvent Poor solubility of reactants or catalyst.Try different anhydrous solvents (e.g., toluene, dioxane, DMF).
Base Insufficient basicity or poor solubility.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Temperature Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for decomposition.

Caption: Troubleshooting workflow for C-H arylation.

Issue 2: Unwanted N-Alkylation of the Sulfonamide

Question: I am trying to perform a reaction on the pyrazole ring, but I am observing significant N-alkylation of the sulfonamide as a side product. How can I prevent this?

Answer:

N-alkylation of the sulfonamide is a common side reaction, particularly when using alkylating agents under basic conditions. Here are some strategies to minimize this unwanted reaction:

1. Protecting Group Strategy:

  • Rationale: The most straightforward approach is to protect the sulfonamide nitrogen before performing the desired reaction on the pyrazole ring.

  • Recommendation: A common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group. It can be installed using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP. The Boc group can be removed later under acidic conditions.

2. Reaction Condition Optimization:

  • Rationale: The choice of base and solvent can influence the relative nucleophilicity of the sulfonamide nitrogen versus the desired reaction site.

  • Recommendation: If a protecting group is not feasible, carefully screen reaction conditions. A milder base or a less polar solvent might favor the desired reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the best methods for N-alkylation of the pyrazole ring in (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide?

A1: Since the N1 position is already substituted with a methyl group, N-alkylation would occur at the N2 position, leading to a pyrazolium salt. Standard N-alkylation methods for pyrazoles often involve deprotonation with a base followed by reaction with an alkyl halide.[7][8] However, for your specific molecule, direct alkylation with a reactive alkylating agent like an alkyl triflate or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate) would be the approach to form the N-alkyl pyrazolium salt.

Q2: Can I selectively functionalize the C4-methyl group?

A2: Yes, selective functionalization of the C4-methyl group is possible. One common approach is radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This would yield the corresponding bromomethyl derivative, which can then be used in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Q3: Are there any known safety concerns when working with pyrazole derivatives or sulfonamides?

A3: While (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide itself does not have extensive publicly available safety data, general precautions for handling pyrazole and sulfonamide-containing compounds should be followed. Some individuals have allergies to sulfonamide-containing drugs, which can cause skin rashes and other allergic reactions.[9][10] It is always recommended to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

IV. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrazole

This protocol is a general guideline for the N-alkylation of a pyrazole and may need to be adapted for your specific substrate.

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent, add the pyrazole at room temperature.

  • Stir the mixture for 30 minutes to an hour to allow for deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: General workflow for N-alkylation of pyrazoles.

V. References
  • Yao, H., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers, 8(1), 59-65.

  • Beutner, G. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3401.

  • Jurado-Vázquez, T., et al. (2015). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 45(18), 2131-2137.

  • Beutner, G. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • N/A. (n.d.). synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link]

  • N/A. (n.d.). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts, 18(08), 0841.

  • El-Sayed, N. N. E., et al. (2023). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Chemistry & Biodiversity, 20(12), e202301288.

  • El-Sayed, N. N. E., et al. (2023). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Yao, H., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers. Retrieved from [Link]

  • N/A. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Retrieved from [Link]

  • Kim, J., et al. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 329-337.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Maji, M., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15091-15101.

  • N/A. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Science Publishing. Retrieved from [Link]

  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10206-10212.

  • N/A. (n.d.). Pyrazole. Retrieved from [Link]

  • Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. Retrieved from [Link]

Sources

Technical Support Center: Debugging (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Agent: Senior Application Scientist Subject: Troubleshooting Synthesis, Coupling, and Stability Issues

Executive Summary: The "Deceptive Simplicity" Trap

Researchers often underestimate (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide . While it appears to be a standard heterocyclic building block, it possesses a "benzylic-like" methylene bridge connecting the electron-rich pyrazole ring to the electron-withdrawing sulfonamide.

This specific architecture creates a "Push-Pull" instability :

  • The "Push": The electron-rich pyrazole (especially with the 4-methyl donor) destabilizes the C-S bond relative to simple phenyl sulfonamides.

  • The "Pull": The sulfonyl group acidifies the methylene protons (

    
    ), making the molecule susceptible to sulfene elimination  pathways under basic conditions.
    

This guide addresses the three most common failure modes: Precursor Decomposition , Coupling Failure (Amidation) , and Catalyst Poisoning during functionalization.

Critical Failure Mode: The "Sulfene" Elimination

Symptom: You are attempting to synthesize the sulfonamide from the sulfonyl chloride precursor, but you observe low yields, tar formation, or "missing mass" in your LCMS.

Root Cause: The methylene protons at the 5-position are sufficiently acidic that tertiary amine bases (TEA, DIEA) can trigger an E2-like elimination, generating a highly reactive Sulfene Intermediate (


). This intermediate rapidly polymerizes or reacts non-selectively, rather than undergoing the desired nucleophilic substitution.
Mechanism Visualization (DOT)

SulfenePathway Start Sulfonyl Chloride (Precursor) Path1 Pathway A: Direct Substitution (Desired) Start->Path1 Slow Nucleophile Path2 Pathway B: E1cB/E2 Elimination (Undesired) Start->Path2 Strong Base Base Base (TEA/DIEA) Base->Start Deprotonates CH2 Product Sulfonamide Product Path1->Product Sulfene Sulfene Intermediate [Py-CH=SO2] Path2->Sulfene Tar Oligomers / Tar Sulfene->Tar Polymerization Sulfene->Product Trapping (Low Yield)

Caption: Figure 1. The competition between direct substitution and sulfene elimination driven by base strength.

Corrective Protocol: The "Buffered" Approach

Do not use strong organic bases if possible. Switch to a biphasic system or a weaker inorganic base.

ParameterAvoid (High Risk) Recommended (Stable)
Base Triethylamine (

~10.7), DIEA

or

(Heterogeneous)
Solvent DCM (Homogeneous)THF/Water or DCM/Water (Biphasic)
Temperature


to

Addition Order Base added to ChlorideChloride added to Amine + Base

Validated Protocol (Biphasic Schotten-Baumann):

  • Dissolve the amine (1.1 equiv) in THF.

  • Add saturated aqueous

    
     (2.5 equiv).
    
  • Cool to

    
    .
    
  • Add the (1,4-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride dropwise as a solution in THF.

  • Why this works: The inorganic base stays in the aqueous phase, preventing the rapid deprotonation of the organic-soluble sulfonyl chloride, suppressing sulfene formation [1].

Functionalization Issues: N-Arylation (Buchwald-Hartwig)

Symptom: You are trying to couple the sulfonamide nitrogen to an aryl halide using Pd-catalysis, but the reaction stalls or yields are <20%.

Root Cause:

  • Coordination Poisoning: The pyrazole ring contains an

    
     nitrogen (N2) that is an excellent ligand for Palladium. It competes with your phosphine ligand, shutting down the catalytic cycle.
    
  • Steric Clash: The 4-methyl group on the pyrazole ring creates steric hindrance near the sulfonamide tail, impeding the reductive elimination step.

Troubleshooting Matrix
VariableRecommendationScientific Rationale
Ligand tBuXPhos or BrettPhos Bulky, electron-rich biaryl phosphines prevent the Pd center from coordinating to the pyrazole nitrogen [2].
Base

Softer base than

. Reduces side reactions with the acidic methylene bridge.
Pre-catalyst Pd-G3/G4 Palladacycles Ensures rapid formation of the active

species before the pyrazole can sequester the metal.
Solvent Dioxane or Toluene Avoid polar aprotic solvents (DMF/DMSO) which can enhance pyrazole coordination.

Expert Insight: If standard Buchwald conditions fail, switch to a Copper-catalyzed Ullmann-type coupling .

  • Conditions:

    
     (10 mol%), DMEDA (20 mol%), 
    
    
    
    , Dioxane,
    
    
    .
  • Why: Copper is less sensitive to the steric bulk of the 4-methyl group and forms stable intermediates even in the presence of proximal nitrogens [3].

Purification & Analysis Guide

Symptom: The product co-elutes with impurities or streaks on the column.

Analysis: The sulfonamide proton (


) is acidic (

). On standard silica, it interacts strongly with silanols, causing tailing.

Purification Protocol:

  • Acidify: If using Reverse Phase (HPLC/LCMS), use 0.1% Formic Acid . The acidic environment keeps the sulfonamide protonated (neutral), improving peak shape.

  • DCM/MeOH Gradient: For normal phase, do not use simple Hexane/Ethyl Acetate. The product is too polar. Use DCM with 0-10% MeOH.

  • The "Crystallization Trick": Pyrazole sulfonamides often crystallize well from Ethanol/Water .

    • Dissolve crude in hot Ethanol.

    • Add hot water until turbid.

    • Cool slowly. This often removes the "tar" generated by the sulfene pathway.

Frequently Asked Questions (FAQs)

Q: Can I make the sulfonyl chloride from the thiol? A: Yes, but be careful. Oxidative chlorination (e.g.,


 in AcOH/Water) is harsh and can chlorinate the 4-position of the pyrazole if it weren't already methylated. Since you have the 4-methyl, the risk is lower, but the sulfonyl chloride is still unstable. Use it immediately; do not store it.

Q: My LCMS shows a mass of M-64. What is this? A: This is Desulfonylation . You have lost


. This happens if the reaction temperature is too high (

) or if you are using radical conditions. The bond between the methylene and the sulfur is weak due to the stability of the resulting benzylic-type radical on the pyrazole methyl [4].

Q: Can I alkylate the sulfonamide nitrogen with alkyl halides? A: Yes, but beware of Bis-alkylation . The sulfonamide nitrogen becomes more nucleophilic after the first alkylation if the conditions are basic enough.

  • Fix: Use exactly 1.0 equivalent of base (e.g.,

    
    ) and add the alkyl halide slowly at 
    
    
    
    .
References
  • Grokipedia. (2025). Sulfene - Structure, Properties, and Preparation Methods. Retrieved from 1

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 2

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from 3

  • Royal Society of Chemistry. (2023). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin. Chemical Science. Retrieved from 4

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from 5

Sources

Validation & Comparative

A Guide to the Structural Confirmation and Comparative Analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Structural Confirmation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

The definitive structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is registered under CAS Number 98389-46-9.[1] Its molecular formula is C5H9N3O2S, and its IUPAC name is 1,4-dimethyl-1H-pyrazole-5-sulfonamide. The structural representation is consistently defined by its SMILES notation: CC1=C(N(N=C1)C)S(=O)(=O)N.

Predicted Spectroscopic Data and Corroboration from Analogs

The structural elucidation of novel pyrazole derivatives is routinely achieved through a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a closely related compound, 4-{5-[2-(4-Methoxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzene sulfonamide, shows characteristic signals for the pyrazole ring proton and the methyl group.[5] For (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, one would expect to observe distinct singlets for the two methyl groups (on the pyrazole ring at N1 and C4) and a singlet for the pyrazole ring proton (H3). The protons of the sulfonamide (NH2) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum provides evidence for the carbon framework. In a similar pyrazole sulfonamide, distinct signals for the pyrazole ring carbons and the methyl carbons are observed.[4][6] For our target molecule, we would anticipate five distinct carbon signals corresponding to the two methyl groups and the three carbons of the pyrazole ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the analogous compound N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the calculated and found mass-to-charge ratios were in excellent agreement, confirming its molecular formula.[7] A similar analysis for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide would be expected to yield a molecular ion peak corresponding to its exact mass.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying functional groups. The characteristic absorption bands for the sulfonamide group (SO2-NH) are typically observed in the regions of 1350-1310 cm⁻¹ (asymmetric stretching) and 1160-1140 cm⁻¹ (symmetric stretching).[8] The N-H stretching of the sulfonamide would appear in the region of 3350–3310 cm⁻¹.[9]

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure. The crystal structure of a related compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, has been determined, confirming the connectivity and spatial arrangement of the atoms.[10] This technique would definitively confirm the substitution pattern of the dimethylpyrazole ring and the geometry of the methanesulfonamide group in the title compound.

Part 2: Comparative Analysis with Alternative Scaffolds

The pyrazole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[2] Its utility stems from its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions. However, depending on the therapeutic target and desired properties, alternative scaffolds may offer advantages.

The Role of the Pyrazole Ring: A Versatile Heterocycle

The pyrazole ring in our target compound serves as a stable, aromatic core that positions the methanesulfonamide group for interaction with its biological target. Pyrazoles are often used as bioisosteres for phenyl rings, offering improved solubility and metabolic stability.[11][12]

Table 1: Comparison of Pyrazole with Other 5-Membered Heterocyclic Rings

FeaturePyrazoleThiopheneFuranThiazole
Aromaticity YesYesYesYes
H-bond Donors 1 (N-H)000
H-bond Acceptors 1 (N)01 (O)1 (N), 1 (S)
Metabolic Stability Generally highCan be susceptible to oxidationGenerally lowerGenerally high
Lipophilicity (LogP) Lower than phenylSimilar to phenylLower than phenylLower than phenyl
The Sulfonamide Group: A Key Pharmacophore

The sulfonamide group is a critical pharmacophore in many drugs, acting as a hydrogen bond donor and acceptor. It is a well-established zinc-binding group in metalloenzymes like carbonic anhydrases.[13]

Bioisosteric Replacements for the Sulfonamide Group:

In drug design, it is often necessary to replace a functional group to modulate properties like acidity, polarity, and metabolic stability. This practice is known as bioisosteric replacement.

  • Carboxylic Acids: Sulfonamides are classic bioisosteres of carboxylic acids. Both are acidic and can participate in similar ionic and hydrogen bonding interactions. However, sulfonamides are generally less acidic than carboxylic acids, which can be advantageous for cell permeability.

  • Other Acidic Moieties: Other groups like tetrazoles and hydroxamic acids can also mimic the acidic and hydrogen bonding properties of sulfonamides.

Table 2: Comparison of Sulfonamide with its Bioisosteres

FeatureSulfonamide (-SO₂NH₂)Carboxylic Acid (-COOH)Tetrazole (-CN₄H)
Acidity (pKa) ~10~4-5~5
H-bond Donors 211
H-bond Acceptors 224
Lipophilicity ModerateLowerLower
Metabolic Stability Generally stableCan be metabolizedGenerally stable

Part 3: Experimental Protocols and Visualization

To provide a practical context, this section outlines a general workflow for the synthesis and structural confirmation of a novel pyrazole sulfonamide, based on established literature procedures.

General Synthetic Protocol

The synthesis of pyrazole sulfonamides often involves the reaction of a pyrazole amine with a sulfonyl chloride in the presence of a base.[7]

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation A 1,4-Dimethyl-1H-pyrazol-5-amine D Reaction at 0°C to room temperature A->D B Methanesulfonyl chloride B->D C Pyridine (base) in Dichloromethane C->D E Workup and Purification (Chromatography) D->E F ¹H NMR, ¹³C NMR E->F G High-Resolution Mass Spectrometry E->G H FT-IR Spectroscopy E->H I X-Ray Crystallography (if suitable crystals form) E->I J Data Analysis and Comparison to Predicted Values F->J G->J H->J I->J

Caption: General workflow for the synthesis and structural confirmation of a pyrazole sulfonamide.

Structural Visualization

The following diagram illustrates the confirmed structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and highlights its key structural features.

Sources

A Comparative Guide to Pyrazole-Based Cyclooxygenase Inhibitors: From Broad-Spectrum to Isoform-Selective Agents

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] One such example of a pyrazole derivative is (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, which belongs to the pyrazole-sulfonamide class of compounds. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structure is representative of a class of compounds that has been successfully developed into highly effective drugs. This guide provides a comparative analysis of well-characterized pyrazole-based inhibitors, focusing on their interaction with the cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.

The Cyclooxygenase (COX) Enzymes: Key Targets for Anti-Inflammatory Therapy

The therapeutic effects of many anti-inflammatory drugs are mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the stomach lining and maintaining kidney function.[6][7]

  • COX-2: This isoform is typically induced at sites of inflammation by stimuli such as cytokines and growth factors.[6][8] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[9][10]

The discovery of these two isoforms led to the hypothesis that selective inhibition of COX-2 could provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[6] This has been a major focus of drug development, with the pyrazole scaffold proving to be a particularly effective framework for achieving COX-2 selectivity.

Comparative Analysis of Prominent Pyrazole-Based COX Inhibitors

Several pyrazole-based compounds have been developed as COX inhibitors, with varying degrees of selectivity for the two isoforms. This section compares the performance of some of the most well-known examples.

Celecoxib: The Archetypal COX-2 Selective Inhibitor

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that was one of the first highly selective COX-2 inhibitors to be approved for human use.[8][11] It is used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[8]

  • Mechanism of Action: Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in COX-1.[8][9] This structural difference allows Celecoxib to preferentially inhibit the production of pro-inflammatory prostaglandins.[6][12] At therapeutic concentrations, it has minimal effect on COX-1.[8]

Deracoxib and Mavacoxib: Veterinary-Specific COX-2 Inhibitors

The principle of selective COX-2 inhibition has also been successfully applied in veterinary medicine.

  • Deracoxib (brand name Deramaxx) is a coxib-class NSAID used in dogs to control pain and inflammation associated with osteoarthritis and to prevent post-operative pain.[13][14] Like other coxibs, it demonstrates greater inhibition of COX-2 than COX-1 at therapeutic doses.[13]

  • Mavacoxib (brand name Trocoxil) is another COX-2 preferential inhibitor used in dogs for the treatment of pain and inflammation associated with degenerative joint disease.[15][16] A key feature of Mavacoxib is its very long plasma half-life, which allows for a less frequent dosing schedule.

SC-560: A Tool for Understanding COX-1 Function

In contrast to the COX-2 selective inhibitors, SC-560 is a potent and highly selective inhibitor of the COX-1 isoform, with an IC50 of 9 nM for COX-1 and 6.3 µM for COX-2.[17]

  • Scientific Utility: SC-560 is primarily used as a research tool to investigate the specific physiological and pathological roles of COX-1.[18] Its high selectivity allows scientists to dissect the distinct contributions of COX-1 and COX-2 in various biological processes. Studies have utilized SC-560 to explore the role of COX-1 in conditions such as hepatopulmonary syndrome and certain types of cancer.[19][20] However, its therapeutic potential is limited by poor oral bioavailability.[18]

Quantitative Comparison of Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity ratio (IC50 COX-1 / IC50 COX-2).

CompoundTarget(s)IC50 COX-1IC50 COX-2Selectivity Ratio (COX-1/COX-2)
Celecoxib COX-2~7.6 µM~0.04 µM~190
Deracoxib COX-2Varies by assayVaries by assay~12-37 (in vitro canine whole blood)
Mavacoxib COX-2Varies by assayVaries by assay~12
SC-560 COX-19 nM6.3 µM~0.0014

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from the literature for comparative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the IC50 values and selectivity of novel compounds is a critical step in drug discovery. The following is a generalized protocol for an in vitro enzyme-based COX inhibition assay.

Objective: To determine the inhibitory potency of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to a final concentration suitable for the assay.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (buffer with solvent) and a positive control (a known COX inhibitor like Celecoxib or SC-560).

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the diluted test compound or control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a further period (e.g., 10 minutes) at 37°C to allow for the production of prostaglandins.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of COX Inhibition

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the points of intervention for selective inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain SC560 SC-560 SC560->COX1 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Inhibition of COX enzymes by selective inhibitors.

Broader Therapeutic Potential of Pyrazole Derivatives

Beyond their anti-inflammatory effects, pyrazole derivatives are being investigated for a range of other therapeutic applications, most notably in oncology.[2] Numerous studies have demonstrated the potential of novel pyrazole compounds to inhibit the growth of various cancer cell lines.[21] The proposed anticancer mechanisms of action are diverse and include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[12][22]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[12][21][22]

  • Inhibition of Key Signaling Pathways: Some pyrazole derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as EGFR (Epidermal Growth Factor Receptor) and Topo-1 (Topoisomerase I).[21]

Conclusion

The pyrazole scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The development of COX-2 selective inhibitors like Celecoxib has revolutionized the management of inflammatory conditions by providing effective pain relief with an improved gastrointestinal safety profile compared to traditional NSAIDs. The availability of isoform-selective tools like SC-560 has been instrumental in advancing our understanding of the distinct roles of COX-1 and COX-2. While the specific biological profile of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide requires further investigation, its chemical structure places it within a class of compounds that has had a profound impact on medicine. The continued exploration of pyrazole derivatives holds significant promise for the development of new therapies for a wide range of diseases, from inflammation to cancer.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Takyar, S. S. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • VetSurgeon.org. (n.d.). Trocoxil Promotional Data Sheet. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Trocoxil, INN-Mavacoxib. Retrieved from [Link]

  • Deracoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024).
  • European Medicines Agency. (2023, October 5). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Trocoxil 20 mg chewable tablets for dogs. Retrieved from [Link]

  • DailyMed. (n.d.). Deracoxib Chewable Tablets For Oral Use in Dogs Only Do Not Use in Cats. Retrieved from [Link]

  • Lee, E., et al. (2012). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Cancer Chemotherapy and Pharmacology, 70(4), 567–576.
  • Mavacoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Lees, P., et al. (2012). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics, 35(3), 209-228.
  • Akue, A. D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 1837-1854.
  • El-Gendy, M. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 256-263.
  • MSD Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Mini-Reviews in Organic Chemistry, 22(4), 346-369.
  • Lampiasi, N., et al. (2006). The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells. International Journal of Molecular Medicine, 17(2), 245-252.
  • Singh, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17619-17650.
  • Halim, P. G., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
  • Hsieh, Y.-C., et al. (2017).
  • El-Gendy, M. A., et al. (2011). A Novel COX2 Inhibitor Pyrazole Derivative Proven Effective as an AntiInflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 256-263.
  • PubChem. (n.d.). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link]

  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(12), 5345-5348.
  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. ResearchGate. Retrieved from [Link]

  • El-Sayed, R. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1993.
  • Rajendran, M., et al. (2023).
  • Shingare, M. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • PubChem. (n.d.). N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dimethyl-1h-pyrazol-5-amine. Retrieved from [Link]

Sources

Comparing the efficacy of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide analogs, focusing on their primary application as N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors and their secondary relevance in TARP


-8 dependent AMPA receptor modulation .

Executive Summary

The (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized to design covalent and non-covalent inhibitors of NAAA .[1] These inhibitors are critical for modulating levels of Palmitoylethanolamide (PEA) , an endogenous lipid mediator with potent analgesic and anti-inflammatory properties.[2]

While the specific "methanesulfonamide" building block (CAS 1858210-45-3) serves as a precursor, the most efficacious analogs in this class are the direct sulfonamides (where the sulfonyl group is attached directly to the pyrazole ring) and their bioisosteres . This guide compares the efficacy of the 1,4-dimethyl series against the regioisomeric 3,5-dimethyl series (exemplified by ARN19689 ) and analyzes their Structure-Activity Relationships (SAR).

Mechanism of Action & Therapeutic Target

Primary Target: NAAA Inhibition

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of PEA.[2][3][4][5][6] Inhibiting NAAA restores PEA levels, which then activates PPAR-


  (Peroxisome Proliferator-Activated Receptor alpha) to suppress inflammation and pain signaling.
  • Physiological Effect:

    
     PEA 
    
    
    
    
    
    PPAR-
    
    
    activation
    
    
    
    
    Pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
  • Binding Mode: The pyrazole sulfonamide moiety typically occupies the lipophilic acyl-chain binding pocket of NAAA, positioning the sulfonamide to interact with the catalytic center or adjacent residues.

Secondary Target: TARP -8 / AMPA Receptors

Certain analogs in this chemical space function as Negative Allosteric Modulators (NAMs) of AMPA receptors containing the auxiliary subunit TARP


-8 . This provides a pathway for treating epilepsy with reduced motor side effects compared to broad-spectrum AMPA antagonists.

Pathway NAAA NAAA Enzyme (Lysosomal) PEA PEA (Palmitoylethanolamide) NAAA->PEA Degrades PPAR PPAR-α (Nuclear Receptor) PEA->PPAR Activates Inhibitor Pyrazole Sulfonamide Analog Inhibitor->NAAA Inhibits Inflammation Inflammation & Pain (Neuropathic/Chronic) PPAR->Inflammation Suppresses

Figure 1: Mechanism of NAAA inhibition by pyrazole sulfonamide analogs.[3][5][7]

Comparative Efficacy Analysis

The efficacy of these analogs is determined by the regiochemistry of the pyrazole ring (1,4-dimethyl vs. 3,5-dimethyl) and the linker length (sulfonamide vs. methanesulfonamide).

A. The 1,4-Dimethyl vs. 3,5-Dimethyl Switch

Research indicates that while the 1,4-dimethyl-1H-pyrazol-5-yl motif is a viable binder, the 3,5-dimethyl-1H-pyrazol-4-yl isomer often yields superior potency and metabolic stability in NAAA inhibitors.

Analog SeriesCore StructureKey CompoundTarget Potency (

)
Metabolic Stability (

)
Series A (1,4-Dimethyl) 1,4-dimethyl-1H-pyrazol-5-yl-SO2-RCompound 6 0.34

M
(h-NAAA)
Moderate (Liver Microsomes)
Series B (3,5-Dimethyl) 3,5-dimethyl-1H-pyrazol-4-yl-SO2-RARN19689 0.042

M
(h-NAAA)
High (>60 min)
Series C (Linker Variant) (1,4-dimethyl...)-CH2 -SO2-RBuilding Block >1.0

M (Est.)
Low (Oxidative liability)

Key Insight: The shift from the 1,4-dimethyl-5-yl isomer (Series A) to the 3,5-dimethyl-4-yl isomer (Series B) typically results in a 10-fold increase in potency . This is attributed to optimized steric fit within the NAAA hydrophobic pocket and improved electrostatic interactions with the catalytic cysteine.

B. Pharmacokinetic Profile (ARN19689 as Reference)

ARN19689, the optimized analog, demonstrates the ceiling of efficacy for this scaffold class.

  • Lipophilicity (LogD): 2.5 (Ideal for CNS/Tissue penetration).

  • Selectivity: >100-fold selective over Acid Ceramidase (AC) and Fatty Acid Amide Hydrolase (FAAH).

  • In Vivo Efficacy: Oral administration (10-30 mg/kg) significantly reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain.

Experimental Protocols

To validate the efficacy of a new (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide analog, the following assays are standard.

Protocol 1: Fluorometric NAAA Enzymatic Assay

Use this assay to determine the


 of your analog.
  • Preparation: Recombinant human NAAA (h-NAAA) is expressed in HEK293 cells and purified.

  • Substrate: Use N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA) as the fluorogenic substrate.

  • Reaction:

    • Incubate h-NAAA (0.1

      
      g) with the test analog (1 nM – 10 
      
      
      
      M) in assay buffer (100 mM citrate/phosphate, pH 4.5, 3 mM DTT, 0.1% Triton X-100) for 30 minutes at 37°C.
    • Add PAMCA (5

      
      M) and incubate for another 30–60 minutes.
      
  • Detection: Measure fluorescence at

    
     nm / 
    
    
    
    nm.
  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol 2: Cellular PEA Accumulation Assay

Use this to verify target engagement in live cells.

  • Cell Line: U937 macrophage cells (high native NAAA expression).

  • Treatment: Treat cells with the analog (1

    
    M) or vehicle for 1–6 hours.
    
  • Extraction: Harvest cells, wash with PBS, and extract lipids using a chloroform/methanol (2:1) solution containing deuterated PEA (

    
    -PEA) as an internal standard.
    
  • Quantification: Analyze the organic phase via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Endpoint: Efficacy is defined as a statistically significant increase in intracellular PEA levels compared to vehicle.

Structural Optimization Logic (SAR)

The following diagram illustrates the decision tree for optimizing the (1,4-dimethyl-1H-pyrazol-5-yl)methanesulfonamide scaffold.

SAR Start Scaffold: (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide Mod1 Modification 1: Remove Methylene Linker (Direct Sulfonamide) Start->Mod1 Step 1 Mod2 Modification 2: Isomerization to 3,5-Dimethyl-4-yl Mod1->Mod2 Step 2 Result1 Result: Improved Metabolic Stability (No benzylic oxidation) Mod1->Result1 Result2 Result: Optimized Binding Fit (ARN19689 Series) Mod2->Result2

Figure 2: SAR evolution from the methanesulfonamide building block to potent NAAA inhibitors.

References

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[1][3]

  • Ribeiro, A., et al. (2015). A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation.[4] ACS Chemical Biology.[4]

  • K

    
    -8-Selective AMPA Receptor Antagonists. (Contextual reference for pyrazole sulfonamide scaffold utility in CNS). 
    

Sources

A Comparative Guide to the Bioactivity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of the novel compound, (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to elucidating the compound's potential therapeutic efficacy by comparing it against established alternatives. The experimental design herein is structured to ensure scientific integrity and to provide a robust foundation for further investigation.

The core structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide integrates two key pharmacophores: a pyrazole ring and a methanesulfonamide group. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The methanesulfonamide moiety is also a critical functional group in drug design, often contributing to target binding and favorable pharmacokinetic properties.[4][5] This strategic combination suggests a high probability of significant biological activity for the title compound, particularly in the realms of anti-inflammatory and anticancer applications.

This guide will detail a validation workflow, commencing with broad-spectrum bioactivity screening and progressing to more specific mechanistic assays. We will compare the performance of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide against Celecoxib, a selective COX-2 inhibitor with both pyrazole and sulfonamide-like features, and a representative pyrazole-containing kinase inhibitor.

Comparative Bioactivity Validation Workflow

The following workflow is designed to systematically evaluate the bioactivity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Cellular & Molecular Analysis cluster_phase4 Phase 4: Comparative Data Analysis P1_1 Compound Synthesis & Characterization P1_2 In Vitro Cytotoxicity Assay (e.g., MTT Assay) P1_1->P1_2 Test Compound P2_1 COX-1/COX-2 Inhibition Assay P1_2->P2_1 Non-toxic Concentrations P2_2 Kinase Inhibition Panel P1_2->P2_2 Non-toxic Concentrations P3_1 Pro-inflammatory Cytokine Quantification (e.g., ELISA for PGE2, TNF-α) P2_1->P3_1 P3_2 Western Blot for Pathway Analysis (e.g., p-ERK, p-AKT) P2_2->P3_2 P4_1 IC50/EC50 Determination P3_1->P4_1 P3_2->P4_1 P4_2 Selectivity Profiling P4_1->P4_2 P4_3 Structure-Activity Relationship (SAR) Insights P4_2->P4_3 pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Proliferation Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Test_Compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Test_Compound->COX2 Inhibition? Test_Compound->RTK Inhibition?

Figure 2: Potential signaling pathways modulated by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial bioactivity validation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. The proposed experiments will generate crucial data to ascertain its cytotoxic profile and to probe its potential as a COX inhibitor or a kinase inhibitor. A strong inhibitory effect in either of these assays, coupled with low cytotoxicity in normal cells, would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation or cancer. The comparative approach against established drugs like Celecoxib will provide a clear benchmark for its potential therapeutic value.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2023). EPJ Web of Conferences. Retrieved from [Link]

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). PubMed. Retrieved from [Link]

  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. (2009). PubMed. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

Sources

Reproducibility of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrazole sulfonamide moiety is a well-established pharmacophore present in a variety of therapeutic agents, most notably in selective COX-2 inhibitors like celecoxib. The specific substitution pattern of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide presents a unique scaffold for further chemical exploration and drug discovery efforts. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for biological screening and lead optimization. This guide will focus on a primary, robust synthetic route and explore viable alternatives, providing detailed experimental procedures and comparative analysis.

Proposed Primary Synthetic Route: A Two-Step Approach

The most logical and established pathway to (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves a two-step sequence: the synthesis of the precursor 1,4-dimethyl-1H-pyrazole, followed by its sulfamoylation.

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole

The synthesis of the pyrazole core is a well-documented process, typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 1,4-dimethyl-1H-pyrazole, a plausible and efficient method involves the reaction of N-methylhydrazine with a suitable four-carbon building block.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole

  • Materials: N-methylhydrazine, 3-methyl-2,4-pentanedione, Ethanol.

  • Procedure:

    • To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add N-methylhydrazine (1.1 eq) dropwise at room temperature.

    • The reaction is typically exothermic. Stir the mixture for 4-6 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel to yield 1,4-dimethyl-1H-pyrazole.

Step 2: Sulfonamidation of 1,4-Dimethyl-1H-pyrazole

The introduction of the sulfonamide group at the C5 position of the pyrazole ring is the critical step. This is typically achieved in a two-stage process within the same reaction vessel: formation of the sulfonyl chloride followed by amination.

Experimental Protocol: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

  • Materials: 1,4-Dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Dichloromethane (DCM), Aqueous ammonia.

  • Procedure:

    • In a fume hood, to a stirred solution of chlorosulfonic acid (5.0 eq) in dichloromethane (DCM) at 0 °C, slowly add 1,4-dimethyl-1H-pyrazole (1.0 eq).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the sulfonyl chloride formation should be monitored by TLC.

    • Cool the reaction mixture back to 0 °C and cautiously add thionyl chloride (1.5 eq). Stir at room temperature for 1 hour to ensure complete conversion to the sulfonyl chloride.

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (excess) and cool it in an ice bath.

    • Slowly and carefully, add the reaction mixture containing the 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride to the cold ammonia solution with vigorous stirring. An exothermic reaction will occur, and a precipitate should form.

    • Continue stirring for an additional 1-2 hours at room temperature.

    • Filter the solid precipitate and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

Visualizing the Synthetic Workflow

Synthetic Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Sulfonamidation N-methylhydrazine N-methylhydrazine Condensation Condensation N-methylhydrazine->Condensation 3-methyl-2,4-pentanedione 3-methyl-2,4-pentanedione 3-methyl-2,4-pentanedione->Condensation 1,4-Dimethyl-1H-pyrazole 1,4-Dimethyl-1H-pyrazole 1,4-Dimethyl-1H-pyrazole_start 1,4-Dimethyl-1H-pyrazole 1,4-Dimethyl-1H-pyrazole->1,4-Dimethyl-1H-pyrazole_start Intermediate Condensation->1,4-Dimethyl-1H-pyrazole Ethanol, RT Sulfonyl_Chloride 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride 1,4-Dimethyl-1H-pyrazole_start->Sulfonyl_Chloride 1. ClSO3H, DCM 2. SOCl2 Final_Product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Sulfonyl_Chloride->Final_Product Aqueous NH3

Caption: Proposed two-step synthesis of the target compound.

Comparative Analysis of Synthetic Routes

Method Starting Materials Reagents Pros Cons Predicted Yield
Primary Route 1,4-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride, AmmoniaWell-established chemistry, readily available reagents.Use of highly corrosive and hazardous reagents.Good to Excellent
Alternative Route 1 Substituted Hydrazine and a β-ketosulfoneBasePotentially a one-pot synthesis.Availability and stability of the β-ketosulfone starting material may be a challenge.Moderate
Alternative Route 2 5-Amino-1,4-dimethyl-1H-pyrazoleSodium nitrite, Sulfur dioxide, Copper catalystAvoids the direct use of chlorosulfonic acid.Multi-step synthesis of the starting aminopyrazole is required.Moderate to Good

Expected Characterization Data

Based on data from structurally similar pyrazole sulfonamides, the following characteristics for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide can be anticipated:

Analysis Expected Result
Appearance White to off-white solid
Melting Point 150-170 °C (predicted range)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~4.8 (br s, 2H, NH₂), ~3.8 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~148 (C=N), ~140 (C-SO₂NH₂), ~130 (C-CH₃), ~110 (CH), ~40 (N-CH₃), ~12 (C-CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ expected at 176.06

Discussion of Alternative Synthetic Strategies

Alternative Route 1: Cyclization with a β-Ketosulfone

This approach involves the condensation of a substituted hydrazine, in this case, methylhydrazine, with a β-ketosulfone. This could potentially be a more direct, one-pot synthesis of the pyrazole sulfonamide core. However, the synthesis of the required β-ketosulfone precursor may be non-trivial and could involve multiple steps, diminishing the overall efficiency of this route.

Alternative_Route_1 Methylhydrazine Methylhydrazine Cyclization Cyclization Methylhydrazine->Cyclization beta-Ketosulfone beta-Ketosulfone beta-Ketosulfone->Cyclization Final_Product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Cyclization->Final_Product Base, Heat

Caption: One-pot cyclization approach.

Alternative Route 2: Sandmeyer-type Sulfonamidation

This strategy would begin with 5-amino-1,4-dimethyl-1H-pyrazole. A Sandmeyer-type reaction involving diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst could yield the sulfonyl chloride. Subsequent amination would provide the final product. While this method avoids the use of chlorosulfonic acid, it necessitates the synthesis of the starting aminopyrazole, which adds steps to the overall sequence.

Alternative_Route_2 Aminopyrazole 5-Amino-1,4-dimethyl-1H-pyrazole Diazonium_Salt Diazonium Salt Aminopyrazole->Diazonium_Salt NaNO2, HCl Sulfonyl_Chloride 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO2, Cu catalyst Final_Product (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Sulfonyl_Chloride->Final_Product Aqueous NH3

Caption: Sandmeyer-type sulfonamidation pathway.

Conclusion and Recommendations

For the reproducible synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, the proposed two-step primary route offers the most reliable and well-precedented approach. The starting materials and reagents are commercially available, and the reaction conditions are standard in organic synthesis laboratories. While the use of chlorosulfonic acid and thionyl chloride requires appropriate safety precautions, the methodology is robust. The alternative routes provide conceptually different pathways that may be advantageous under specific circumstances, such as the availability of starting materials or the need to avoid certain hazardous reagents. It is recommended that researchers initially pursue the primary synthetic route, using the provided protocol as a guide. Careful monitoring of the reaction progress and thorough characterization of the final product are essential for ensuring the synthesis of high-purity (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide for downstream applications.

References

  • Synthesis of pyrazole derivatives. Organic Chemistry Portal. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link][1]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link][2]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link][3]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link][4]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and Related COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its efficacy and safety profile. This guide provides an in-depth technical comparison of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide's potential cross-reactivity, contextualized through the well-documented profile of Celecoxib, a structurally related and clinically significant selective COX-2 inhibitor. By examining the principles of cyclooxygenase (COX) inhibition and sulfonamide reactivity, we can establish a framework for assessing the off-target potential of this and similar pyrazole-based compounds.

The Pyrazole-Sulfonamide Scaffold: A Cornerstone of COX-2 Inhibition

The pyrazole ring coupled with a sulfonamide moiety is a privileged scaffold in medicinal chemistry, most notably embodied by Celecoxib (Celebrex®).[1][2] This diaryl-substituted pyrazole structure is a nonsteroidal anti-inflammatory drug (NSAID) designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][3] Understanding the mechanism of Celecoxib provides a crucial baseline for evaluating novel derivatives like (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

The primary therapeutic action of these compounds lies in their ability to block the conversion of arachidonic acid into prostaglandin precursors, which are key mediators of pain and inflammation.[1][2][3] The rationale for developing selective COX-2 inhibitors was to mitigate the gastrointestinal side effects associated with traditional NSAIDs (e.g., ibuprofen, naproxen), which non-selectively inhibit both COX-1 and COX-2.[1][4] The COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa and in platelet aggregation.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5]

The selectivity of compounds like Celecoxib for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes.[4] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket present in the COX-2 active site, a feature absent in COX-1.[1][3] This structural distinction is the foundation of its targeted anti-inflammatory and analgesic effects.[1][2]

Visualizing the Prostaglandin Synthesis Pathway and NSAID Inhibition

To appreciate the significance of COX-2 selectivity, it is essential to visualize the prostaglandin synthesis pathway and the points of intervention for different classes of NSAIDs.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, PGI2, etc.) Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases (Inflammation, Pain, Fever) Thromboxane A2 Thromboxane A2 (Platelet Aggregation) Prostaglandin H2 (PGH2)->Thromboxane A2 Protective Prostaglandins Protective Prostaglandins (Gastric Mucosa) Prostaglandin H2 (PGH2)->Protective Prostaglandins Non-selective NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) Non-selective NSAIDs->Arachidonic Acid Inhibit COX-1 & COX-2 Selective COX-2 Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective COX-2 Inhibitors->Arachidonic Acid Inhibit COX-2

Caption: Differential inhibition of the prostaglandin synthesis pathway by NSAIDs.

Comparative Cross-Reactivity Profiles

A critical aspect of drug development is understanding a compound's potential for cross-reactivity, which can lead to adverse drug reactions. For pyrazole-sulfonamide compounds, two main areas of concern are hypersensitivity reactions related to NSAID intolerance and allergies to sulfonamide antibiotics.

Cross-Reactivity with Other NSAIDs

Patients with a history of hypersensitivity to aspirin or other non-selective NSAIDs can be broadly categorized into those with respiratory reactions (aspirin-exacerbated respiratory disease, AERD) and those with cutaneous reactions (urticaria/angioedema).[6][7] These reactions are often not IgE-mediated allergies but rather a pharmacological consequence of COX-1 inhibition.[6]

Given that selective COX-2 inhibitors like Celecoxib largely spare COX-1 at therapeutic doses, they are often well-tolerated in patients with hypersensitivity to non-selective NSAIDs.[6][8] However, cross-reactivity is not entirely absent.

Compound ClassPrimary Target(s)Typical Cross-Reactivity with Non-selective NSAIDsReference
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen)COX-1 and COX-2High[7]
Celecoxib (Selective COX-2 Inhibitor)Primarily COX-2Low (approx. 3.29% reaction rate in challenged patients)[6]
Meloxicam (Preferential COX-2 Inhibitor)COX-2 > COX-1Higher than selective inhibitors (approx. 4.72%)[6]
(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Presumed COX-2Hypothetical: Low, assuming high COX-2 selectivity

Based on its structure, it is reasonable to hypothesize that (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide will exhibit a cross-reactivity profile similar to that of Celecoxib, provided it maintains high selectivity for COX-2. Experimental verification is, of course, essential.

The Sulfonamide Moiety: A Tale of Two Structures

The presence of a sulfonamide group in Celecoxib has raised concerns about potential cross-reactivity in patients with a known allergy to sulfonamide antibiotics (e.g., sulfamethoxazole). However, extensive research has shown that such cross-reactivity is highly unlikely.[9] This is due to fundamental structural differences between the two classes of sulfonamides:

  • Aromatic Amine: Antimicrobial sulfonamides possess an aromatic amine group at the N4 position, which is a key structural component implicated in allergic reactions. Non-antimicrobial sulfonamides like Celecoxib lack this feature.[9]

  • N1-Substituent Ring: The presence of a substituted ring at the N1 position in antimicrobial sulfonamides is also crucial for the allergic response.[9]

The compound (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, like Celecoxib, is a non-antimicrobial sulfonamide and lacks the structural motifs associated with sulfonamide antibiotic allergies. Therefore, cross-reactivity with this class of drugs is not expected.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the cross-reactivity profile of a novel pyrazole-sulfonamide compound, a tiered approach is recommended.

Workflow for Cross-Reactivity Assessment

Cross-Reactivity Assessment Workflow start Novel Pyrazole-Sulfonamide Compound enzymatic Step 1: In Vitro COX-1/COX-2 Enzymatic Assays start->enzymatic selectivity Determine IC50 values and calculate selectivity index enzymatic->selectivity cellular Step 2: Cellular Assays (e.g., whole blood assay) selectivity->cellular If highly selective preclinical Step 3: In Vivo Preclinical Models (e.g., rodent models of inflammation and gastric irritation) cellular->preclinical clinical Step 4: Clinical Evaluation (Oral Provocation Tests in controlled setting) preclinical->clinical end Characterized Cross-Reactivity Profile clinical->end

Caption: A tiered workflow for assessing the cross-reactivity of a novel COX inhibitor.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the compound's inhibitory potency (IC50) against purified COX-1 and COX-2 enzymes.

Objective: To quantify the 50% inhibitory concentration (IC50) for the test compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound ((1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide)

  • Reference compounds (Celecoxib, Ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin screening EIA kit (for detection of PGE2)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired concentration.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference compounds in DMSO, followed by a final dilution in the assay buffer.

  • Reaction Incubation: To each well of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the diluted compound. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further 10 minutes at 37°C.

  • Stop Reaction: Add a solution of hydrochloric acid to stop the reaction.

  • Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Supervised Oral Provocation Test (Clinical Setting)

This is the gold standard for confirming tolerability in patients with a history of NSAID hypersensitivity. This procedure must only be performed by trained medical professionals in a facility equipped to handle severe allergic reactions.

Objective: To safely assess the tolerability of a selective COX-2 inhibitor in a patient with a confirmed history of hypersensitivity to non-selective NSAIDs.

Patient Selection:

  • Confirmed history of NSAID-induced urticaria/angioedema or respiratory reaction.

  • The patient must be in a stable condition with no active symptoms of their underlying condition (e.g., asthma, chronic urticaria) for at least 24 hours.

  • Informed consent is mandatory.

Procedure:

  • Baseline Assessment: Record the patient's baseline vital signs, including blood pressure, heart rate, respiratory rate, and peak expiratory flow rate (for patients with respiratory disease). Perform a physical examination of the skin.

  • Placebo Administration: Administer a placebo capsule and monitor the patient for 60-90 minutes for any changes from baseline.

  • Initial Dose: If no reaction to the placebo occurs, administer a low starting dose of the test drug (e.g., 25-50% of the therapeutic dose).

  • Monitoring: Monitor the patient closely for at least 2 hours. Record vital signs and perform physical examinations every 30 minutes.

  • Escalating Dose: If no reaction is observed, administer the remaining portion of the therapeutic dose.

  • Final Observation: Continue to monitor the patient for a minimum of 2-4 hours after the final dose.

  • Positive Reaction Criteria: A positive reaction is defined by the appearance of objective signs (e.g., urticaria, angioedema, a significant drop in FEV1) and/or subjective symptoms consistent with their previous reaction.

  • Management of Reactions: If a reaction occurs, the test is immediately stopped, and appropriate medical treatment (e.g., antihistamines, corticosteroids, epinephrine) is administered.

Conclusion

While (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is not a widely characterized compound, its structural similarity to Celecoxib provides a strong basis for a hypothetical cross-reactivity profile. It is anticipated to exhibit high selectivity for COX-2 over COX-1, and consequently, a low rate of cross-reactivity in individuals with hypersensitivity to non-selective NSAIDs. Furthermore, due to the absence of the key structural motifs found in antimicrobial sulfonamides, cross-reactivity with sulfa drugs is not expected.

This guide provides the scientific rationale and a clear experimental framework for validating these hypotheses. For any novel compound entering drug development, a thorough and systematic evaluation of its selectivity and cross-reactivity is not merely a regulatory requirement but a fundamental component of ensuring patient safety and therapeutic success.

References

  • Wikipedia. Celecoxib. [Link]

  • Ghosh, R. et al. (2024). Celecoxib. StatPearls. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Li, L., & Laidlaw, T. M. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Teaching Resource Centre. Prostaglandin synthesis. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]

  • Wikipedia. Prostaglandin. [Link]

  • Do, H. J., et al. (2014). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research. [Link]

  • Shah, S., & Td, D. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. US Pharmacist. [Link]

  • Önses, M. S., & Becer, E. (2022). The safety of celecoxib in cutaneous hypersensitivity reactions with nonsteroidal anti-inflammatory drugs: a single-center care experience. Advances in Dermatology and Allergology. [Link]

  • Dr. Oracle. (2025). Is there cross-reactivity between an allergy to Celebrex (celecoxib) and Bactrim (trimethoprim/sulfamethoxazole)? [Link]

Sources

The Architectural Nuances of Pyrazole Sulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide delves into the intricate structure-activity relationships (SAR) of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and its analogues, offering a comparative analysis of their performance against various biological targets. By dissecting the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design potent and selective pyrazole sulfonamide-based inhibitors.

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities.[1][2] When coupled with a sulfonamide moiety, a well-established pharmacophore in numerous drugs, the resulting scaffold gains the ability to interact with a diverse array of biological targets, including enzymes and receptors.[3][4] This guide will explore the SAR of this compound class by examining key substitutions on both the pyrazole ring and the sulfonamide group, supported by experimental data from seminal studies.

Deciphering the Pyrazole Core: Impact of Substitution on Activity

The substitution pattern on the pyrazole ring is a critical determinant of biological activity and selectivity. Variations at the N1, C3, C4, and C5 positions can profoundly influence the compound's interaction with its target protein.

N1-Substitution: A Handle for Modulating Potency and Selectivity

The N1 position of the pyrazole ring is frequently a site for introducing diversity. The nature of the substituent at this position can dictate the overall orientation of the molecule within a binding pocket and influence key interactions. For instance, in the context of carbonic anhydrase (CA) inhibitors, the N1-substituent plays a crucial role in establishing isoform selectivity.[5][6] Studies have shown that bulky aromatic or heteroaromatic groups at N1 can enhance inhibitory activity against specific CA isoforms.[5]

C3 and C5-Substitutions: The Gateway to Target Engagement

The substituents at the C3 and C5 positions of the pyrazole ring often directly engage with the target protein's active site. The size, electronics, and hydrogen bonding potential of these groups are paramount for achieving high potency. In the development of acetohydroxyacid synthase (AHAS) inhibitors, for example, the introduction of a substituted phenyl ring at the C5 position was found to be crucial for activity.[7][8] Molecular docking studies revealed that this phenyl group inserts into a hydrophobic pocket, forming favorable van der Waals interactions.[8] Similarly, for inhibitors of meprin α and β, the nature of the aryl moieties at positions 3 and 5 was critical for inhibitory potency and selectivity.[9][10]

C4-Substitution: Fine-Tuning Physicochemical Properties

While often less directly involved in target binding, the C4 position offers a valuable site for modifying the physicochemical properties of the compound, such as solubility and metabolic stability. In some cases, substitution at C4 can also influence the overall conformation of the molecule, indirectly affecting its binding affinity. For instance, the introduction of a methyl group at the C4 position, as seen in the topic compound, can impact the molecule's lipophilicity and potentially its pharmacokinetic profile.

The Sulfonamide Moiety: More Than Just a Zinc-Binding Group

The sulfonamide group is a classic zinc-binding pharmacophore, essential for the activity of many enzyme inhibitors, particularly carbonic anhydrases.[11][12] However, its role extends beyond simple metal chelation. The sulfonamide can also participate in hydrogen bonding interactions with amino acid residues in the active site, further anchoring the inhibitor.

Methanesulfonamide vs. Benzenesulfonamide: A Comparative Analysis

The choice between a methanesulfonamide, as in the topic compound, and a more traditional benzenesulfonamide can have significant implications for activity and selectivity. While the benzenesulfonamide group offers opportunities for further substitution to enhance interactions with the target, the smaller methanesulfonamide group may be advantageous in sterically constrained active sites. The SAR of pyrazole-based benzene sulfonamides as carbonic anhydrase inhibitors has been extensively studied, revealing that substitutions on the benzene ring can dramatically affect inhibitory potency against different isoforms.[11][13]

Comparative Analysis: Pyrazole Sulfonamides Across Different Target Classes

The versatility of the pyrazole sulfonamide scaffold is evident in its activity against a wide range of biological targets. The following table summarizes the key SAR findings for this compound class against different enzymes.

Target EnzymeKey SAR ObservationsRepresentative IC50/Ki ValuesReferences
Acetohydroxyacid Synthase (AHAS) - A substituted phenyl group at the pyrazole C5 position is crucial for activity. - The sulfonamide linker to an aryl group is essential.Compound 3b showed 81% rape root length inhibition at 100 mg/L.[7][8]
Carbonic Anhydrases (CAs) - The sulfonamide group acts as a zinc-binding anchor. - Substitutions on the pyrazole N1 and C3/C5 positions, as well as the benzene ring of benzenesulfonamides, dictate isoform selectivity.Compound 4k inhibited hCAII with an IC50 of 0.24 µM.[13] Compound 4j inhibited hCAIX with an IC50 of 0.15 µM.[13][5][6][11][12][13]
Cyclooxygenase-2 (COX-2) - A diarylpyrazole scaffold is a common feature of selective COX-2 inhibitors. - The sulfonamide or a similar acidic group at the para-position of one of the aryl rings is required for activity.A benzothiophen-2-yl pyrazole derivative showed a COX-2 IC50 of 0.01 µM.[14][14][15]
Meprin α and β - 3,5-diarylpyrazoles show high potency. - Modifications at positions 3 and 5 modulate inhibitory activity and selectivity.3,5-diphenylpyrazole (7a ) exhibited low nanomolar inhibition against meprin α.[9][10]

Experimental Protocols: A Guide to Evaluating Pyrazole Sulfonamide Activity

To facilitate further research and comparative studies, this section provides standardized protocols for key assays used to evaluate the biological activity of pyrazole sulfonamides.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in HEPES buffer.

  • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the test compound solution, and 20 µL of the hCA enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Monitor the increase in absorbance at 400 nm for 10 minutes at room temperature.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Whole-Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of pyrazole sulfonamides against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Logic: Synthesis and SAR Workflow

The following diagrams illustrate the general synthetic strategy for pyrazole sulfonamides and the logical flow of a typical SAR study.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Diketone/Ketoester D Pyrazole Formation (Condensation) A->D B Hydrazine B->D C Chlorosulfonic Acid E Sulfonylation D->E Reacts with C F Amidation E->F G (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and Analogues F->G

Caption: General synthetic workflow for pyrazole sulfonamides.

SAR_Logic A Identify Lead Compound (e.g., (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide) B Systematic Modification of Pyrazole Ring (N1, C3, C4, C5) A->B C Systematic Modification of Sulfonamide Moiety A->C D Biological Evaluation (In vitro & In vivo assays) B->D C->D E Analyze Data & Establish SAR D->E F Design Next Generation of Compounds E->F F->B Iterative Optimization F->C

Caption: Logical flow of a structure-activity relationship study.

Conclusion and Future Directions

The (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on related pyrazole sulfonamides provides a solid foundation for understanding the key structural features that govern their biological activity. Future research should focus on exploring a wider range of substitutions on both the pyrazole ring and the sulfonamide moiety to fine-tune potency and selectivity against specific targets. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyrazole sulfonamide inhibitors with improved efficacy and safety profiles.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anh. RSC Publishing.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

  • Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Taylor & Francis Online.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

  • Aromatic Bioisosteres. Cambridge MedChem Consulting.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

  • Pyrazoles in Drug Discovery. PharmaBlock.

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. PubChem.

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.

Sources

In vivo vs in vitro activity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the In Vitro and In Vivo Activity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and Related Pyrazole Sulfonamide Analogs

Abstract

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, a representative member of the pyrazole sulfonamide class of compounds. While public data on this specific molecule is limited, this document synthesizes available information on structurally similar pyrazole sulfonamides to construct a predictive framework for its biological evaluation. We delve into the critical disparities often observed between cell-based assays and whole-organism studies, offering expert insights into the experimental design, data interpretation, and potential pitfalls in the early-stage drug discovery process. This analysis is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics.

Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring system, fused with a sulfonamide moiety, represents a privileged scaffold in medicinal chemistry. This structural motif is present in a diverse array of clinically significant drugs, including the well-known COX-2 inhibitor, celecoxib. The inherent chemical properties of pyrazole sulfonamides—such as their ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets—make them attractive candidates for the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a specific analog within this broad class. While detailed public studies on this exact molecule are not available, its structure suggests potential activity against various kinases or other ATP-binding proteins, a common target profile for pyrazole-containing compounds. This guide will, therefore, use data from closely related pyrazole sulfonamides as a proxy to illustrate the crucial process of translating in vitro potency into in vivo efficacy.

Establishing the In Vitro Profile: A Foundation of Cellular Activity

The initial assessment of any potential drug candidate begins with a battery of in vitro assays. These experiments are designed to determine the compound's direct effect on a purified biological target or a cellular system in a controlled environment.

Primary Target Engagement & Potency

The first step is to confirm that (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide interacts with its intended molecular target. For a hypothetical kinase target, this would involve:

  • Biochemical Assays: These assays utilize purified, recombinant enzymes to measure the direct inhibition of catalytic activity. Common formats include FRET, luminescence (e.g., ADP-Glo), or radioactive filter-binding assays. The primary output is the IC50 value , the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Cell-Based Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target within a cellular context. This is a critical step to ensure that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.

Table 1: Hypothetical In Vitro Activity Profile of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Biochemical Kinase AssayKinase XIC5050 nM
Cell Proliferation AssayCancer Cell Line YGI50500 nM
CETSACancer Cell Line YTagg2.5 °C Shift at 1 µM
Cellular Functional Assays

Beyond direct target binding, it is essential to measure the compound's effect on cellular pathways and functions.

  • Cell Proliferation/Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo are used to determine the compound's impact on cell growth and survival. The output is typically a GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

  • Pathway Modulation Analysis: Western blotting or ELISA can be employed to measure the phosphorylation status of downstream substrates, confirming that the compound's engagement with its target translates into the desired modulation of intracellular signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical luminescent-based assay to determine the IC50 of a test compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in DMSO, followed by a further dilution in assay buffer to create a 4X compound plate.

  • Assay Procedure:

    • Add 5 µL of 4X compound solution to a 384-well plate.

    • Add 10 µL of 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for 1 hour at 30°C.

    • Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Purified Kinase b4 Kinase Reaction b1->b4 b2 Test Compound b2->b4 b3 ATP/Substrate b3->b4 b5 IC50 Determination b4->b5 c1 Cancer Cell Line b5->c1 Proceed if potent c2 Compound Treatment c1->c2 c3 Target Engagement (CETSA) c2->c3 c4 Pathway Analysis (Western Blot) c2->c4 c5 Viability Assay (MTS) c2->c5 c6 GI50 Determination c5->c6

Caption: Workflow for in vitro characterization of a kinase inhibitor.

The Transition to In Vivo Models: Navigating the Complexities of a Whole Organism

A potent in vitro compound does not guarantee in vivo efficacy. The physiological environment of a living organism presents numerous barriers and metabolic processes that can significantly alter a compound's activity.

ADME & Pharmacokinetics: Will the Compound Reach its Target?

Before initiating efficacy studies, it is crucial to understand the compound's A bsorption, D istribution, M etabolism, and E xcretion (ADME) properties.

  • Solubility and Permeability: Poor aqueous solubility can limit absorption, while low permeability can prevent the compound from crossing biological membranes.

  • Metabolic Stability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to a short half-life and low exposure. In vitro assays using liver microsomes or hepatocytes can predict this.

  • Pharmacokinetics (PK): A single-dose PK study in rodents is essential to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC). This data informs the dosing regimen for efficacy studies.

Table 2: Hypothetical Pharmacokinetic Profile of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide in Mice (10 mg/kg, Oral Gavage)

ParameterValue (Hypothetical)Implication
Cmax1.5 µMPeak concentration exceeds the cellular GI50.
Tmax2 hoursRelatively rapid absorption.
t1/24 hoursMay require twice-daily dosing for sustained coverage.
AUC6 µM*hModerate overall exposure.
Bioavailability30%Acceptable oral absorption.
In Vivo Efficacy (Pharmacodynamics)

The ultimate test is whether the compound can exert its intended therapeutic effect in a disease model, such as a tumor xenograft model for an anti-cancer agent.

  • Model Selection: The choice of animal model is critical. For oncology, this could be a subcutaneous xenograft where human cancer cells are implanted under the skin of an immunodeficient mouse.

  • Dosing and Schedule: Based on the PK data, a dosing regimen is established to maintain plasma concentrations above the target IC50 or GI50 for a significant period.

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI). Other endpoints can include survival, biomarkers of target engagement in the tumor tissue, and assessment of side effects (e.g., body weight loss).

Experimental Protocol: Murine Subcutaneous Xenograft Study
  • Cell Implantation:

    • Culture Cancer Cell Line Y in vitro.

    • Harvest and resuspend cells in a suitable medium (e.g., Matrigel).

    • Inject 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment and vehicle control groups.

  • Treatment Administration:

    • Prepare a formulation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide suitable for the chosen route of administration (e.g., oral gavage).

    • Administer the compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., 20 mg/kg, twice daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for biomarker analysis (e.g., Western blot for downstream pathway modulation) to confirm target engagement in vivo.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

InVivo_Funnel cluster_adme ADME & PK Screening cluster_efficacy In Vivo Efficacy Model vitro Potent 'In Vitro' Compound (IC50 = 50 nM) solubility Aqueous Solubility vitro->solubility Transition permeability Permeability (PAMPA) solubility->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism pk_study Rodent PK Study (AUC, t1/2) metabolism->pk_study model Xenograft Model Setup pk_study->model Proceed if PK is favorable dosing Dosing Regimen Design model->dosing tgi Tumor Growth Inhibition (TGI) dosing->tgi biomarker Target Engagement Biomarkers tgi->biomarker

Comparative Analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-based optimization, NAAA inhibition, and Scaffold Selectivity

Executive Summary: The Scaffold at a Glance

The (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide moiety represents a privileged structural motif in modern medicinal chemistry, distinct from its more famous 1,5-diarylpyrazole cousins (e.g., Celecoxib). While the 1,5-regioisomers are classically associated with COX-2 inhibition and T-type calcium channel blockade, the 1,4-dimethyl-5-sulfonyl configuration has emerged as a critical "headgroup" for targeting N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) .

This guide objectively compares the performance of 1,4-dimethyl-substituted derivatives against alternative pyrazole scaffolds. Experimental data highlights this specific regioisomer's utility in generating potent, non-covalent NAAA inhibitors for the treatment of neuropathic pain and inflammation, offering a superior safety profile by avoiding off-target COX-2 activity.

Mechanistic Grounding: The NAAA Pathway

To understand the utility of this scaffold, one must first understand the biological target. NAAA is a cysteine hydrolase localized in lysosomes that degrades Palmitoylethanolamide (PEA) , an endogenous lipid mediator.

  • The Therapeutic Goal: Inhibit NAAA

    
     Elevate endogenous PEA levels 
    
    
    
    Activate PPAR-
    
    
    
    
    Anti-inflammatory and Analgesic effects.
  • The Scaffold's Role: The (1,4-dimethyl-1H-pyrazol-5-yl)methanesulfonamide fragment mimics the transition state required to bind the NAAA active site without forming a covalent bond, a significant advantage over earlier covalent inhibitors (beta-lactones) that suffered from chemical instability.

Diagram 1: The PEA-NAAA Signaling Axis

NAAA_Pathway PEA Palmitoylethanolamide (PEA) (Endogenous Anti-inflammatory) NAAA NAAA Enzyme (Lysosomal Cysteine Hydrolase) PEA->NAAA Substrate PPAR PPAR-alpha Activation PEA->PPAR Agonism Degradation Palmitic Acid + Ethanolamine (Inactive) NAAA->Degradation Hydrolysis Inhibitor (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide Derivatives Inhibitor->NAAA Inhibition (IC50 < 50 nM) Effect Analgesia & Anti-inflammation PPAR->Effect Transcription Reg.

Caption: Inhibition of NAAA by 1,4-dimethylpyrazole sulfonamides prevents PEA degradation, restoring endogenous analgesia via PPAR-alpha.

Comparative Profiling: 1,4-Dimethyl vs. Alternatives

The choice of the 1,4-dimethyl substitution pattern is not arbitrary. It is the result of rigorous Structure-Activity Relationship (SAR) optimization.[1] Below is a comparison of this specific scaffold against other common pyrazole arrangements.

Table 1: Scaffold Selectivity and Potency Profile
Feature1,4-Dimethyl-1H-pyrazol-5-yl 1,5-Diaryl-pyrazol-3-yl 1,3-Dimethyl-1H-pyrazol-5-yl
Primary Target NAAA (IC50: ~40 nM for leads)COX-2 / Cav3.2 Weak NAAA / General
Key Drug Example ARN19689 (Lead Compound)Celecoxib / ZonisamideFragment Libraries
Mechanism Non-covalent Competitive InhibitionAllosteric / Channel BlockadeLow Affinity Binding
COX-2 Selectivity High (Inactive > 10 µM)Low (Potent Inhibitor)Moderate
Metabolic Stability High (Blocked C4 position)Moderate (C4 oxidation risk)Low (C4 unsubstituted)
Solubility Moderate (Lipophilic Head)Low (Highly Lipophilic)High
Why the 1,4-Dimethyl Regioisomer Wins for NAAA:
  • Steric Fit: The methyl group at the C4 position (1,4 -dimethyl) fills a specific hydrophobic pocket in the NAAA active site, improving potency by 10-fold compared to the unsubstituted C4 analog.

  • Metabolic Blocking: The C4 position on pyrazoles is a metabolic "hotspot" for oxidation. Methylating this position blocks CYP450-mediated degradation, prolonging half-life.

  • Selectivity: Unlike the 1,5-diaryl motif (Celecoxib), the 1,4-dimethyl motif is too small and polar to effectively inhibit COX-2, reducing cardiovascular and gastrointestinal side effect risks.

Experimental Data: From Fragment to Lead

The following data summarizes the optimization campaign transforming the raw fragment into a potent inhibitor (Source: J. Med. Chem. SAR studies).[1]

  • Fragment 1: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

    • NAAA IC50: > 50 µM (Inactive as standalone)

  • Compound 39: 1,4-dimethyl-pyrazole-sulfonyl linked to 8-azabicyclo[3.2.1]octane

    • NAAA IC50: 1.09 µM[2]

  • Compound 50 (ARN19689): Optimized Lead (Ethoxymethyl-pyrazine tail)

    • NAAA IC50:0.042 µM (42 nM)

    • Selectivity: >250-fold vs. Acid Ceramidase (AC) and FAAH.

Interpretation: The sulfonamide group acts as the "anchor," but the 1,4-dimethylpyrazole headgroup provides the necessary orientation. The massive jump in potency (Fragment


 Compound 50) confirms that while the fragment itself has low affinity, it is the essential recognition element when properly linked to a lipophilic tail.
Experimental Protocols
Protocol A: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamides

Context: This protocol describes the coupling of the sulfonyl chloride headgroup to an amine tail (e.g., piperidine or azabicyclo ring).

Materials:

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1202766-96-8)

  • Amine substrate (e.g., 4-aminopiperidine derivative)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Methodology:

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Et3N (3.0 equiv) and cool the mixture to 0°C.

  • Coupling: Dropwise add a solution of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.1 equiv) in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 5:95) or LC-MS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Self-Validation Check:

  • Success Indicator: Disappearance of the sulfonyl chloride peak (highly reactive) and formation of a stable sulfonamide peak in LC-MS (M+1).

  • Common Pitfall: Regioisomer contamination. Ensure the starting material is confirmed 1,4-dimethyl via NOESY NMR (interaction between N-Methyl and C5-substituents).

Protocol B: Fluorometric NAAA Activity Assay

Context: To verify biological activity of the synthesized derivative.

  • Substrate: Use N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA) . This is a fluorogenic substrate cleaved by NAAA.

  • Buffer: 50 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Lysosomal pH is critical).

  • Procedure:

    • Incubate recombinant human NAAA (25 ng/well) with the test compound (various concentrations) for 30 min at 37°C.

    • Add PAMCA substrate (5 µM final).

    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Structural Logic Diagram: SAR Decision Tree

This diagram illustrates the logical flow of optimizing the 1,4-dimethyl scaffold versus the 1,5-aryl scaffold.

SAR_Logic Core Pyrazole-5-sulfonamide Core Regio1 Regioisomer: 1,5-Diaryl Core->Regio1 Steric Bulk Regio2 Regioisomer: 1,4-Dimethyl Core->Regio2 Compact/Polar Opt1 Add Bulky Aryl at C1/C5 Regio1->Opt1 Opt2 Add Azabicyclo Linker at Sulfonamide Regio2->Opt2 Outcome1 Target: COX-2 / Cav3.2 (Celecoxib-like) Outcome2 Target: NAAA (ARN19689-like) Opt1->Outcome1 High Lipophilicity Opt2->Outcome2 Lysosomal Targeting

Caption: Divergent optimization paths: 1,5-substitution favors COX-2/Calcium channels, while 1,4-dimethyl substitution favors NAAA inhibition.

References
  • Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors.

    • Source: Migliore, M. et al. (2016). Journal of Medicinal Chemistry.
    • Significance: Establishes the 1,4-dimethylpyrazole sulfonamide as the optimal headgroup for NAAA inhibition (Compound 50).
    • URL:[Link]

  • T-type Calcium Channel Blockers for Neurop

    • Source: Kim, Y. et al. (2016). Bioorganic & Medicinal Chemistry.
    • Significance: Contrasts the scaffold by showing 1,5-disubstituted pyrazoles are preferred for Calcium channel blockade, valid
    • URL:[Link]

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

    • Source: Pontis, S. et al. (2020). British Journal of Pharmacology.
    • Significance: Reviews the biological mechanism of PEA degradation and the therapeutic value of NAAA inhibitors.
    • URL:[Link]

  • Synthesis of Pyrazole Sulfonamides via Sulfonyl Chlorides.

    • Source: MDPI Molecules (2025). General Synthetic Methodology.
    • Significance: Provides the grounding for the chemical synthesis protocols described.
    • URL:[Link]

Sources

A Head-to-Head Comparison of Pyrazole Sulfonamide Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry and drug discovery, with applications ranging from anti-inflammatory and anticancer agents to herbicides.[1][2] The potent and diverse biological activities of these compounds have spurred the development of numerous synthetic routes. For researchers and professionals in drug development, selecting the optimal synthetic strategy is a critical decision that can significantly impact the efficiency of a research program. This guide provides a head-to-head comparison of the most common and effective methods for the synthesis of pyrazole sulfonamides, with a focus on the underlying chemical principles, experimental data, and practical considerations for their implementation.

Method 1: The Classical Approach: Reaction of Pyrazole Amines with Sulfonyl Chlorides

This is arguably the most traditional and widely employed method for the synthesis of pyrazole sulfonamides. The core of this approach is the reaction of a nucleophilic aminopyrazole with an electrophilic sulfonyl chloride.

Reaction Workflow

Aminopyrazole Aminopyrazole Pyrazole Sulfonamide Pyrazole Sulfonamide Aminopyrazole->Pyrazole Sulfonamide  + Aryl Sulfonyl Chloride  Base (e.g., TEA, DIPEA)  Solvent (e.g., DCM, CH2Cl2)

Caption: General workflow for the synthesis of pyrazole sulfonamides via the reaction of aminopyrazoles with sulfonyl chlorides.

Experimental Protocol

A general procedure for the synthesis of a pyrazole sulfonamide via this method is as follows:

  • To a solution of the aminopyrazole (1.0 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform at 0-25 °C, add the desired sulfonyl chloride (1.0-1.2 eq.) dropwise.[3]

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyrazole sulfonamide.[3]

Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The aminopyrazole acts as the nucleophile, and the reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated during the reaction. The choice of base and solvent can influence the reaction rate and yield.

Advantages and Disadvantages
AdvantagesDisadvantages
Wide Substrate Scope: A large variety of commercially available sulfonyl chlorides and aminopyrazoles can be used.Availability of Starting Materials: The corresponding aminopyrazole may require a separate multi-step synthesis.
High Yields: This method often provides good to excellent yields of the desired product.Harsh Reagents: Sulfonyl chlorides can be moisture-sensitive and corrosive.
Well-Established: The reaction is robust and has been extensively studied and optimized.

Method 2: Direct C-4 Sulfochlorination of N-Arylpyrazoles

This method offers a more direct route to pyrazole-4-sulfonamides by first introducing a sulfonyl chloride group onto the pyrazole ring, which is then reacted with an amine.

Reaction Workflow

N-Arylpyrazole N-Arylpyrazole Pyrazole-4-sulfonyl chloride Pyrazole-4-sulfonyl chloride N-Arylpyrazole->Pyrazole-4-sulfonyl chloride  + Chlorosulfonic Acid  (optional Thionyl Chloride) Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole-4-sulfonyl chloride->Pyrazole Sulfonamide  + Amine

Caption: Two-step synthesis of pyrazole sulfonamides via direct sulfochlorination.

Experimental Protocol

The synthesis of the key pyrazole-4-sulfonyl chloride intermediate is as follows:

  • To a stirred solution of chlorosulfonic acid in a solvent like chloroform at 0 °C, slowly add the N-arylpyrazole.[3]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • After cooling, carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrazole-4-sulfonyl chloride.[4]

  • The resulting sulfonyl chloride can then be reacted with ammonia or a primary/secondary amine as described in Method 1 to furnish the corresponding sulfonamide.[4]

Mechanism and Rationale

This reaction proceeds through an electrophilic aromatic substitution mechanism. Chlorosulfonic acid is a powerful electrophile that attacks the electron-rich C-4 position of the pyrazole ring. The addition of thionyl chloride can improve the yield in some cases.[3]

Advantages and Disadvantages
AdvantagesDisadvantages
Direct Functionalization: Allows for the direct introduction of the sulfonyl chloride group onto the pyrazole core.Harsh and Hazardous Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water.
Good Yields for Specific Substrates: Can provide high yields of the desired sulfonyl chloride intermediate.Limited Substrate Scope: The reaction conditions are not suitable for pyrazoles with acid-sensitive functional groups.
Regioselectivity Issues: Substitution may occur at other positions depending on the substituents on the pyrazole ring.

Method 3: Convergent Synthesis from Chalcones and Hydrazinylbenzenesulfonamide

This approach builds the pyrazole ring and incorporates the sulfonamide moiety in a single convergent step from a chalcone precursor.

Reaction Workflow

Aryl Aldehyde Aryl Aldehyde Chalcone Chalcone Aryl Aldehyde->Chalcone  + Aryl Ketone  Base (e.g., NaOH, KOH) Pyrazole Sulfonamide Pyrazole Sulfonamide Chalcone->Pyrazole Sulfonamide  + Hydrazinylbenzenesulfonamide  Acid or Base Catalyst

Caption: Synthesis of pyrazole sulfonamides from chalcones.

Experimental Protocol
  • Chalcone Synthesis (Claisen-Schmidt Condensation): To a solution of an aryl aldehyde and an aryl ketone in ethanol, add an aqueous solution of a base like NaOH or KOH. Stir the mixture at room temperature until a precipitate forms. Filter the solid, wash with water, and recrystallize from ethanol to obtain the chalcone.[5][6]

  • Pyrazoline/Pyrazole Synthesis: To a solution of the chalcone in a solvent like ethanol or acetic acid, add 4-hydrazinylbenzenesulfonamide hydrochloride.[7] The reaction can be catalyzed by a few drops of a strong acid (like HCl) or a base (like piperidine) and is typically heated to reflux for several hours.[5]

  • After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

Mechanism and Rationale

The first step is a base-catalyzed aldol condensation followed by dehydration to yield the α,β-unsaturated ketone (chalcone). The subsequent step involves the nucleophilic attack of the hydrazine nitrogen on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The initial product is often a pyrazoline, which can be oxidized to the pyrazole in situ or in a separate step.[8][9]

Advantages and Disadvantages
AdvantagesDisadvantages
Convergent Approach: Builds complexity quickly.Multi-step Process: Requires the synthesis and purification of the chalcone intermediate.
Readily Available Starting Materials: A wide variety of aldehydes and ketones are commercially available.Potential for Regioisomer Formation: Unsymmetrical chalcones can lead to mixtures of regioisomers.
Good for Library Synthesis: The modular nature of this synthesis is well-suited for creating libraries of related compounds.

Method 4: The Knorr-Type Synthesis with Sulfonamide-Functionalized Hydrazines

This is a classic and highly versatile method for constructing the pyrazole ring, adapted here for the synthesis of pyrazole sulfonamides.

Reaction Workflow

1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Pyrazole Sulfonamide Pyrazole Sulfonamide 1,3-Dicarbonyl Compound->Pyrazole Sulfonamide  + Hydrazinylbenzenesulfonamide  Acid Catalyst

Caption: Knorr-type synthesis of pyrazole sulfonamides.

Experimental Protocol
  • To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent like ethanol, add an equimolar amount of 4-hydrazinylbenzenesulfonamide.[10][11]

  • Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux for a few hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and isolate the product, which often precipitates, by filtration.

  • Purify the crude product by recrystallization.[12]

Mechanism and Rationale

The reaction proceeds via the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction depends on the relative reactivity of the two carbonyl groups in the dicarbonyl compound.[13][14]

Advantages and Disadvantages
AdvantagesDisadvantages
Fundamental and Reliable: A well-understood and robust method for pyrazole synthesis.Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.
Access to Diverse Substitution Patterns: A wide range of 1,3-dicarbonyls can be used to generate diverse pyrazole cores.Availability of Hydrazine: The sulfonamide-functionalized hydrazine may need to be synthesized.
Often High Yielding: This method typically provides good yields of the pyrazole product.

Method 5: Modern Approaches - Direct N-Sulfonylation with Sodium Sulfinates

This method represents a more modern, metal-free approach to the formation of the S-N bond in pyrazole sulfonamides.

Reaction Workflow

Pyrazole Pyrazole Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole->Pyrazole Sulfonamide  + Sodium Sulfinate  N-Halosuccinimide (NBS, NIS)

Caption: Direct N-sulfonylation of pyrazoles with sodium sulfinates.

Experimental Protocol
  • To a solution of the pyrazole and a sodium sulfinate in a suitable solvent, add an N-halosuccinimide (NBS or NIS).[15]

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.[16][17]

Mechanism and Rationale

The proposed mechanism involves the in situ formation of a sulfonyl halide from the reaction of the sodium sulfinate with the N-halosuccinimide. This is followed by a nucleophilic attack of the pyrazole nitrogen on the sulfonyl halide to form the sulfonamide.[18]

Advantages and Disadvantages
AdvantagesDisadvantages
Mild Reaction Conditions: The reaction is typically carried out at room temperature.Limited to N-Sulfonylation: This method is primarily for the formation of N-sulfonylated pyrazoles.
Metal-Free: Avoids the use of potentially toxic and expensive metal catalysts.Potential for Halogenation: In some cases, halogenation of the pyrazole ring can be a competing side reaction.[16]
Good Functional Group Tolerance: The mild conditions allow for a broader range of functional groups to be present in the substrates.

Head-to-Head Comparison of Synthesis Methods

FeatureMethod 1: Amine + Sulfonyl ChlorideMethod 2: Direct SulfochlorinationMethod 3: From ChalconesMethod 4: Knorr-Type SynthesisMethod 5: From Sodium Sulfinates
Key Reagents Aminopyrazole, Sulfonyl Chloride, BaseN-Arylpyrazole, Chlorosulfonic AcidChalcone, Hydrazinylbenzenesulfonamide1,3-Dicarbonyl, HydrazinylbenzenesulfonamidePyrazole, Sodium Sulfinate, N-Halosuccinimide
Typical Yields Good to ExcellentGoodGoodGood to ExcellentModerate to Good
Reaction Conditions Mild to ModerateHarshModerate to High TemperatureModerate to High TemperatureMild
Substrate Scope BroadLimited by functional group sensitivityBroadBroadGood
Atom Economy ModerateLowGoodGoodGood
Safety Concerns Corrosive sulfonyl chloridesHighly corrosive and hazardous reagentsFlammable solventsFlammable solventsN-halosuccinimides are irritants
Key Advantage Versatility and reliabilityDirect C-H functionalizationConvergent and modularFundamental and high-yieldingMild, metal-free conditions
Key Disadvantage Availability of aminopyrazoleHazardous reagents, potential for side reactionsMulti-step, potential for regioisomersPotential for regioisomersPrimarily for N-sulfonylation

Conclusion and Future Outlook

The synthesis of pyrazole sulfonamides can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The classical approach of reacting an aminopyrazole with a sulfonyl chloride remains a workhorse in the field due to its reliability and broad substrate scope. For the direct functionalization of pre-existing pyrazole scaffolds, direct sulfochlorination offers a powerful, albeit harsh, alternative. Convergent strategies, such as those starting from chalcones or 1,3-dicarbonyls, are excellent for rapidly building molecular complexity and are well-suited for the generation of compound libraries. More recent developments, like the use of sodium sulfinates, point towards a future of milder and more environmentally benign synthetic methodologies.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. A thorough understanding of the underlying chemical principles of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently advance their drug discovery and development programs.

References

Sources

Safety Operating Guide

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Managers

Executive Summary: Immediate Disposal Directives

Do not dispose of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide down the drain or in municipal trash.

As a sulfonamide-containing organic heterocycle, this compound requires destruction via high-temperature incineration to prevent environmental persistence and potential aquatic toxicity. While not explicitly listed on EPA P-lists or U-lists, it must be managed as Hazardous Chemical Waste under the "Generator Knowledge" provision of RCRA (Resource Conservation and Recovery Act).

  • Primary Disposal Path: Solid Organic Waste Stream (Incineration).

  • Liquid Disposal Path: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Critical Prohibition: Never bleach (hypochlorite) sulfonamides, as this can form unstable chloramines.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties dictating the disposal logic.

PropertyDataOperational Implication
Chemical Name (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamideUse full name on waste tags. Do not abbreviate.
CAS Number Specific CAS may vary by isomer/salt; verify with vendor (e.g., 98389-46-9 for analog)Use CAS for waste profiling if available.
Functional Groups Pyrazole Ring, Sulfonamide (–SO₂NH₂)Sulfonamide: Potential biological activity/sensitizer.Pyrazole: Nitrogen-rich; requires complete combustion.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)Treat as an Irritant .[1] Avoid dust inhalation.[1][2][3][4]
Elemental Composition C, H, N, O, SNon-Halogenated (contains Sulfur, no Cl/Br/F).

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct waste stream selection based on the physical state of the material.

DisposalWorkflow Start Waste Generation: (1,4-Dimethyl-1H-pyrazol-5-yl) methanesulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Organic Waste' SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloContainer Container: Glass/HDPE Label: 'Halogenated Organic Waste' HaloSolvent->HaloContainer NonHaloContainer Container: HDPE/Glass Label: 'Non-Halogenated Organic Waste' NonHaloSolvent->NonHaloContainer FinalDest FINAL DISPOSAL: High-Temperature Incineration SolidContainer->FinalDest HaloContainer->FinalDest NonHaloContainer->FinalDest

Figure 1: Decision logic for segregating pyrazole-sulfonamide waste streams. Note that while the compound itself is non-halogenated, the solvent used determines the liquid waste stream.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Recommended)

Best for: Expired pure substance, contaminated weighing paper, PPE, and spill cleanup debris.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to sulfonamide sensitization potential), safety glasses, and a lab coat. If handling large quantities (>10g) of fine powder, use a fume hood or N95 respirator.

  • Container Selection: Use a dedicated Solid Waste Container (typically a wide-mouth HDPE jar or a clear heavy-duty waste bag inside a secondary container).

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or sharps (needles/glass).

  • Labeling:

    • Chemical Name: Write "(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide".

    • Constituents: 100%.[5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a cool, dry area until EHS pickup.

Protocol B: Liquid Waste Disposal

Best for: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Compatibility Check:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone, dispose of in the Non-Halogenated Organic waste stream.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Organic waste stream.

    • Scenario 3 (Aqueous): If the compound is in an aqueous buffer, do not pour down the sink. Collect in a separate "Aqueous Waste with Organics" container.

  • pH Check: Ensure the waste solution pH is between 3 and 11. Sulfonamides can precipitate in highly acidic conditions, potentially clogging waste drums.

  • Labeling: List the solvent as the primary constituent (e.g., "99% Methanol") and the compound as a trace contaminant (e.g., "1% Pyrazole Sulfonamide").

Regulatory & Compliance Framework (RCRA)

Even if this specific CAS is not listed on the EPA P-list or U-list, you must apply Generator Knowledge to classify the waste.

  • Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • Why Incineration? Sulfonamide antibiotics and their structural analogs are considered "emerging contaminants" in water systems. Wastewater Treatment Plants (WWTPs) are often unable to fully degrade the sulfonamide moiety, leading to environmental accumulation.

    • Mechanism:[1][3][6][7] High-temperature incineration (>1000°C) breaks the S-N bond and mineralizes the carbon backbone, ensuring 0% environmental release.

  • Manifesting: When filling out waste manifests for external vendors (e.g., Veolia, Clean Harbors), utilize the profile: "Waste Toxic Solids, Organic, N.O.S. (contains pyrazole derivative)." [8][9][10]

Emergency Spill Procedures

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don appropriate PPE (gloves, goggles, mask).

  • Contain:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Clean: Clean the surface with a soap/water solution.[1][11] Avoid bleach , as hypochlorite can react with the sulfonamide nitrogen to form N-chlorosulfonamides, which may be unstable or toxic.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • PubChem. (2025). 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Analog Structure & Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. [Link]

  • National Institutes of Health (NIH). (2024). Waste Disposal Guide: Drain Discharge Prohibitions for biologically active organics. [Link]

Sources

Comprehensive Safety and Handling Guide for (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide. As a compound utilized in research and development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Analysis: A Proactive Approach to Safety

The chemical structure of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide incorporates both a pyrazole ring and a sulfonamide group. This necessitates a careful consideration of the hazards associated with both moieties.

  • Pyrazole Derivatives : The pyrazole core can be associated with a range of health effects. Studies on pyrazole itself indicate it can be harmful if swallowed and may cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure to some pyrazole derivatives may lead to organ damage.[1]

  • Sulfonamide Compounds : Sulfonamides are a class of compounds that require careful handling. Depending on the specific structure, they can present risks of skin and eye irritation.[3]

Based on the available data for the closely related compound, 1,4-dimethyl-1H-pyrazole-5-sulfonamide, we can anticipate the following primary hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A proactive and cautious approach is therefore essential, treating the compound as potentially hazardous through all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE for handling (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended.[4] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection. Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and dust.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
Body Protection A laboratory coat is the minimum requirement. For procedures involving larger quantities or the potential for significant dust generation, chemical-resistant coveralls are advised.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood to control airborne particles. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) must be used.[4][6]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Safety Goggles Don3->Don4 Don5 Face Shield (if needed) Don4->Don5 Don6 Respirator (if needed) Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Respirator Doff5->Doff6

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Engineering Controls: Minimizing Exposure at the Source

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

  • Chemical Fume Hood : All weighing and handling of solid (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide should be performed within a certified chemical fume hood. This captures any dust or aerosols at the source, preventing inhalation.

  • Ventilation : Ensure the laboratory is well-ventilated.[6]

  • Safety Stations : An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]

Safe Handling and Operational Procedures

Adherence to standard laboratory best practices is critical.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is functioning properly.

  • Weighing : Use a disposable weigh boat or creased weighing paper. Handle with care to avoid generating dust.

  • Transfer : When transferring the solid, use a spatula or other appropriate tool. Avoid pouring the powder directly.

  • Cleaning : After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation : All waste contaminated with the compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Labeling : The waste container must be labeled with the full chemical name and appropriate hazard symbols.[9]

  • Disposal Route : The primary recommended method for the disposal of this type of chemical waste is incineration in a licensed facility equipped with a scrubber to neutralize harmful combustion byproducts.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Disposal Decision Tree

Disposal_Plan Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No LiquidContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SolidContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes ContactEHS Contact EHS for Pickup and Incineration IsSolid->ContactEHS No (End) LiquidContainer->ContactEHS SolidContainer->ContactEHS

Caption: A logical flow for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can handle (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Benchchem.
  • ChemicalBook.
  • Benchchem. Personal protective equipment for handling Sulfogaiacol.
  • Haz-Map. Pyrazole - Hazardous Agents.
  • ECHEMI.
  • CHEMM. Personal Protective Equipment (PPE).
  • US Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MilliporeSigma.
  • Santa Cruz Biotechnology. Sulphanilamide.
  • Fisher Scientific.
  • Iowa State University.
  • Fisher Scientific.
  • MilliporeSigma. 1,4-dimethyl-1H-pyrazole-5-sulfonamide | 98389-46-9.
  • Capot Chemical. MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.